2-Chlorobenzyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
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InChI Key |
BASMANVIUSSIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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DSSTOX Substance ID |
DTXSID3027241 | |
| Record name | 2-Chlorobenzyl chloride | |
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Molecular Weight |
161.03 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, colorless liquid with a pungent odor; [OECD SIDS: Benzene, 1-chloro-2-(chloromethyl)- - 2003], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
| Record name | Benzene, 1-chloro-2-(chloromethyl)- | |
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| Record name | 2-Chlorobenzyl chloride | |
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| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Boiling Point |
213 °C | |
| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Flash Point |
91 °C | |
| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Solubility |
Solubility in water, g/100ml at 25 °C: 0.01 (very poor) | |
| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Density |
1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Vapor Density |
Relative vapor density (air = 1): 5.5 | |
| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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Vapor Pressure |
0.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.02 | |
| Record name | 2-Chlorobenzyl chloride | |
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| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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CAS No. |
611-19-8, 40795-52-6 | |
| Record name | 2-Chlorobenzyl chloride | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | ortho-Chlorobenzyl chloride | |
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| Record name | Benzene, chloro(chloromethyl)- | |
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| Record name | 2-Chlorobenzyl chloride | |
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| Record name | Benzene, 1-chloro-2-(chloromethyl)- | |
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| Record name | 2-Chlorobenzyl chloride | |
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| Record name | α,2-dichlorotoluene | |
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| Record name | 2-CHLOROBENZYL CHLORIDE | |
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| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
-17 °C | |
| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Foundational & Exploratory
2-Chlorobenzyl chloride CAS number and properties
An In-depth Technical Guide to 2-Chlorobenzyl Chloride
CAS Number: 611-19-8
Overview
This compound, also known as α,2-Dichlorotoluene, is a significant chemical intermediate with the CAS number 611-19-8.[1] It is a colorless liquid characterized by a pungent odor.[2] This compound serves as a fundamental building block in the synthesis of a wide range of organic molecules.[3] Its utility stems from the dual reactivity conferred by the chloromethyl group, which is susceptible to nucleophilic substitution, and the chloro-substituted aromatic ring.[4][5] This reactivity makes it invaluable in the pharmaceutical, agrochemical, and dye industries.[3][4] In the pharmaceutical sector, it is a key precursor for numerous Active Pharmaceutical Ingredients (APIs) and heterocyclic compounds.[5][6] For the agrochemical industry, it is essential for producing pesticides and herbicides, such as Clomazone.[4] Furthermore, it is used in the manufacturing of various dyes and pigments.[4][7]
Chemical and Physical Properties
This compound is a dense liquid that is insoluble or does not mix well with water.[2][8][9] It is, however, moisture-sensitive and reacts slowly with water to produce hydrogen chloride.[2][10][11]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 611-19-8 | [1][12] |
| Molecular Formula | C₇H₆Cl₂ | [1][2][12] |
| Molecular Weight | 161.03 g/mol | [1][2] |
| Appearance | Colorless liquid with a pungent odor | [2][13] |
| Boiling Point | 213-214 °C | [3][12] |
| Melting Point | -13 °C to -17 °C | [2][12][14] |
| Density | 1.274 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.559 | [3] |
| Vapor Pressure | 3 mmHg at 84 °C | [15] |
| Vapor Density | 5.5 (air = 1) | [2][8] |
| Flash Point | 82 °C to 91 °C (closed cup) | [2][14] |
| Solubility | Insoluble in water | [2][9] |
| LogP | 3.32 | [2] |
| SMILES String | ClCc1ccccc1Cl | [15] |
| InChI Key | BASMANVIUSSIIM-UHFFFAOYSA-N |[15] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the free-radical chlorination of 2-chlorotoluene (B165313).[16] This reaction selectively targets the methyl group (the α-position) for chlorination. The initiation of this free-radical chain reaction can be achieved photochemically (using UV light) or with chemical radical initiators.[16]
Experimental Protocol: Photochemical Chlorination of 2-Chlorotoluene
This method utilizes ultraviolet (UV) light to initiate the homolytic cleavage of chlorine gas, generating the chlorine radicals necessary for the reaction to proceed.[16][17]
-
Materials and Equipment:
-
2-Chlorotoluene
-
Gaseous chlorine (dried)
-
Concentrated sulfuric acid (for drying chlorine)
-
Sodium hydrogen carbonate
-
Three-necked flask
-
Mercury immersion lamp or 500-watt photolamp
-
Gas inlet tube and gas washing bottles
-
Efficient reflux condenser
-
Heating bath
-
Fractional distillation apparatus (e.g., 20-cm Vigreux column)
-
-
Procedure:
-
Setup: Assemble the three-necked flask with the reflux condenser, gas inlet tube, and UV lamp. The chlorine gas supply should be passed through a wash bottle containing concentrated sulfuric acid for drying.[17]
-
Reaction: Add 2-chlorotoluene to the reaction flask and heat it to its boiling point to achieve reflux.[16][17]
-
Initiation: Once refluxing, turn on the UV lamp and introduce a vigorous stream of dried chlorine gas through the gas inlet tube.[16][17]
-
Monitoring: The reaction is monitored to ensure no unreacted chlorine gas escapes the condenser. Chlorination is continued until a calculated weight increase is achieved or the boiling point of the liquid reaches an empirically determined temperature, typically around 205°C.[16][17]
-
Work-up: After the reaction is complete, allow the mixture to cool. Neutralize any residual dissolved HCl by adding a small amount of sodium hydrogen carbonate.[16][17]
-
Purification: The crude product is purified by fractional distillation under vacuum. A second distillation can be performed to achieve higher purity. The expected yield is approximately 85%.[16][17]
-
Experimental Protocol: Chemically Initiated Chlorination
This method uses a chemical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[17]
-
Materials and Equipment:
-
2-Chlorotoluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Benzoyl peroxide or AIBN
-
Round-bottom flask with reflux condenser and drying tube (calcium chloride)
-
-
Procedure:
-
Setup: In a round-bottom flask, combine 2-chlorotoluene and sulfuryl chloride, typically in a 1.2:1 molar ratio.[16][17]
-
Initiation: Add a catalytic amount of benzoyl peroxide or AIBN (approx. 0.002 moles per mole of sulfuryl chloride).[16][17]
-
Reaction: Heat the mixture to boiling. To maintain a steady reaction rate, add the same amount of initiator at one-hour intervals.[16][17]
-
Monitoring: Continue refluxing for 8-10 hours or until the evolution of sulfur dioxide and HCl gas ceases.[16][17]
-
Work-up and Purification: Allow the mixture to cool, wash with water, dry with magnesium sulfate, and purify by fractional distillation. The expected yield is approximately 75%.[17]
-
Key Reactions and Applications
This compound is a versatile intermediate primarily used in nucleophilic substitution reactions where the benzylic chloride is displaced.[4]
Synthesis of 2-Chlorobenzaldehyde
This compound can be further chlorinated to ortho-chlorobenzyl dichloride, which is then hydrolyzed to produce 2-chlorobenzaldehyde, an important intermediate for pharmaceuticals and dyes.[18]
-
Experimental Protocol: Hydrolysis of ortho-chlorobenzyl dichloride
-
Reaction Setup: In a three-necked flask equipped with a stirrer and thermometer, place 500g of concentrated sulfuric acid and 250g of freshly distilled ortho-chlorobenzyl dichloride (prepared from this compound).[19]
-
Hydrolysis: Stir the mixture vigorously to form an emulsion. A large amount of hydrogen chloride gas will evolve, and the temperature will drop.[19]
-
Heating: Once the initial gas evolution subsides, heat the flask for 12 hours at 30-40°C until gas evolution ceases completely.[19]
-
Work-up: Pour the reaction mixture into cold water. Separate the oily layer, wash it with a dilute sodium carbonate solution, and then with water.[19]
-
Purification: The crude product is purified by steam distillation to yield 2-chlorobenzaldehyde.[19]
-
Role as a Synthetic Intermediate
The compound is a crucial starting material for various products:
-
Agrochemicals: It is a precursor in the synthesis of the herbicide Clomazone.[4]
-
Pharmaceuticals: It is used to synthesize antifungal agents like Econazole and as an intermediate for 2-chlorophenylacetic acid and 2-chlorobenzylamine.[3][5]
-
Dyes and Pigments: It is employed in the manufacturing of various colorants.[4]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[8][20] It is a lachrymator and causes irritation to the eyes, skin, and respiratory tract.[2][8][21]
Table 2: Hazard Classifications for this compound
| Hazard Statement | Classification | Source(s) |
|---|---|---|
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2][20] |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | [2][20] |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | [2][20] |
| H315: Causes skin irritation | Skin Irritation (Category 2) | [2][20] |
| H317: May cause an allergic skin reaction | Skin Sensitization (Category 1) | [2][20] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2) | [2][20] |
| H335: May cause respiratory irritation | STOT - Single Exposure (Category 3) | [2][20] |
| H410: Very toxic to aquatic life with long lasting effects | Aquatic Hazard, Chronic (Category 1) |[20] |
-
Handling: Use only in a well-ventilated area or fume hood.[21][22] Avoid all personal contact, including inhalation of vapors.[8][21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator with a suitable filter (e.g., type ABEK).[22] Wash hands thoroughly after handling.[22]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, alcohols, and amines.[8][10][22] Keep containers tightly closed and protected from moisture and heat.[13][22]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][22]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[2][22]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[21][22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][21][22]
-
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 611-19-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. bromchemlaboratories.in [bromchemlaboratories.in]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. CHLOROBENZYL CHLORIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. This compound CAS#: 611-19-8 [m.chemicalbook.com]
- 13. labproinc.com [labproinc.com]
- 14. This compound CAS# 611-19-8 [gmall.chemnet.com]
- 15. 邻氯氯苄 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. prepchem.com [prepchem.com]
- 18. Page loading... [wap.guidechem.com]
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A Technical Guide to the Spectral Analysis of 2-Chlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Chlorobenzyl chloride (CAS No: 611-19-8), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound verification and quality control.
Spectral Data Summary
The following sections present the core spectral data for this compound. This information is crucial for structural elucidation and purity assessment.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic and benzylic protons. The aromatic protons typically appear as a complex multiplet due to spin-spin coupling, while the benzylic protons of the chloromethyl group appear as a singlet.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.25 - 7.50 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 4.75 | Singlet | 2H | Benzylic protons (-CH₂Cl) |
Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
¹³C NMR (Carbon-13 NMR) Data
The proton-decoupled ¹³C NMR spectrum shows six distinct signals corresponding to the seven carbon atoms of the molecule (two aromatic carbons are equivalent by symmetry).
| Chemical Shift (δ) ppm | Assignment |
| ~ 135.0 | Quaternary aromatic carbon (C-Cl) |
| ~ 133.5 | Quaternary aromatic carbon (C-CH₂Cl) |
| ~ 130.0 | Aromatic methine carbon (-CH) |
| ~ 129.5 | Aromatic methine carbon (-CH) |
| ~ 129.0 | Aromatic methine carbon (-CH) |
| ~ 127.0 | Aromatic methine carbon (-CH) |
| ~ 44.0 | Benzylic carbon (-CH₂Cl) |
Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. As a liquid, the spectrum of this compound can be obtained from a thin film between salt plates.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~ 2960 & 2870 | C-H Stretch | Methylene (B1212753) (-CH₂) |
| ~ 1600 & 1475 | C=C Stretch | Aromatic Ring |
| ~ 1260 | C-H Wag | Methylene (-CH₂Cl) |
| ~ 750 | C-Cl Stretch | Aryl Halide |
| ~ 680 | C-Cl Stretch | Alkyl Halide |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (molecular weight: 161.03 g/mol ), electron impact (EI) ionization is commonly used.
The mass spectrum is characterized by the molecular ion peak [M]⁺ and several key fragment ions. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments (e.g., M+2 peaks).
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 164 | 2.0 | [C₇H₆³⁵Cl³⁷Cl]⁺ (M+4) |
| 162 | 12.3 | [C₇H₆³⁵Cl³⁷Cl]⁺ (M+2) |
| 160 | 18.9 | [C₇H₆³⁵Cl₂]⁺ (Molecular Ion, M) |
| 125 | 100.0 (Base Peak) | [C₇H₆³⁵Cl]⁺ |
| 127 | 31.3 | [C₇H₆³⁷Cl]⁺ |
| 89 | 17.9 | [C₇H₅]⁺ |
Data obtained from ChemicalBook.[1]
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented.
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-25 mg of this compound.
-
For ¹³C NMR, a higher concentration is preferable; use 50-100 mg of the sample.
-
Place the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
If an internal standard is required, a small amount of Tetramethylsilane (TMS) can be added.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
-
Sample Filtration and Transfer :
-
To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.
-
-
Data Acquisition :
-
Wipe the outside of the NMR tube and carefully place it in the spectrometer's spinner turbine, adjusting the depth with a gauge.
-
Insert the sample into the NMR spectrometer.
-
The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Perform shimming (manual or automatic) to optimize the magnetic field homogeneity and achieve high resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
-
Sample Preparation (Neat Liquid) :
-
As this compound is a liquid at room temperature, the simplest method is to run a "neat" spectrum.
-
Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
-
Data Acquisition :
-
Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of percent transmittance versus wavenumber (cm⁻¹).
-
-
Cleaning :
-
After analysis, disassemble the salt plates and rinse them with a dry, volatile organic solvent (e.g., dry acetone (B3395972) or methylene chloride).
-
Dry the plates with a soft, lint-free tissue and store them in a desiccator to prevent damage from moisture.
-
-
Sample Introduction :
-
The sample, this compound, is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
-
The sample is vaporized in a high vacuum environment.
-
-
Ionization :
-
In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
-
This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which is also a radical cation.
-
-
Fragmentation :
-
The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, positively charged ions and neutral fragments.
-
-
Mass Analysis and Detection :
-
The positively charged ions are accelerated by an electric field into a mass analyzer.
-
The mass analyzer, typically a magnetic sector or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector at the end of the analyzer records the abundance of each ion at a specific m/z value.
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
References
An In-Depth Technical Guide to the Solubility of 2-Chlorobenzyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chlorobenzyl chloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes a detailed experimental protocol, a template for data presentation, and visualizations to guide the experimental workflow and conceptual understanding of solubility.
Introduction to the Solubility of this compound
This compound (C₇H₆Cl₂) is a colorless to pale yellow liquid with a pungent odor. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification processes, and formulation development.
Qualitatively, this compound is described as being moderately to slightly soluble in most organic solvents, with specific mentions of solubility in benzene, toluene, ketones, acetone, ether, alcohol, and chloroform.[1][2][3][4][5] Conversely, it is consistently reported as being insoluble in water, with a very low measured solubility of 0.01 g/100mL at 25 °C.[2]
This guide provides the necessary tools for researchers to quantitatively determine the solubility of this compound in solvents relevant to their work.
Quantitative Solubility Data
The following table is provided as a template for researchers to populate with experimentally determined solubility data for this compound in various organic solvents at different temperatures. The subsequent sections detail the experimental protocol to obtain this data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |
| Methanol | ||||
| 20 | Data to be determined | Data to be determined | Data to be determined | |
| 30 | Data to be determined | Data to be determined | Data to be determined | |
| 40 | Data to be determined | Data to be determined | Data to be determined | |
| Ethanol | ||||
| 20 | Data to be determined | Data to be determined | Data to be determined | |
| 30 | Data to be determined | Data to be determined | Data to be determined | |
| 40 | Data to be determined | Data to be determined | Data to be determined | |
| Acetone | ||||
| 20 | Data to be determined | Data to be determined | Data to be determined | |
| 30 | Data to be determined | Data to be determined | Data to be determined | |
| 40 | Data to be determined | Data to be determined | Data to be determined | |
| Toluene | ||||
| 20 | Data to be determined | Data to be determined | Data to be determined | |
| 30 | Data to be determined | Data to be determined | Data to be determined | |
| 40 | Data to be determined | Data to be determined | Data to be determined | |
| Chloroform | ||||
| 20 | Data to be determined | Data to be determined | Data to be determined | |
| 30 | Data to be determined | Data to be determined | Data to be determined | |
| 40 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound, a liquid solute, in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.
Materials and Apparatus
-
Solute: this compound (purity > 99%)
-
Solvents: High-purity organic solvents (e.g., methanol, ethanol, acetone, toluene, chloroform)
-
Apparatus:
-
Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)
-
Glass vials or flasks with airtight screw caps
-
Analytical balance (±0.0001 g)
-
Calibrated pipettes and syringes
-
Syringe filters (0.45 µm, compatible with the organic solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis
-
Volumetric flasks and other standard laboratory glassware
-
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the chosen organic solvent. The presence of a distinct second phase of the solute should be visible to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in the thermostatic shaker bath set to the desired temperature.
-
Equilibrate the samples for a predetermined period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached. The exact time should be determined through preliminary experiments by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
-
-
Sample Withdrawal and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.
-
Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of the solute.
-
Record the exact mass of the filtered saturated solution.
-
Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the diluted samples using a validated HPLC or GC-MS method.
-
Prepare a series of standard solutions of this compound in the respective solvent to create a calibration curve.
-
Quantify the concentration of the solute in the experimental samples by comparing their analytical response to the calibration curve.
-
-
Data Calculation:
-
From the determined concentration and the dilution factor, calculate the solubility of this compound in the original saturated solution. Express the solubility in various units such as g/100 mL, molarity (mol/L), and mole fraction.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Logical Relationships in Solubility
The following diagram illustrates the logical hierarchy and influencing factors in determining the solubility of a compound.
Conclusion
This technical guide provides a foundational framework for the systematic and accurate determination of this compound solubility in organic solvents. While existing literature offers qualitative insights, the provided experimental protocol and data presentation template empower researchers to generate the precise quantitative data necessary for applications in chemical synthesis, process development, and pharmaceutical formulation. Adherence to rigorous experimental and analytical practices will ensure the generation of reliable and reproducible solubility data.
References
- 1. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 2. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. solubility experimental methods.pptx [slideshare.net]
- 5. Clomazone (Ref: FMC 57020) [sitem.herts.ac.uk]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzyl chloride, systematically named 1-chloro-2-(chloromethyl)benzene, is a significant chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes. Its reactivity is largely dictated by the presence of two chlorine substituents on the benzene (B151609) ring and the benzylic position, making a thorough understanding of its molecular structure and bonding characteristics crucial for its effective application in chemical synthesis and drug design. This technical guide provides a comprehensive overview of the molecular structure, bonding, spectroscopic profile, and synthetic methodologies related to this compound.
Molecular Structure and Bonding
A study on the gas-phase molecular structure of the related compound, 2-chlorobenzoyl chloride, determined by gas electron diffraction and supported by quantum chemical calculations, provides valuable insights into the expected bond lengths and angles. Furthermore, the experimentally determined crystal structure of the isomeric 4-chlorobenzyl chloride offers a useful reference for the bond parameters within the chlorobenzyl moiety.
Based on these computational and comparative data, the key bond lengths and angles of this compound are summarized in the table below.
Table 1: Predicted Bond Lengths and Angles for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-Cl (ring) | ~1.74 | |
| C-C (aromatic, avg.) | ~1.39 | |
| C-C (ring-CH2) | ~1.51 | |
| C-Cl (benzylic) | ~1.79 | |
| C-H (aromatic, avg.) | ~1.08 | |
| C-H (benzylic, avg.) | ~1.09 | |
| Bond Angles (°) | ||
| C-C-Cl (ring) | ~120 | |
| C-C-C (ring, avg.) | ~120 | |
| Cl-C-C-C (dihedral) | Non-planar | |
| C(ring)-C(ring)-CH2 | ~120 | |
| C(ring)-CH2-Cl | ~111 |
Note: These values are estimations based on computational models and data from related structures.
The benzene ring is expected to be nearly planar, with the chloromethyl group exhibiting some degree of rotational freedom around the C(ring)-CH2 bond. The presence of the ortho-chloro substituent likely influences the orientation of the chloromethyl group due to steric and electronic effects.
Spectroscopic Data
The structural features of this compound are corroborated by various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.5 ppm), Benzylic protons (-CH₂Cl, singlet, ~4.6 ppm) |
| ¹³C NMR | Aromatic carbons (~127-135 ppm), Benzylic carbon (-CH₂Cl, ~43 ppm) |
| Infrared (IR) Spectroscopy (cm⁻¹) | C-H stretch (aromatic) ~3050-3100, C-H stretch (aliphatic) ~2950-3000, C=C stretch (aromatic) ~1450-1600, C-Cl stretch ~650-800 |
| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z ~160 (with isotopic pattern for two chlorine atoms), fragment ions corresponding to the loss of Cl and CH₂Cl. |
Experimental Protocols
Several methods have been reported for the synthesis of this compound. The most common approach involves the free-radical chlorination of 2-chlorotoluene.
Protocol 1: Free-Radical Chlorination of 2-Chlorotoluene
Materials:
-
2-Chlorotoluene
-
Chlorine gas (Cl₂)
-
Azo-bis-isobutyronitrile (AIBN) or UV light source
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Distillation apparatus
Procedure:
-
2-Chlorotoluene is placed in a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a stirrer.
-
The reaction is initiated by either adding a radical initiator like AIBN or by irradiating the mixture with UV light.
-
Chlorine gas is bubbled through the heated 2-chlorotoluene.
-
The reaction progress is monitored by gas chromatography (GC) or by measuring the density of the reaction mixture.
-
Once the desired conversion is achieved, the reaction is stopped, and the mixture is cooled.
-
The crude product is washed with an aqueous solution of sodium carbonate to remove any dissolved HCl and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The final product, this compound, is purified by vacuum distillation.
Reactivity and Applications
The two chlorine atoms in this compound exhibit different reactivities. The benzylic chloride is highly susceptible to nucleophilic substitution reactions, making it a versatile precursor for introducing the 2-chlorobenzyl group into various molecules. The chlorine atom on the aromatic ring is much less reactive towards nucleophilic substitution but can participate in other reactions typical of aryl halides. This differential reactivity is a key feature in its synthetic applications.
It is important to note that this compound is a lachrymator and a skin and respiratory tract irritant. Appropriate safety precautions must be taken during its handling and use.
Signaling Pathways
There is no scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role is that of a chemical intermediate and its biological effects are generally attributed to its irritant and reactive nature rather than interaction with specific signaling cascades.
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
An In-depth Technical Guide to the Thermochemical Data for 2-Chlorobenzyl Chloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Physicochemical Data
While direct thermochemical values remain un-documented in standard compilations, a range of other physical and safety-related properties for 2-chlorobenzyl chloride have been experimentally determined and are summarized below for reference.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆Cl₂ | PubChem[1] |
| Molecular Weight | 161.03 g/mol | PubChem[1] |
| CAS Number | 611-19-8 | PubChem[1] |
| Appearance | Clear, colorless to pale yellow liquid | CDH Fine Chemical, Fisher Scientific[2] |
| Boiling Point | 213-214 °C | ChemicalBook, Sigma-Aldrich[3] |
| Melting Point | -17 °C | PubChem[4] |
| Density | 1.274 g/mL at 25 °C | ChemicalBook, Sigma-Aldrich[3] |
| Refractive Index | n20/D 1.559 | Sigma-Aldrich[3] |
| Vapor Density | 5.5 (vs air) | Sigma-Aldrich[3] |
| Vapor Pressure | 3 mmHg (84 °C) | Sigma-Aldrich[3] |
| Solubility in Water | 0.01 g/100ml at 25 °C (very poor) | PubChem[4] |
Table 2: Safety and Hazard Data for this compound
| Property | Value | Source(s) |
| Flash Point | 82 °C (closed cup) | Sigma-Aldrich[3] |
| Autoignition Temperature | 634 °C | PubChem[4] |
| Explosive Limits | 2.0-8.6 vol% in air | PubChem[4] |
| GHS Hazard Statements | H302+H312+H332, H315, H317, H319, H335, H410 | Sigma-Aldrich[3] |
Experimental Protocol: Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound can be determined experimentally using combustion calorimetry. The following protocol is a general methodology for organochlorine compounds.
Objective: To determine the standard enthalpy of combustion (ΔcH°) of this compound, from which the standard enthalpy of formation (ΔfH°) can be calculated.
Principle: The compound is completely combusted in a high-pressure oxygen environment within a bomb calorimeter. The heat released by the combustion reaction is absorbed by the calorimeter system, and the resulting temperature change is measured. The enthalpy of combustion is calculated from this temperature change and the heat capacity of the calorimeter. A reducing agent is used in the bomb to ensure all chlorine is converted to chloride ions.
Apparatus:
-
Adiabatic bomb calorimeter
-
High-pressure stainless steel combustion bomb
-
Platinum crucible
-
Firing unit with platinum ignition wire
-
High-precision digital thermometer (resolution ±0.0001 K)
-
Pellet press
-
Analytical balance (readability ±0.01 mg)
-
Oxygen cylinder with pressure regulator
Reagents:
-
This compound (sample)
-
Benzoic acid (certified standard for calibration)
-
Hydrazine (B178648) dihydrochloride (B599025) solution (as a reducing agent)
-
Distilled, deionized water
-
High-purity oxygen
Procedure:
-
Calorimeter Calibration:
-
The effective heat capacity of the calorimeter (C_cal) is determined by combusting a certified standard, typically benzoic acid.
-
A pellet of benzoic acid (approximately 1 g) is weighed accurately and placed in the crucible.
-
A known volume of distilled water (e.g., 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.
-
The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is placed in the calorimeter, which is filled with a known mass of water.
-
The initial temperature is recorded for a period to establish a baseline.
-
The sample is ignited, and the temperature is recorded until it reaches a maximum and then begins to cool.
-
The corrected temperature rise (ΔT) is determined, accounting for heat exchange.
-
C_cal is calculated using the known enthalpy of combustion of benzoic acid.
-
-
Sample Combustion (this compound):
-
A sample of this compound (approximately 0.8-1.0 g) is accurately weighed into the platinum crucible.
-
A glass filter cloth impregnated with a hydrazine dihydrochloride solution is placed in the bomb to reduce any free chlorine formed during combustion to chloride ions.
-
A known volume of distilled water is added to the bomb.
-
The bomb is sealed and charged with oxygen as in the calibration step.
-
The combustion process is carried out following the same procedure as for the benzoic acid standard.
-
The final bomb solution is analyzed for chloride ion concentration (e.g., by titration) to confirm complete reduction.
-
-
Calculations:
-
The total heat released (q_total) is calculated from the corrected temperature rise (ΔT) and the calorimeter's heat capacity: q_total = C_cal * ΔT.
-
Corrections are made for the heat of ignition and the heat of formation of nitric acid (from residual N₂).
-
The standard enthalpy of combustion (ΔcH°) of this compound is calculated per mole of the substance.
-
The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law: ΔfH°(C₇H₆Cl₂) = 7ΔfH°(CO₂) + 3ΔfH°(H₂O) - ΔcH°(C₇H₆Cl₂)
-
Visualization of Experimental Workflow
The logical flow for the experimental determination of thermochemical data for this compound can be visualized as follows.
Caption: Workflow for the experimental determination of the enthalpy of formation.
This guide serves as a resource for researchers by providing the available physical data for this compound and a detailed, generalized protocol for the experimental determination of its enthalpy of formation. The absence of readily available experimental thermochemical data highlights an area for future research.
References
The Dichotomous Reactivity of the Benzylic Chloride in 2-Chlorobenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzyl chloride, systematically named 1-chloro-2-(chloromethyl)benzene, is a bifunctional organic compound of significant interest in the chemical and pharmaceutical industries.[1] Its structure, featuring a benzene (B151609) ring substituted with both a chlorine atom and a chloromethyl group at adjacent positions, imparts a dual reactivity that makes it a versatile synthetic intermediate.[1] The primary focus of this guide is the reactivity of the benzylic chloride, which is particularly susceptible to nucleophilic substitution reactions and is a cornerstone for the construction of complex molecular architectures, including numerous Active Pharmaceutical Ingredients (APIs).[2] This document provides an in-depth analysis of the mechanistic pathways governing its reactions, quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Reactivity of the Benzylic Chloride
The heightened reactivity of the chloromethyl group in this compound stems from its position adjacent to the aromatic ring. This benzylic position allows for unique stabilization of reaction intermediates and transition states, leading to a propensity for nucleophilic substitution reactions through both unimolecular (SN1) and bimolecular (SN2) pathways.[2][3] The operative mechanism is delicately balanced and highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[2]
The SN1 versus SN2 Mechanistic Crossroads
The benzene ring's electronic influence is central to the dual reactivity of this compound. It can stabilize both the carbocation intermediate of an SN1 reaction through resonance and the transition state of an SN2 reaction.[2][3]
-
The SN1 Pathway: In the presence of polar protic solvents (e.g., water, alcohols) and weak nucleophiles, the reaction tends to proceed via an SN1 mechanism.[2] The rate-determining step is the dissociation of the chloride ion to form a resonance-stabilized benzylic carbocation. The positive charge is delocalized across the aromatic ring, significantly lowering the activation energy for its formation.[2][4] Electron-donating groups on the ring accelerate this pathway, while electron-withdrawing groups, like the ortho-chloro substituent, can destabilize the carbocation and slow the reaction compared to unsubstituted benzyl (B1604629) chloride.[2][5]
-
The SN2 Pathway: With strong, unhindered nucleophiles and polar aprotic solvents, the SN2 pathway is favored.[2] This mechanism involves a backside attack by the nucleophile on the benzylic carbon, leading to a concerted displacement of the chloride ion through a pentacoordinate transition state.[6] The reactivity in SN2 reactions is also influenced by substituents on the aromatic ring, though the effect is generally less pronounced than in SN1 reactions.[2]
Below is a diagram illustrating these competing pathways.
Key Synthetic Transformations
The reactivity of the benzylic chloride enables a wide range of important synthetic transformations.
Hydrolysis
This compound reacts slowly with water, undergoing hydrolysis to form 2-chlorobenzyl alcohol and hydrochloric acid.[7][8] This reaction is a classic example of solvolysis and typically proceeds through an SN1 mechanism, particularly in aqueous solutions. The rate of hydrolysis is independent of pH up to approximately pH 13.[9]
Grignard Reagent Formation
The reaction of this compound with metallic magnesium in an etheral solvent, such as tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 2-chlorobenzylmagnesium chloride.[7][10] This organometallic reagent is a powerful nucleophile and a key intermediate in the formation of carbon-carbon bonds. However, the preparation is often complicated by a significant side reaction, Wurtz coupling, which produces 1,2-bis(2-chlorophenyl)ethane.[10] The choice of solvent and reaction conditions is critical to maximize the yield of the desired Grignard reagent.[11] For instance, a process has been developed where methylmagnesium chloride is added to this compound in the presence of a catalyst, achieving a high yield of the Grignard reagent while minimizing side reactions.[12]
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the benzylic carbon of this compound and an aryl or vinyl boronic acid.[13][14] While benzylic chlorides are generally less reactive than the corresponding bromides, successful coupling can be achieved with the appropriate choice of palladium catalyst, phosphine (B1218219) ligand, base, and solvent system.[13] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step, which is typically the rate-limiting step in the catalytic cycle for less reactive chlorides.[13]
Quantitative Data Summary
The following table summarizes key quantitative data related to the reactions of this compound.
| Reaction Type | Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Notes | Reference(s) |
| Chlorination | 2-Chlorotoluene, Cl₂ | UV light (photolamp) | Boiling Point | 85 | Preparation of this compound. | [15] |
| Grignard Formation | This compound, Mg | THF | 65-70 | 98 | Indirect method using methylmagnesium chloride to suppress Wurtz coupling. | [10][12] |
| Aminolysis | 2-Chlorobenzylphthalimide, 20% aq. KOH | Water | Reflux (130) | 98 | Hydrolysis of the phthalimide (B116566) to yield 2-chlorobenzylamine (B130927). | [16] |
| Suzuki Coupling | Benzyl chloride, Phenylboronic acid | KAPs(Ph-PPh₃)-Pd / Ethanol (B145695) | 80 | High | General method for benzyl chlorides, demonstrating high efficiency. | [14] |
| Hydrolysis | 2-Chlorobenzal Chloride | Water, Phase Transfer Catalyst | 105 | >95% | Data for a related compound, indicating conditions for hydrolysis. | [17] |
Detailed Experimental Protocols
Protocol 1: Preparation of 2-Chlorobenzylmagnesium Chloride (High-Yield Method)[11][13]
Warning: Grignard reactions are highly exothermic and sensitive to moisture and oxygen. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Reagent Preparation:
-
In the reaction flask, place magnesium turnings (60 kg scale example) and anhydrous tetrahydrofuran (THF, 200 kg).
-
Initiate the formation of a seed Grignard reagent (methylmagnesium chloride) by adding a small amount of methyl bromide (0.5 kg) and then introducing methyl chloride (135.9 kg) at 65-70 °C while adding more THF (1600 kg). Stir at 70°C for 1 hour after addition is complete.
-
-
Main Reaction:
-
Prepare a solution of this compound in anhydrous THF.
-
In a separate reactor containing a catalyst (e.g., a mixture of anhydrous lithium chloride and anhydrous cupric chloride), add the previously prepared methylmagnesium chloride Grignard reagent.
-
Slowly add the this compound solution dropwise to the reaction mixture. The reaction is an exchange, forming the desired 2-chlorobenzylmagnesium chloride.
-
-
Completion and Use: After the addition is complete, the resulting solution of 2-chlorobenzylmagnesium chloride is ready for use in subsequent synthetic steps. This method reportedly achieves a yield of up to 98% based on the this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Benzylic Chloride (General Procedure)[14][15]
-
Apparatus Setup: To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add the arylboronic acid (1.2-1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) with a suitable phosphine ligand.
-
Reagent Addition: Add this compound (1.0 equiv.) to the vessel.
-
Solvent Addition: Add the chosen solvent system (e.g., a mixture of an organic solvent like DME, THF, or ethanol and water).
-
Reaction Conditions: Seal the vessel, and if necessary, degas the mixture by bubbling argon or nitrogen through it for several minutes. Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.
Conclusion
The benzylic chloride in this compound exhibits a versatile and highly useful reactivity profile. Its ability to undergo nucleophilic substitution via both SN1 and SN2 mechanisms allows for a broad range of synthetic applications, from simple hydrolysis and aminolysis to the formation of complex carbon-carbon bonds through Grignard and Suzuki coupling reactions. A thorough understanding of the factors that control the reaction pathway is essential for researchers and drug development professionals to effectively utilize this key building block in the synthesis of novel and important molecules. The protocols and data presented herein provide a foundational guide for the practical application of this compound in a laboratory and industrial setting.
References
- 1. This compound | 11-19-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Solved Can someone help me with nucleophilic | Chegg.com [chegg.com]
- 5. sarthaks.com [sarthaks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 8. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Preparation method of this compound Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. CN108003179A - A kind of preparation method of 2- benzyl chlorides chlorine Grignard Reagent - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. prepchem.com [prepchem.com]
- 16. EP0367232A2 - Method for preparing 2-chlorobenzylamine - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
2-Chlorobenzyl Chloride: A Comprehensive Technical Guide to Safety, Handling, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and disposal protocols for 2-Chlorobenzyl chloride (C7H6Cl2), a reactive chemical intermediate used in the synthesis of pharmaceuticals and other organic compounds. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. This data is summarized in the table below.
| Property | Value | References |
| Molecular Formula | C7H6Cl2 | [1][2] |
| Molecular Weight | 161.03 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid with a pungent odor | [1][3][4] |
| Boiling Point | 213-214 °C | [1][2][5] |
| Melting Point | -13 °C to -17 °C | [2][3][5] |
| Density | 1.270 - 1.274 g/mL at 25 °C | [2][5][6] |
| Vapor Pressure | 3 mmHg at 84 °C; 0.15 mmHg at 20°C | [2][5][7] |
| Vapor Density | 5.5 (air = 1) | [2][3][6] |
| Flash Point | 82 °C (179.6 °F) - 91 °C (195.8 °F) | [3][4][6] |
| Autoignition Temperature | 600 °C (1112 °F) - 634 °C | [3][6] |
| Solubility in Water | Insoluble; slowly reacts with water | [2][3][5][8] |
| logP (Octanol-Water Partition Coefficient) | 3.32 | [2][3] |
Toxicological Data
This compound is a hazardous substance with significant toxicological effects. The available quantitative toxicity data is presented below.
| Toxicity Endpoint | Species | Route | Value | References |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | > 1140 mg/m³ (1 hour) | [9] |
| Acute Oral Toxicity (LD50) | Rat | Oral | 430 mg/kg | [10] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 1,700 mg/kg (male), 2,200 mg/kg (female) | [11] |
| Respiratory Irritation (RD50) | Mouse | Inhalation | 5.0 ppm | [3] |
Hazard Identification and Safety Precautions
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4)[10]
-
Acute Toxicity, Dermal (Category 4)[10]
-
Acute Toxicity, Inhalation (Category 4)[10]
-
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3)[6]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)
-
Hazardous to the Aquatic Environment, Chronic Hazard (Category 1)[4]
Potential Health Effects:
-
Inhalation: Harmful if inhaled.[2][7] Vapors and mists are extremely irritating to the respiratory tract and can cause coughing, choking, and a burning sensation.[3][7] High concentrations may lead to pulmonary edema.[4]
-
Skin Contact: Harmful if absorbed through the skin.[2][7] Causes severe skin burns and may cause an allergic skin reaction.[2][4][6][7]
-
Eye Contact: Causes serious eye damage, including chemical burns and potential corneal injury.[2][4][6][7] It is a lachrymator, causing a significant increase in tearing.[4]
-
Ingestion: Harmful if swallowed.[2][7] Can produce chemical burns in the oral cavity and gastrointestinal tract.[7] Ingestion of less than 150 grams may be fatal or cause serious health damage.[7]
-
Chronic Exposure: May cause damage to the liver and kidneys.[4] Repeated exposure may lead to central nervous system damage.[4] There is limited evidence of a carcinogenic effect.[7]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves such as PVC or neoprene.[7]
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[7]
-
Skin and Body Protection: Wear a chemical-resistant apron, lab coat, and closed-toe shoes. For larger quantities or in case of a spill, a full-body protective suit is recommended.[7]
-
Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.[4] If the concentration of vapors is high, use a NIOSH-approved respirator with an appropriate cartridge.[12]
Handling and Storage Protocols
Handling:
-
Avoid all personal contact, including inhalation of vapors.[7][11]
-
Use in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Do not eat, drink, or smoke when handling this chemical.[7]
-
Keep containers securely sealed when not in use.[7]
-
Avoid contact with incompatible materials.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][6][7]
-
Keep containers tightly closed to prevent moisture contamination.[4] this compound is moisture-sensitive and will slowly hydrolyze to form hydrogen chloride.[8]
-
Store in the original container, which may be a glass bottle or a lined metal can.[7][11]
-
Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[2][4][6]
-
Protect containers from physical damage.[7]
First Aid and Emergency Procedures
Emergency Response Workflow for Personal Exposure
Caption: Workflow for responding to personal exposure to this compound.
First Aid Measures
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
If inhaled: Move the person into fresh air.[4] If breathing is difficult, give oxygen.[4] Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.[4]
-
If swallowed: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
Spill and Leak Procedures
Emergency Response Workflow for a Chemical Spill
Caption: Workflow for responding to a this compound spill.
Spill Cleanup:
-
Minor Spills: For small spills, absorb the material with an inert substance such as vermiculite, sand, or earth.[4][7] Place the absorbed material into a suitable, labeled container for disposal.[4][7]
-
Major Spills: For larger spills, evacuate the area and prevent entry.[7] Contain the spill to prevent it from entering drains or waterways.[7] Use a spark-proof tool for cleanup.[4] Collect the absorbed material into a labeled container for disposal.[4][7]
Fire-Fighting Measures
-
Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[4][7] Water spray can be used to cool fire-exposed containers, but direct contact of water with the chemical should be avoided as it can react to produce hydrogen chloride gas.[4][8]
-
Specific Hazards: this compound is a combustible liquid.[2][6][7] Heating may cause containers to rupture violently.[7] Combustion products include carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[7]
-
Fire-Fighting Procedures: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[4][7]
Disposal Protocols
All waste must be handled in accordance with local, state, and federal regulations.[7]
Laboratory-Scale Neutralization Protocol:
This protocol is for the neutralization of small quantities of this compound in a laboratory setting. This procedure should be carried out in a chemical fume hood with appropriate PPE.
-
Preparation: Prepare a 10% solution of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3) in water.
-
Dilution: Dilute the this compound with a water-miscible solvent like acetone (B3395972) or ethanol (B145695) to facilitate the reaction.
-
Neutralization: Slowly and with stirring, add the diluted this compound solution to the basic solution. The hydrolysis reaction will produce 2-chlorobenzyl alcohol and the corresponding salt (sodium chloride). The reaction may be exothermic, so addition should be gradual to control the temperature.
-
Verification: After the addition is complete, check the pH of the resulting solution to ensure it is neutral or slightly basic.
-
Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal through the institution's environmental health and safety office.
Experimental Protocols
Acute Inhalation Toxicity Testing (Based on OECD Guideline 403)
Objective: To determine the median lethal concentration (LC50) of this compound following a short-term inhalation exposure.
Methodology:
-
Test Animals: Young adult rats of a single sex (typically females) are used.[13][14]
-
Exposure System: A dynamic, whole-body or nose-only inhalation exposure chamber is used to generate and maintain a stable concentration of this compound vapor.
-
Concentration Levels: At least three concentration levels are tested, with the aim of producing a range of mortality from 0% to 100%.[13] A limit test at a high concentration may be performed first if low toxicity is expected.[15]
-
Exposure Duration: The standard exposure duration is 4 hours.[13][16]
-
Observations: Animals are observed for clinical signs of toxicity during and after exposure for a period of at least 14 days.[13] Body weight is recorded before the test and at least weekly thereafter.[17]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[13]
-
Data Analysis: The LC50 value and its confidence intervals are calculated using appropriate statistical methods.
Acute Dermal Toxicity Testing (Based on OECD Guideline 402)
Objective: To determine the health hazards likely to arise from a single, short-term dermal exposure to this compound.
Methodology:
-
Test Animals: Adult rats of a single sex (usually females) are used.[18]
-
Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals (approximately 10% of the body surface area).[19]
-
Application of Test Substance: The test substance is applied uniformly over the shaved area.[18] The area is then covered with a porous gauze dressing.[18]
-
Exposure Duration: The exposure period is 24 hours.[17]
-
Dose Levels: A stepwise procedure with fixed doses is used. The initial dose is selected to produce signs of toxicity without causing mortality.[20]
-
Observations: Animals are observed for signs of toxicity and mortality daily for at least 14 days.[17] Body weights are recorded weekly.[17]
-
Data Analysis: The results are used to classify the substance for acute dermal toxicity according to the Globally Harmonised System (GHS).[20]
References
- 1. This compound | 11-19-8 | Benchchem [benchchem.com]
- 2. This compound | 611-19-8 [chemicalbook.com]
- 3. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound CAS#: 611-19-8 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. CHLOROBENZYL CHLORIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Page loading... [wap.guidechem.com]
- 11. sdfine.com [sdfine.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. oecd.org [oecd.org]
- 14. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 16. search.library.doc.gov [search.library.doc.gov]
- 17. nucro-technics.com [nucro-technics.com]
- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. oecd.org [oecd.org]
Methodological & Application
2-Chlorobenzyl Chloride: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzyl chloride (α,2-dichlorotoluene) is a versatile bifunctional organic compound widely utilized as a key building block in the synthesis of a diverse array of molecules. Its structure, featuring a reactive benzylic chloride and a chloro-substituted aromatic ring, allows for a multitude of chemical transformations, making it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] The benzylic chloride moiety is particularly susceptible to nucleophilic substitution reactions (SN2), providing a straightforward method for introducing the 2-chlorobenzyl group into various molecular scaffolds.[1] This reactivity is central to its application in the synthesis of active pharmaceutical ingredients (APIs), herbicides, fungicides, and dyes.[1][2][3]
This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, aimed at researchers, scientists, and professionals in drug development and organic synthesis.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 611-19-8 | --INVALID-LINK-- |
| Molecular Formula | C₇H₆Cl₂ | --INVALID-LINK-- |
| Molecular Weight | 161.03 g/mol | --INVALID-LINK-- |
| Appearance | Clear, colorless to pale yellow liquid | --INVALID-LINK-- |
| Boiling Point | 213-214 °C | --INVALID-LINK-- |
| Density | 1.274 g/mL at 25 °C | --INVALID-LINK-- |
| Purity | Often >99% | --INVALID-LINK-- |
Applications in Organic Synthesis
This compound serves as a precursor for a variety of functional groups and molecular frameworks. Key applications include:
-
Alkylation of Nucleophiles: Reaction with O, N, S, and C-nucleophiles to form ethers, amines, thioethers, and to extend carbon chains.
-
Synthesis of Agrochemicals: Used in the production of herbicides like Clomazone and as an intermediate for fungicides such as Prothioconazole.[2]
-
Preparation of Pharmaceutical Intermediates: A foundational component in the synthesis of various active pharmaceutical ingredients (APIs).[1]
-
Carbon-Carbon Bond Formation: Employed in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) and Wittig reactions.
Experimental Protocols
The following section details experimental procedures for key reactions utilizing this compound.
Nucleophilic Substitution Reactions
The high reactivity of the benzylic chloride makes this compound an excellent substrate for SN2 reactions with a wide range of nucleophiles.
This protocol describes the synthesis of 2-chlorobenzyl azide (B81097), a useful intermediate for introducing an amino group or for use in click chemistry. The procedure is adapted from the synthesis of benzyl (B1604629) azides.[4]
Reaction Scheme:
Caption: Synthesis of 2-Chlorobenzyl Azide.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in a mixture of DMF and water.
-
Reagent Addition: Add this compound (1.0 equivalent) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 12 hours.[4]
-
Work-up: Dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[4]
Quantitative Data (Adapted from Benzyl Chloride): [5]
| Substrate | Nucleophile | Solvent | Temp. | Time | Yield |
| Benzyl Chloride | NaN₃ | DMF/H₂O | RT | 12 h | 92% |
This general protocol for the Williamson ether synthesis can be used to prepare 2-chlorobenzyl ethers from various alcohols.[6][7][8][9]
Reaction Scheme:
Caption: Williamson Ether Synthesis.
Protocol:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, add the alcohol (1.0 equivalent) and a suitable solvent (e.g., anhydrous DMF or THF). Add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Reagent Addition: Once the evolution of hydrogen gas ceases, add this compound (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Typical Reaction Conditions: [9]
| Alkyl Halide Type | Base | Solvent | Temperature | Yield |
| Primary (like this compound) | NaH, KH | DMF, DMSO | RT to moderate heat | 50-95% |
This protocol outlines the synthesis of benzyl thioethers from benzyl halides and thiourea, which can be adapted for this compound.[10]
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Chlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzyl chloride is a versatile bifunctional reagent extensively utilized in organic synthesis. Its structure, featuring a reactive benzylic chloride and a chlorinated aromatic ring, makes it a valuable building block for the introduction of the 2-chlorobenzyl moiety into a wide range of molecules. The primary reactive site for nucleophilic attack is the benzylic carbon, which readily undergoes S(_N)2 reactions with a variety of nucleophiles. This reactivity profile has established this compound as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] These application notes provide a comprehensive overview of its reactivity, quantitative data for various nucleophilic substitution reactions, and detailed experimental protocols.
Reactivity and Mechanism
The benzylic chloride of this compound is highly susceptible to nucleophilic substitution. The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the chloride leaving group in a single concerted step. The presence of the chlorine atom on the benzene (B151609) ring can influence the reaction rate through inductive effects.
Applications in Synthesis
The utility of this compound as a synthetic intermediate is demonstrated in its application in the production of pharmaceuticals and agrochemicals. For instance, it is a precursor in the synthesis of the herbicide Clomazone. In the pharmaceutical industry, it serves as a crucial building block for various APIs.[1]
Quantitative Data for Nucleophilic Substitution Reactions
The following table summarizes the reaction of this compound with various nucleophiles, providing insights into the expected yields and reaction conditions.
| Nucleophile (Nu⁻) | Reagent Example | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Aniline (B41778) | Aniline | Water / NaHCO₃ | 90-95 | N-(2-chlorobenzyl)aniline | ~70-80 (analogous reaction) | [2] |
| Ethoxide | Sodium Ethoxide | Ethanol (B145695) | Reflux | 2-Chlorobenzyl ethyl ether | Not specified (analogous reaction) | |
| Cyanide | Sodium Cyanide | Ethanol | Not specified | 2-(2-Chlorophenyl)acetonitrile | Not specified (analogous reaction) | [3] |
Note: The yields provided are based on analogous reactions with benzyl (B1604629) chloride or similar substrates and may vary for this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(2-chlorobenzyl)aniline
This protocol describes the synthesis of a secondary amine through the nucleophilic substitution of this compound with aniline.[2][4]
Materials:
-
This compound
-
Aniline (use a molar excess to minimize dibenzylation)[2]
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Saturated salt solution (Brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (e.g., 4 molar equivalents), sodium bicarbonate (e.g., 1.25 molar equivalents), and water.
-
Heat the mixture to 90–95 °C with vigorous stirring.
-
Slowly add this compound (1 molar equivalent) to the reaction mixture.
-
Continue the reaction for approximately 4 hours.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with a saturated salt solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the excess aniline by distillation under reduced pressure.[2]
-
The crude N-(2-chlorobenzyl)aniline can be further purified by vacuum distillation.
Protocol 2: Williamson Ether Synthesis of 2-Chlorobenzyl Ethyl Ether
This protocol outlines the synthesis of an ether via the Williamson ether synthesis, reacting this compound with sodium ethoxide.
Materials:
-
This compound
-
Sodium ethoxide
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a stirring apparatus.
-
Slowly add this compound to the sodium ethoxide solution with constant stirring.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
-
The excess ethanol is removed from the filtrate by distillation.
-
The resulting crude 2-chlorobenzyl ethyl ether can be purified by fractional distillation under reduced pressure.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a product from the nucleophilic substitution of this compound.
References
Application Notes and Protocols: Synthesis of Clomazone Utilizing 2-Chlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the herbicide Clomazone (B1669216), with a specific focus on the utilization of 2-chlorobenzyl chloride as a key precursor. Detailed experimental protocols for laboratory-scale synthesis, purification, and analysis are presented, supported by quantitative data and graphical representations of the synthetic pathway.
Introduction
Clomazone, chemically known as 2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone, is a selective pre-emergence herbicide effective against a range of broadleaf and grass weeds.[1][2] Its synthesis prominently features the N-alkylation of a heterocyclic core with this compound. This document outlines the prevalent synthetic route, detailing the necessary reagents, conditions, and expected outcomes. The primary synthetic pathway discussed is the reaction of this compound with 4,4-dimethyl-3-isoxazolidinone.[3][4]
Synthetic Pathway
The synthesis of Clomazone from this compound is a straightforward nucleophilic substitution reaction. The nitrogen atom of the 4,4-dimethyl-3-isoxazolidinone ring acts as a nucleophile, attacking the benzylic carbon of this compound and displacing the chloride ion. This reaction is typically carried out in the presence of a base to deprotonate the isoxazolidinone, thereby increasing its nucleophilicity.
Caption: Synthesis of Clomazone from this compound.
Experimental Protocols
Synthesis of 4,4-dimethyl-3-isoxazolidinone (Precursor)
This precursor can be synthesized from 3-chloro-2,2-dimethylpropionyl chloride and hydroxylamine (B1172632) hydrochloride.
Materials:
-
3-chloro-2,2-dimethylpropionyl chloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 50%)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride in water in a reaction vessel.
-
Adjust the pH of the solution to 7.0-7.5 by the dropwise addition of sodium hydroxide solution.
-
Slowly add 3-chloro-2,2-dimethylpropionyl chloride to the reaction mixture while maintaining the pH between 7.0 and 7.5 with the addition of sodium hydroxide solution.
-
Heat the reaction mixture to approximately 85°C and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the mixture to room temperature and add dichloromethane.
-
Stir the mixture, then separate the aqueous phase. Extract the aqueous phase multiple times with dichloromethane.
-
Combine the organic phases and recover the dichloromethane by distillation.
-
Add hexane to the residue and reflux for 1 hour.
-
Cool the mixture to 10-15°C and stir for another hour to induce crystallization.
-
Filter the solid, wash with cold hexane, and dry under vacuum to yield 4,4-dimethyl-3-isoxazolidinone.
Synthesis of Clomazone
This protocol is adapted from literature for a laboratory scale.[5][6]
Materials:
-
4,4-dimethyl-3-isoxazolidinone
-
This compound
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Water or Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
To a reaction vessel, add 4,4-dimethyl-3-isoxazolidinone and water.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium carbonate in small portions.
-
Heat the mixture to 85°C and stir for 2 hours.
-
Add this compound dropwise over a period of 5 hours at 85°C.
-
Maintain the temperature and stir for an additional 2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Add dichloromethane and stir for an extended period (e.g., 15 hours).
-
Separate the aqueous phase and extract it three times with dichloromethane.
-
Combine the organic phases and recover the dichloromethane by distillation.
-
Add hexane to the residue and reflux for 1 hour.
-
Cool the mixture to 10-15°C and stir for 1 hour to promote crystallization.
-
Isolate the solid product by filtration, wash with cold hexane, and dry under vacuum to obtain crude Clomazone.
Purification of Clomazone
A. Crystallization: Crude Clomazone can be purified by crystallization from a suitable solvent system. A mixed solvent of a nitrile (e.g., isobutyronitrile) and an alkane (e.g., cyclohexane) has been reported to be effective.[7] Hexane is also commonly used.[4]
-
Dissolve the crude Clomazone in the chosen solvent or solvent mixture with gentle heating.
-
Slowly cool the solution to a low temperature (e.g., -10°C to -5°C) to induce crystallization.[7]
-
Maintain at this temperature for 1-3 hours.[7]
-
Filter the crystals and wash with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
B. Column Chromatography: For higher purity, column chromatography can be employed.
-
Prepare a silica (B1680970) gel column.
-
Dissolve the crude Clomazone in a minimum amount of a suitable solvent.
-
Elute the column with a solvent system such as ethyl acetate/petroleum ether (e.g., 1:4 v/v).[8]
-
Collect the fractions containing the pure product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent to obtain purified Clomazone.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of Clomazone.
Table 1: Reactant Quantities and Yields for Clomazone Synthesis
| Reactant | Molar Mass ( g/mol ) | Example Quantity (g) | Molar Equivalent | Product (Clomazone) Yield | Purity | Reference |
| 4,4-dimethyl-3-isoxazolidinone | 115.13 | 460 | 1.0 | 815 kg (crude) | 96% | [5] |
| This compound | 161.03 | 672 | 1.04 | [5] | ||
| Sodium Carbonate (Base) | 105.99 | 383 | 0.9 | [5] |
Table 2: Reaction Conditions for Clomazone Synthesis
| Parameter | Condition | Reference |
| Solvent | Water | [3][4] |
| Base | Sodium Carbonate, Sodium Hydroxide | [3][5] |
| Temperature | 85°C | [5][9] |
| pH | 7.5 - 9.5 | [9] |
| Reaction Time | 7+ hours | [5] |
Experimental Workflow
The general workflow for the synthesis and purification of Clomazone is depicted below.
Caption: General experimental workflow for Clomazone synthesis.
Analytical Methods
The purity of the synthesized Clomazone and the progress of the reaction can be monitored by various analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. A suitable mobile phase is ethyl acetate/petroleum ether.[8][10]
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the reaction mixture and to determine the purity of the final product. A C18 column with a mobile phase of methanol-water or acetonitrile-water is often employed.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification and quantification of Clomazone and any potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized Clomazone.[8]
Safety Considerations
-
This compound is a lachrymator and is irritating to the skin, eyes, and respiratory tract.[11] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The solvents used (dichloromethane, hexane, DMF) are flammable and/or toxic. Handle with care and avoid inhalation of vapors.
-
The bases used (sodium hydroxide, sodium carbonate) are corrosive. Avoid direct contact.
These application notes are intended for use by qualified professionals and should be adapted to specific laboratory conditions and safety protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2015000353A1 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
- 5. Development and validation of a high-performance liquid chromatographic method for the determination of clomazone residues in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. CN112661712A - Preparation method of clomazone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US10316004B2 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
- 10. How To [chem.rochester.edu]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Synthesis of Substituted Benzaldehydes from 2-Chlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. The versatile starting material, 2-chlorobenzyl chloride, and its derivatives offer several synthetic routes to these valuable aldehydes. This document provides detailed application notes and experimental protocols for the synthesis of substituted benzaldehydes, focusing on methods such as the Sommelet reaction, Hass-Bender oxidation, and direct oxidation/hydrolysis techniques.
Synthetic Methodologies
Several established methods are available for the conversion of this compound and its substituted analogues to the corresponding benzaldehydes. The choice of method often depends on the nature of the substituents on the aromatic ring, desired yield, and reaction conditions.
Sommelet Reaction
The Sommelet reaction provides a classical and effective method for the formylation of benzylic halides. The reaction involves the formation of a quaternary ammonium (B1175870) salt by treating the benzyl (B1604629) halide with hexamine (urotropine), followed by hydrolysis to yield the aldehyde.[1]
Hass-Bender Oxidation
The Hass-Bender oxidation utilizes the sodium salt of 2-nitropropane (B154153) to convert benzyl halides into benzaldehydes. This method is particularly useful for a range of substituted benzyl halides.[2][3] The reaction proceeds via an initial S(_N)2 reaction followed by a pericyclic rearrangement.
Kornblum Oxidation
The Kornblum oxidation employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant to convert benzyl halides to aldehydes. This method is known for its mild reaction conditions.[4]
Direct Oxidation and Hydrolysis
Direct oxidation of the benzyl chloride to the corresponding benzaldehyde (B42025) can be achieved using various oxidizing agents. Another common industrial approach involves the hydrolysis of the corresponding benzal chloride, which can be synthesized from the benzyl chloride. For instance, 2,4-dichlorobenzaldehyde (B42875) can be prepared by the hydrolysis of 2,4-dichlorobenzal chloride in the presence of concentrated sulfuric acid.[5]
Data Presentation
The following table summarizes quantitative data for the synthesis of various substituted benzaldehydes from their corresponding benzyl chlorides.
| Starting Material | Product | Reaction Type | Reagents and Conditions | Yield (%) | Reference(s) |
| This compound | 2-Chlorobenzaldehyde | Oxidation | H₂O₂ (30%), TEMPO, NaBr, H₂O, reflux, 2h | 92 | [6] |
| 4-Chlorobenzyl chloride | 4-Chlorobenzaldehyde | Oxidation | NaNO₃, PEG-600, AcOH, H₂O, reflux, 3h | 90 | [7] |
| 2,4-Dichlorobenzyl chloride | 2,4-Dichlorobenzaldehyde | Hydrolysis of Dichloride | Conc. H₂SO₄, 90-110°C, 1-2h | 80 | [5] |
| 3-Chlorobenzyl bromide | 3-[(3-Chlorobenzyl)oxy]benzaldehyde | Etherification | 3-Hydroxybenzaldehyde, K₂CO₃, DMF, 80°C, 3h | 74 | [8] |
| 4-Chlorobenzyl chloride | 2-[(4-Chlorobenzyl)oxy]benzaldehyde | Etherification | Salicylaldehyde, K₂CO₃, KI, Ethanol, reflux, 4-8h | Not Specified | [9] |
| 4-Nitrobenzyl chloride | 4-Nitrobenzaldehyde | Hydrolysis & Oxidation | 1. Base catalyzed hydrolysis (75-80°C, 22h); 2. Dilute HNO₃ (55°C, 3h) | 77 (hydrolysis), 86 (oxidation) | [10] |
| o-Nitrobenzyl bromide | o-Nitrobenzaldehyde | Hydrolysis & Oxidation | 1. Aq. alkali; 2. Conc. HNO₃, 40-60°C | Not Specified | [11] |
Experimental Protocols
Protocol 1: Sommelet Reaction for the Synthesis of Benzaldehyde
This protocol is a general procedure adaptable for substituted benzyl chlorides.
Materials:
-
Benzyl chloride
-
Hexamine (Urotropine)
-
60% aqueous ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve benzyl chloride (0.1 mol) and hexamine (0.12 mol) in 200 mL of 60% aqueous ethanol.
-
Reflux the mixture for 2 hours. During this time, the quaternary ammonium salt will form.
-
After reflux, add concentrated hydrochloric acid to the reaction mixture and reflux for an additional 15 minutes to hydrolyze the intermediate.
-
Cool the reaction mixture to room temperature.
-
Isolate the benzaldehyde by steam distillation.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified benzaldehyde.
Protocol 2: Hass-Bender Oxidation for the Synthesis of Substituted Benzaldehydes
This protocol describes a general method for the oxidation of benzyl halides.
Materials:
-
Substituted benzyl halide
-
2-Nitropropane
-
Sodium ethoxide in ethanol
-
Diethyl ether
Procedure:
-
Prepare a solution of the sodium salt of 2-nitropropane by reacting 2-nitropropane with a stoichiometric amount of sodium ethoxide in absolute ethanol.
-
To this solution, add the substituted benzyl halide.
-
The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and extracted with diethyl ether.
-
The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude benzaldehyde.
-
Purification can be achieved by distillation under reduced pressure or column chromatography.
Protocol 3: Synthesis of 2,4-Dichlorobenzaldehyde via Hydrolysis
This protocol details the synthesis of 2,4-dichlorobenzaldehyde from 2,4-dichlorobenzal chloride.[5]
Materials:
-
2,4-Dichlorobenzal chloride
-
Concentrated sulfuric acid
-
Ice
-
Diethyl ether
-
Sodium bicarbonate solution
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, stir 2,4-dichlorobenzal chloride with eight times its weight of concentrated sulfuric acid.
-
Pass nitrogen gas through the capillary and apply a vacuum from a water pump to the upper end of the reflux condenser.
-
Heat the reaction mixture to 90-110°C. A vigorous evolution of hydrogen chloride will occur.
-
After 1-2 hours, the evolution of HCl ceases, and the reaction mixture turns a red-brown color.
-
Pour the cooled reaction mixture onto ice.
-
Extract the resulting 2,4-dichlorobenzaldehyde several times with diethyl ether.
-
Neutralize the combined ethereal extracts with sodium bicarbonate solution, wash with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the ether and purify the residue by vacuum distillation or recrystallization from ligroin to yield 2,4-dichlorobenzaldehyde (yield: 80%).[5]
Protocol 4: Synthesis of 4-((2-chlorobenzyl)oxy)benzaldehyde
This protocol describes the etherification of p-hydroxybenzaldehyde with this compound.
Materials:
-
p-Hydroxybenzaldehyde
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetonitrile (B52724) (MeCN)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve p-hydroxybenzaldehyde (1 eq.) in dry acetonitrile.
-
Add anhydrous K₂CO₃ (2.5 eq.) and this compound (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under vacuum.
-
Extract the residue with DCM.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization from ethanol. A high yield (98-99%) of the product is expected.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and experimental workflows described in this document.
References
- 1. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 2. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rjpn.org [rjpn.org]
- 8. 3-[(3-CHLOROBENZYL)OXY]BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. 2-[(4-CHLOROBENZYL)OXY]BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. globethesis.com [globethesis.com]
- 11. DE2708115A1 - (Ortho)-nitro-benzaldehyde prepn. - by hydrolysis of (ortho)-nitro-benzyl bromide to (ortho)-nitro-benzyl alcohol; followed by oxidation with nitric acid - Google Patents [patents.google.com]
Protecting Group Strategies Involving 2-Chlorobenzyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-chlorobenzyl chloride in protecting group strategies for various functional groups, including amines, alcohols, phenols, and thiols. The 2-chlorobenzyl (2-ClBn) and 2-chlorobenzyloxycarbonyl (Z(2-Cl) or 2-ClZ) protecting groups offer unique stability profiles, making them valuable tools in complex multi-step organic syntheses, particularly in peptide and carbohydrate chemistry.
Introduction to 2-Chlorobenzyl Protecting Groups
The 2-chlorobenzyl group is a derivative of the widely used benzyl (B1604629) (Bn) protecting group. The presence of a chlorine atom at the ortho position of the benzyl ring modifies the electronic properties of the group, influencing its stability and cleavage conditions. This modification allows for selective protection and deprotection, contributing to orthogonal protection strategies in the synthesis of complex molecules.
Key Advantages:
-
Orthogonality: The 2-chlorobenzyloxycarbonyl (Z(2-Cl)) group, used for protecting amines, is stable under both the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used for 9-fluorenylmethyloxycarbonyl (Fmoc) group removal.[1]
-
Selective Cleavage: The 2-ClBn and Z(2-Cl) groups are typically removed under neutral conditions via catalytic hydrogenolysis, which preserves many other functional groups.[1]
-
Modified Reactivity: The chloro-substituent can influence the rate of cleavage compared to the standard benzyl group, offering a handle for fine-tuning deprotection strategies.
Protection of Functional Groups
The primary method for introducing the 2-chlorobenzyl group is through nucleophilic substitution using this compound in the presence of a suitable base. For amines, the corresponding chloroformate is often used to form a carbamate.
Protection of Amines (N-Z(2-Cl))
The 2-chlorobenzyloxycarbonyl group is a robust protecting group for primary and secondary amines, frequently employed in peptide synthesis.[1]
General Protocol for N-Protection:
A common method for the N-protection of amines involves the use of a reagent like N-(2-Chlorobenzyloxycarbonyloxy)succinimide (Z(2-Cl)-OSu) or 2-chlorobenzyl chloroformate. The following is a general protocol using 2-chlorobenzyl chloroformate.
-
Reaction:
-
Dissolve the amine (1.0 equiv.) in a suitable solvent such as a mixture of THF and water or dichloromethane.
-
Add a base (2.0-3.0 equiv.), such as sodium bicarbonate or triethylamine.
-
Cool the mixture to 0 °C.
-
Slowly add 2-chlorobenzyl chloroformate (1.1-1.5 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Quantitative Data for N-Z(2-Cl) Protection:
| Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Glycine | NaHCO₃ | Dioxane/H₂O | 2 | RT | 85-95 |
| L-Alanine | NaHCO₃ | Dioxane/H₂O | 2 | RT | 88-96 |
| L-Lysine (ε-amino) | DIPEA | DMF | 4 | RT | >90 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Figure 1: General workflow for the protection of amines using 2-chlorobenzyl chloroformate.
Protection of Alcohols and Phenols (O-2-ClBn)
Alcohols and phenols can be protected as their 2-chlorobenzyl ethers via a Williamson ether synthesis.
General Protocol for O-Protection:
-
Reaction:
-
Dissolve the alcohol or phenol (B47542) (1.0 equiv.) in an anhydrous solvent such as DMF or THF.
-
Add a strong base, such as sodium hydride (NaH, 1.1-1.5 equiv.), at 0 °C to form the alkoxide or phenoxide.
-
Slowly add this compound (1.1-1.5 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Quantitative Data for O-2-ClBn Protection:
| Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzyl Alcohol | NaH | DMF | 12 | RT | 85-92 |
| Phenol | K₂CO₃ | Acetone | 24 | Reflux | 80-90 |
| 1-Decanol | NaH | THF | 16 | RT | 88-95 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Figure 2: General workflow for the Williamson ether synthesis of 2-chlorobenzyl ethers.
Protection of Thiols (S-2-ClBn)
Thiols are readily converted to their corresponding 2-chlorobenzyl thioethers under basic conditions.
General Protocol for S-Protection:
-
Reaction:
-
Dissolve the thiol (1.0 equiv.) in a solvent such as methanol (B129727) or ethanol.
-
Add a base like sodium hydroxide (B78521) or potassium carbonate (1.1 equiv.) to generate the thiolate.
-
Add this compound (1.0-1.2 equiv.).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product. A one-pot synthesis using thiourea (B124793) can also be employed to avoid handling malodorous thiols.[2][3]
-
Quantitative Data for S-2-ClBn Protection:
| Thiol Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Thiophenol | NaOH | Methanol | 2 | RT | ~90 |
| Cysteine derivative | K₂CO₃ | DMF | 4 | RT | 85-95 |
| 1-Dodecanethiol | NaOH | Ethanol | 3 | RT | ~92 |
Note: Yields are based on similar benzylation reactions and may vary.[2]
Deprotection of 2-Chlorobenzyl Groups
The most common method for the cleavage of 2-chlorobenzyl and 2-chlorobenzyloxycarbonyl protecting groups is catalytic hydrogenolysis.
Deprotection via Catalytic Hydrogenolysis
This method is mild and highly effective for the removal of 2-ClBn and Z(2-Cl) groups.
General Protocol for Hydrogenolysis:
-
Reaction:
-
Dissolve the protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), in a catalytic amount (e.g., 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature until deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
-
Quantitative Data for Deprotection by Hydrogenolysis:
| Protected Group | Substrate Type | Catalyst | Solvent | Time (h) | Yield (%) |
| N-Z(2-Cl) | Peptide | 10% Pd/C | Methanol | 2-4 | >95 |
| O-2-ClBn | Carbohydrate | 10% Pd/C | Ethanol | 4-8 | 90-98 |
| S-2-ClBn | Thioether | 10% Pd/C | Methanol | 3-6 | 85-95 |
Note: Reaction times and yields can be influenced by the substrate and the presence of other functional groups.
Figure 3: General workflow for the deprotection of 2-chlorobenzyl groups via catalytic hydrogenolysis.
Orthogonal Protection Strategy in Peptide Synthesis
The Z(2-Cl) group is a valuable tool for orthogonal protection in solid-phase peptide synthesis (SPPS), particularly in combination with Fmoc and Boc strategies. Its stability to both acidic and basic conditions allows for the selective deprotection of other protecting groups while the Z(2-Cl) group remains intact.[1]
Logical Workflow for Orthogonal Protection:
The following diagram illustrates the orthogonal nature of the Z(2-Cl) group in relation to Fmoc and Boc protecting groups.
References
Application Notes and Protocols for 2-Chlorobenzyl Chloride as a Derivatizing Agent in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the use of 2-Chlorobenzyl chloride as a derivatizing agent for the chromatographic analysis of various analytes containing nucleophilic functional groups. While this compound is a known reactive intermediate in organic synthesis, its application as a dedicated derivatizing agent for chromatography is not widely documented in scientific literature.[1] The protocols herein are based on established chemical principles of S-alkylation, Williamson ether synthesis, and amine alkylation.[2][3][4][5] This guide is intended to serve as a foundational resource for method development. The derivatization aims to enhance the detectability and chromatographic properties of target analytes, such as thiols, phenols, and amines, by introducing a chromophore (the 2-chlorobenzyl group) and increasing their hydrophobicity for improved retention in reversed-phase chromatography.
Introduction to this compound Derivatization
Derivatization is a crucial technique in chromatography to improve the analytical properties of compounds that are otherwise difficult to detect or separate. This compound (α,2-dichlorotoluene) is a reactive benzylic halide that can readily undergo nucleophilic substitution reactions with functional groups such as thiols (-SH), phenols (-OH), and primary/secondary amines (-NHR).[6][7][8]
The primary advantages of using this compound as a derivatizing agent are hypothesized to be:
-
Introduction of a UV-Absorbing Chromophore: The benzyl (B1604629) group allows for sensitive detection using UV-Vis detectors, which are common in HPLC systems.
-
Increased Hydrophobicity: The addition of the nonpolar benzyl group can significantly increase the retention of polar analytes on reversed-phase columns, improving separation from polar interferences.
-
Formation of Stable Derivatives: The resulting thioethers, ethers, and tertiary amines are generally stable under typical chromatographic conditions.
This document outlines generalized protocols for the derivatization of thiols, phenols, and amines using this compound, followed by proposed HPLC-UV analysis methods.
Proposed Derivatization Reactions
The derivatization process involves the reaction of the nucleophilic group of the analyte with this compound, typically in a basic medium to facilitate the deprotonation of the nucleophile.
Derivatization of Thiols (S-Alkylation)
Thiols, being highly nucleophilic, can be readily alkylated with this compound under basic conditions to form stable thioethers.[4][9][10]
Caption: Derivatization of a thiol with this compound.
Derivatization of Phenols (Williamson Ether Synthesis)
Phenols can be converted to their corresponding phenoxide ions in the presence of a base, which then act as nucleophiles to attack this compound, forming a stable ether linkage.[3][11][12]
Caption: Derivatization of a phenol with this compound.
Derivatization of Amines (N-Alkylation)
Primary and secondary amines can be alkylated by this compound to form the corresponding secondary and tertiary amines, respectively. A base is required to neutralize the HCl byproduct.[5][8]
Caption: Derivatization of an amine with this compound.
Experimental Protocols
Disclaimer: These protocols are generalized and should be optimized for specific analytes and matrices. Due to the hazardous nature of this compound, all work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]
General Experimental Workflow
Caption: General workflow for derivatization and analysis.
Protocol for Thiol Derivatization
-
Sample Preparation: Extract thiols from the biological matrix using an appropriate method (e.g., protein precipitation with acetonitrile (B52724) followed by solid-phase extraction). Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of acetonitrile and 100 mM potassium carbonate buffer (pH 10.5).
-
Derivatization: Add 20 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.
-
Quenching: Cool the reaction mixture to room temperature and add 10 µL of 1 M HCl to stop the reaction.
-
Analysis: Centrifuge the sample to pellet any precipitate and inject the supernatant into the HPLC system.
Protocol for Phenol Derivatization
-
Sample Preparation: Perform liquid-liquid extraction of phenolic compounds from the sample (e.g., using ethyl acetate (B1210297) at an acidic pH). Evaporate the organic layer to dryness.
-
Reconstitution: Dissolve the residue in 100 µL of acetonitrile.
-
Derivatization: Add 50 µL of 1 M aqueous sodium hydroxide (B78521) and 20 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Incubation: Vortex vigorously for 15 minutes at room temperature.
-
Extraction of Derivative: Add 200 µL of hexane (B92381), vortex, and centrifuge. Transfer the upper hexane layer to a new vial.
-
Final Preparation: Evaporate the hexane to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
Protocol for Amine Derivatization
-
Sample Preparation: Extract the amine analytes from the sample matrix. Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the extract in 100 µL of acetonitrile.
-
Derivatization: Add 20 µL of triethylamine (B128534) and 20 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Incubation: Incubate the mixture at 50°C for 60 minutes.
-
Final Preparation: Evaporate the solvent under nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
Quantitative Data (Hypothetical)
The following tables present hypothetical performance data for the analysis of representative compounds after derivatization with this compound. This data is intended as a target for method development and validation.
Table 1: Hypothetical Performance of this compound Derivatization
| Analyte Class | Representative Analyte | Expected LOD (ng/mL) | Expected LOQ (ng/mL) | Expected Linearity (R²) |
| Thiols | Cysteine | 5 | 15 | > 0.995 |
| Phenols | Phenol | 2 | 8 | > 0.998 |
| Amines | Amphetamine | 10 | 30 | > 0.992 |
Table 2: Proposed HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 220 nm |
Conclusion
This compound presents a promising, albeit currently undocumented, option for the derivatization of thiols, phenols, and amines for chromatographic analysis. The proposed protocols, based on fundamental organic chemistry principles, provide a solid starting point for researchers to develop and validate new analytical methods. The introduction of the 2-chlorobenzyl group is expected to enhance UV detection and improve reversed-phase chromatographic separation. Further optimization and validation of these methods are necessary to establish their robustness and applicability to specific research and development needs.
References
- 1. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiol - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. sid.ir [sid.ir]
- 5. EP0367232A2 - Method for preparing 2-chlorobenzylamine - Google Patents [patents.google.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for N-Alkylation using 2-Chlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis and medicinal chemistry, enabling the introduction of alkyl groups onto nitrogen-containing molecules. The use of 2-chlorobenzyl chloride as an alkylating agent is of particular interest in drug discovery and development. The 2-chlorobenzyl moiety is a structural component found in various biologically active compounds, and its incorporation can significantly influence the pharmacological properties of a molecule, such as binding affinity, selectivity, and metabolic stability.
This document provides a detailed experimental protocol for the N-alkylation of various nitrogen-containing nucleophiles using this compound. It includes a summary of reaction conditions and yields for different substrates, a general experimental workflow, and a discussion of the potential biological relevance of N-(2-chlorobenzyl) substituted compounds, including a hypothetical signaling pathway.
Data Presentation: N-Alkylation with this compound and Related Reagents
The following table summarizes various N-alkylation reactions using this compound and analogous benzyl (B1604629) halides. This data is intended to provide a comparative overview of reaction conditions and expected yields across different classes of nitrogen nucleophiles.
| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrrolidine | This compound | - (Excess amine) | Toluene | Reflux | 3 | ~78% | [1] |
| 2,2-Diphenylacetamide | This compound | KOH or NaH | DMF or THF | Room Temp. | Overnight | Not specified | N/A |
| Imidazole | Benzyl bromide | K₂CO₃ | Acetonitrile | Not specified | Not specified | High | N/A |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | CH₃CN | Room Temp. | 24 | 40% | N/A |
| Piperidine | Benzyl bromide | DIPEA | DMF | 85 | 3 | 40-70% | N/A |
| 2-Substituted Piperidine | Benzyl bromide | K₂CO₃ | Acetonitrile | Not specified | Not specified | Good | N/A |
| Aniline | Benzyl alcohol (catalytic) | KOtBu | Toluene | 140 | 18 | High | N/A |
| 2-Amino-5-chloro-2'-fluorobenzophenone | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98% | N/A |
Experimental Workflow
The general workflow for the N-alkylation of a nitrogen-containing nucleophile with this compound is depicted in the following diagram.
Caption: General workflow for the N-alkylation of a nitrogen-containing nucleophile with this compound.
Experimental Protocol: N-Alkylation of Pyrrolidine with this compound
This protocol is adapted from a literature procedure for the synthesis of N-(2-chlorobenzyl)pyrrolidine and can be generalized for other secondary amines.[1]
Materials:
-
This compound
-
Pyrrolidine (or other amine)
-
Toluene (anhydrous)
-
Potassium carbonate (K₂CO₃, anhydrous, for drying)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amine (e.g., 55 g of pyrrolidine) in an anhydrous solvent (e.g., 150 ml of toluene).
-
Addition of Alkylating Agent: While stirring, add a solution of this compound (e.g., 50 g) in the same solvent (e.g., 100 ml of toluene) portion-wise. Maintain the temperature below 40°C during the addition.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash twice with deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure N-(2-chlorobenzyl)amine.
Characterization:
The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Relevance and Signaling Pathways
N-benzyl substituted compounds have shown a wide range of biological activities, including anticonvulsant, anticancer, and anti-inflammatory properties. For instance, certain N-benzylacetamide derivatives have demonstrated significant protection against maximal electroshock (MES)-induced seizures, suggesting a potential mechanism involving the modulation of voltage-gated sodium channels.
In the context of cancer research, some N-benzyl compounds have been found to modulate the mTOR (mammalian target of rapamycin) signaling pathway.[1] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.
The following diagram illustrates a hypothetical mechanism of action for an N-(2-chlorobenzyl) derivative as an inhibitor of the mTOR signaling pathway. It is important to note that this is a generalized and hypothetical pathway based on the activity of structurally related N-benzyl compounds, and has not been specifically validated for a direct product of N-alkylation with this compound.
Caption: Hypothetical inhibition of the mTOR signaling pathway by an N-(2-chlorobenzyl) compound.
Conclusion
The N-alkylation of nitrogen-containing compounds with this compound is a versatile and valuable reaction in the synthesis of potentially bioactive molecules. The provided protocols and data serve as a guide for researchers in developing and optimizing these reactions for their specific applications. The exploration of N-(2-chlorobenzyl) derivatives continues to be a promising avenue in the quest for novel therapeutics, and a thorough understanding of their synthesis and potential mechanisms of action is crucial for advancing drug discovery efforts.
References
Application Notes and Protocols for the Formation of Grignard Reagents from 2-Chlorobenzyl Chloride
For: Researchers, scientists, and drug development professionals.
Abstract
The formation of the Grignard reagent from 2-chlorobenzyl chloride, (2-chlorophenyl)methylmagnesium chloride, is a critical step in the synthesis of various organic compounds, including pharmaceuticals and fungicides like prothioconazole.[1][2][3] However, the direct reaction of this compound with magnesium is often plagued by a significant side reaction, the Wurtz coupling, which leads to the formation of 1,2-bis(2-chlorophenyl)ethane as a homocoupling impurity.[1][2] This side reaction can drastically reduce the yield of the desired Grignard reagent, with impurity levels reaching up to 20%.[1][2] This document provides detailed application notes on the challenges associated with this reaction and presents optimized protocols to minimize side product formation and maximize yield. A key strategy discussed is an alternative route involving a catalyzed transmetalation reaction.
Introduction: The Challenge of Wurtz Coupling
The primary issue in the synthesis of (2-chlorophenyl)methylmagnesium chloride is the competing Wurtz coupling reaction.[1][2][4] This reaction involves the coupling of the Grignard reagent with the starting halide, leading to the formation of a dimeric byproduct. The mechanism of the Wurtz reaction involves a metal-halogen exchange followed by nucleophilic substitution.[5] For reactive benzylic halides like this compound, this side reaction is particularly pronounced.[4][6]
Several factors influence the extent of Wurtz coupling, including the choice of solvent, reaction temperature, and the rate of addition of the halide.[7][8] While traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used for Grignard reactions, their use with this compound can still result in significant amounts of the undesired dimer.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various methods for the preparation of (2-chlorophenyl)methylmagnesium chloride, highlighting the yields and the extent of byproduct formation.
Table 1: Comparison of Synthetic Methods for (2-chlorophenyl)methylmagnesium chloride
| Method | Key Reagents | Solvent | Yield | Dimer Impurity (%) | Reference |
| Direct Reaction | This compound, Mg | Ether/Toluene (B28343)/THF mixture | Not specified | ~20% | [1][2] |
| Catalyzed Transmetalation | This compound, CH₃MgCl, Cl₄CuLi₂ | Tetrahydrofuran | 98% (total recovery) | Minimal | [1][2] |
| Optimized Direct Reaction | o-chlorobenzyl chloride, Mg | Cyclopentyl methyl ether, 2-methyltetrahydrofuran, or mixed solvent with toluene and xylene | 97% (conversion rate) | 0.7-1.4% | [9] |
Table 2: Effect of Solvent on Wurtz Coupling in Benzyl (B1604629) Grignard Formation
| Solvent | Yield of Grignard Product (%)* | Observations | Reference |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. | [7] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. | [7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating suppression of Wurtz coupling. | [7] |
*Yield determined by trapping the Grignard reagent with an electrophile (2-butanone).
Reaction Pathways and Side Reactions
The following diagram illustrates the desired Grignard formation pathway and the competing Wurtz coupling side reaction.
Caption: Desired Grignard formation versus the Wurtz coupling side reaction.
The following diagram illustrates an alternative, optimized workflow to minimize side reactions.
Caption: Workflow for the catalyzed transmetalation synthesis method.
Experimental Protocols
The following protocol is a detailed methodology for the synthesis of (2-chlorophenyl)methylmagnesium chloride via a catalyzed transmetalation reaction, which has been shown to significantly reduce the formation of the Wurtz coupling product.[1][2]
4.1 Materials and Reagents
-
Magnesium turnings
-
Methyl chloride (or bromomethane (B36050) for initiation)
-
Anhydrous tetrahydrofuran (THF, water content < 100 ppm)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous cupric chloride (CuCl₂)
-
This compound
-
Nitrogen gas (for inert atmosphere)
-
Reaction vessel (Grignard reactor) with stirrer, condenser, and dropping funnel
4.2 Protocol 1: Synthesis of Methylmagnesium Chloride
-
Reactor Setup: Purge a clean, dry 3000L Grignard reactor with nitrogen gas to establish an inert atmosphere.
-
Charging Reagents: Under nitrogen protection, add 200 kg of anhydrous THF and 60 kg of magnesium turnings to the reactor.
-
Initiation: Close the reaction system and add 0.5 kg of bromomethane to initiate the reaction.
-
Formation of Grignard Reagent: At a temperature of 65-70°C, introduce 135.9 kg of methyl chloride while simultaneously adding 1600 kg of anhydrous THF at a uniform rate.
-
Reaction Completion: After the addition is complete, stir the mixture at 70°C for 1 hour.
-
Storage: Maintain the temperature of the methylmagnesium chloride Grignard reagent at 40-50°C for subsequent use.
4.3 Protocol 2: Preparation of the Catalyst (Cl₄CuLi₂)
-
Dissolution: In a separate vessel, dissolve 85 g of anhydrous lithium chloride and 135 g of anhydrous cupric chloride in 1500 g of anhydrous THF (water content < 100 ppm).
4.4 Protocol 3: Synthesis of (2-chlorophenyl)methylmagnesium chloride
-
Reactor Setup: Purge another clean, dry Grignard reactor with nitrogen.
-
Charging Reagents: Under nitrogen protection, add the prepared catalyst solution and this compound to the reactor.
-
Temperature Adjustment: Adjust the temperature of the reaction kettle to 68°C.
-
Addition of Grignard Reagent: Using a metering pump, add the previously prepared methylmagnesium chloride Grignard reagent dropwise to the reactor over a period of 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress to ensure the conversion of this compound is greater than 98%. The reaction is typically complete within approximately 9 hours.
Troubleshooting and Optimization
-
Poor Initiation: Difficulty in initiating the Grignard reaction is a common issue.[1][2] This can be overcome by using initiators such as a small crystal of iodine, methyl bromide, or 1,2-dibromoethane.[1][2][7][8] Activating the magnesium turnings by dry stirring under an inert atmosphere can also be beneficial.
-
Wurtz Coupling: To minimize the formation of the Wurtz coupling product in direct reactions, consider the following:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a steady and controllable reaction temperature.[7]
-
Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF) is a recommended solvent for suppressing Wurtz coupling with reactive halides like benzyl chloride.[4][7]
-
Continuous Process: Employing a continuous flow reactor system can improve selectivity and reduce byproduct formation by maintaining a low concentration of the halide and ensuring efficient heat transfer.[3][10]
-
Conclusion
The formation of the Grignard reagent from this compound presents a significant challenge due to the competing Wurtz coupling reaction. However, by employing an alternative synthetic route, such as the catalyzed transmetalation with methylmagnesium chloride, it is possible to achieve high yields of the desired product with minimal impurities. Careful control of reaction conditions, including solvent choice and the use of continuous processing, can further optimize the synthesis and mitigate the formation of unwanted byproducts. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field to successfully synthesize (2-chlorophenyl)methylmagnesium chloride.
References
- 1. CN108003179A - A kind of preparation method of 2- benzyl chlorides chlorine Grignard Reagent - Google Patents [patents.google.com]
- 2. Preparation method of this compound Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]
- 3. Continuous preparation method of o-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. CN109928987A - The method for preparing o-chlorobenzyl magnesium chloride class compound - Google Patents [patents.google.com]
- 10. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
Application Notes and Protocols: Phase Transfer Catalysis for Reactions of 2-Chlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzyl chloride is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity is centered around the benzylic chloride, which is susceptible to nucleophilic substitution. Phase Transfer Catalysis (PTC) has emerged as a powerful and green methodology to facilitate these reactions. PTC overcomes the mutual insolubility of a water-soluble nucleophile and an organic-soluble substrate like this compound by employing a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to shuttle the nucleophile into the organic phase.[1] This technique often leads to faster reactions, higher yields, milder reaction conditions, and the avoidance of expensive or hazardous anhydrous solvents.[2][3]
This document provides detailed application notes and experimental protocols for key reactions of this compound under phase transfer catalysis conditions, including esterification, etherification, and cyanation.
Core Concept: The Mechanism of Phase Transfer Catalysis
The fundamental principle of PTC involves the transport of a nucleophile from an aqueous phase to an organic phase where the substrate, this compound, resides. The process can be visualized as a catalytic cycle.
Caption: General mechanism of Phase Transfer Catalysis for cyanation.
Applications and Protocols
Esterification of this compound
The synthesis of 2-chlorobenzyl esters is a common transformation. Under PTC conditions, the carboxylate anion is transferred to the organic phase to react with this compound. A subsequent hydrolysis step can then yield 2-chlorobenzyl alcohol.[4]
Workflow for Esterification and Hydrolysis:
Caption: Workflow for the synthesis of 2-chlorobenzyl alcohol via esterification.
Quantitative Data Summary: Esterification of Chlorobenzyl Chlorides
| Substrate | Catalyst | Temp (°C) | Time (h) for >95% Conv. | Yield of Ester (%) | Reference |
| This compound | Tributylamine (B1682462)/NaI | 90 | 3.5 | ~98 | [4] |
| 4-Chlorobenzyl Chloride | Tributylamine/NaI | 90 | 2.5 | >99 | [4] |
| Benzyl (B1604629) Chloride | Tributylamine/NaI | 90 | 1.5 | >99 | [4] |
Experimental Protocol: Synthesis of 2-Chlorobenzyl Benzoate [4]
-
Materials:
-
This compound
-
Sodium benzoate
-
Tributylamine (Phase Transfer Catalyst)
-
Sodium iodide (Co-catalyst)
-
Toluene (B28343) (Solvent)
-
Water
-
-
Equipment:
-
A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer.
-
Heating mantle.
-
-
Procedure:
-
Charge the flask with 100 mL of an aqueous solution of sodium benzoate (1.5 M) and sodium iodide (0.2 M).
-
Add 50 mL of a toluene solution containing this compound (0.5 M) and tributylamine (0.05 M).
-
Heat the reaction mixture to 90°C with vigorous stirring (e.g., 300 RPM) to ensure adequate mixing of the phases.
-
Maintain the temperature and stirring for approximately 3.5-4 hours. Monitor the reaction progress by gas chromatography (GC) until the conversion of this compound is greater than 95%.
-
After completion, cool the mixture to room temperature.
-
Separate the organic layer. Wash it with water to remove the catalyst and any remaining salts.
-
The toluene solution of 2-chlorobenzyl benzoate can be used directly for subsequent hydrolysis or the solvent can be removed under reduced pressure to isolate the ester.
-
Etherification of Phenols with this compound
The Williamson ether synthesis is a classic reaction for preparing ethers. PTC is highly effective for the O-alkylation of phenols with benzyl chloride derivatives, providing high yields under mild conditions.[5][6]
Quantitative Data Summary: PTC Etherification of Phenols
| Phenol (B47542) | Alkylating Agent | Catalyst | Base | Solvent | Yield (%) | Reference |
| Resorcinol | Benzyl Chloride | TBAB | NaOH | Water/Chlorobenzene | 100 (mono-ether) | [7] |
| Phenol | Benzyl Chloride | Aliquat 336 | NaOH | Water/Toluene | >95 | General PTC |
| 4-Nitrophenol | This compound | TBAB | K₂CO₃ | DMF | ~90 (estimated) | General PTC |
Experimental Protocol: Synthesis of 2-Chlorobenzyl Phenyl Ether
-
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
-
Equipment:
-
A 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel.
-
-
Procedure:
-
In the flask, dissolve phenol (1.0 eq) and TBAB (0.02 eq) in toluene.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (1.5 eq) to the mixture. An exotherm may be observed.
-
Add this compound (1.05 eq) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to 60-70°C and stir for 2-4 hours, or until TLC/GC analysis shows complete consumption of the starting material.
-
Cool the reaction to room temperature and add water to dissolve the precipitated salts.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation if necessary.
-
Cyanation of this compound
The synthesis of benzyl cyanides is a crucial step in the production of many pharmaceuticals and agrochemicals.[8] PTC provides a highly efficient method for this conversion, transferring the cyanide ion into the organic phase for reaction.[6]
Quantitative Data Summary: PTC Cyanation of Benzyl Chlorides
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Chlorobenzyl Chloride | Aliquat 336 | Isobutylbenzene | 100-104 | 5 | >90 | [8] |
| Benzyl Chloride | TBAB | Water/Toluene | 80-90 | 2-3 | >98 | General PTC |
| This compound | TBAB | Water/Toluene | 90-100 | 3-5 | >95 (estimated) | General PTC |
Experimental Protocol: Synthesis of 2-Chlorobenzyl Cyanide
-
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB) or Aliquat 336
-
Toluene or another suitable organic solvent
-
Water
-
-
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Have a cyanide antidote kit available.
-
Prepare an aqueous solution of sodium cyanide (1.2 eq) in a round-bottom flask equipped with a mechanical stirrer and reflux condenser.
-
Add the phase transfer catalyst (0.02-0.05 eq) to the aqueous solution.
-
Add a solution of this compound (1.0 eq) in toluene.
-
Heat the biphasic mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 3-5 hours.
-
Once complete, cool the mixture to room temperature and carefully separate the organic layer.
-
Wash the organic layer with water to remove residual cyanide and the catalyst. (Caution: The aqueous washes will contain cyanide and must be treated with bleach or another suitable oxidizing agent before disposal according to safety protocols).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2-chlorobenzyl cyanide can be purified by vacuum distillation.
-
Conclusion
Phase Transfer Catalysis is a versatile and efficient method for conducting a variety of nucleophilic substitution reactions with this compound. It offers significant advantages in terms of reaction rates, yields, and operational simplicity, aligning with the principles of green chemistry. The protocols provided here serve as a starting point for researchers, and optimization of parameters such as catalyst, solvent, temperature, and stirring speed may be required to achieve the best results for specific applications.
References
- 1. bipublication.com [bipublication.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. iajpr.com [iajpr.com]
- 4. researchgate.net [researchgate.net]
- 5. phasetransfer.com [phasetransfer.com]
- 6. Top 10 PTC Applications [ptcorganics.com]
- 7. researchgate.net [researchgate.net]
- 8. phasetransfer.com [phasetransfer.com]
Application Notes and Protocols: Enhancing 2-Chlorobenzyl Chloride Reaction Rates with Sonication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ultrasound-assisted organic synthesis, or sonochemistry, has emerged as a powerful technique for accelerating chemical reactions, improving yields, and enabling novel transformations. This document provides detailed application notes and protocols for leveraging sonication to enhance the reaction rates of 2-chlorobenzyl chloride, a versatile reagent in organic synthesis. The principles outlined herein are based on the broader understanding of sonochemistry's impact on chemical reactivity, particularly in heterogeneous and homogeneous systems. While specific kinetic data for this compound reactions under sonication is not extensively available in published literature, the provided protocols offer a robust framework for experimental investigation.
Introduction to Sonochemical Effects
The application of high-frequency sound waves (typically >20 kHz) to a liquid medium induces acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles.[1][2] This collapse generates localized hot spots with transient temperatures of several thousand degrees and pressures exceeding one thousand atmospheres.[1] These extreme conditions, along with the physical effects of microjetting and shockwaves, are responsible for the observed rate enhancements in chemical reactions.[1]
For reactions involving substrates like this compound, sonication can be particularly advantageous by:
-
Increasing Mass Transfer: The turbulent flow and micro-mixing generated by cavitation bubbles enhance the transport of reactants to the reaction sites, which is especially beneficial in heterogeneous (solid-liquid or liquid-liquid) reactions.[1][3]
-
Surface Cleaning and Activation: In reactions involving solid reagents or catalysts, sonication can clean and activate the surfaces by removing passivating layers, thereby increasing the effective surface area and reactivity.[1]
-
Homogenization: Sonication can create fine emulsions in immiscible liquid-liquid systems, increasing the interfacial area for reaction.[3]
-
Radical Formation: In some cases, the high temperatures within the collapsing bubbles can lead to the homolytic cleavage of bonds, generating radical intermediates that can open up new reaction pathways.[4]
Data Presentation: Hypothetical Comparative Analysis
The following tables present hypothetical data to illustrate the potential effects of sonication on a generic nucleophilic substitution reaction of this compound. Researchers should generate their own data following the provided protocols.
Reaction: this compound + Nucleophile → Product
Table 1: Effect of Sonication on Reaction Time and Yield
| Condition | Temperature (°C) | Time (h) | Yield (%) |
| Silent (Stirring) | 50 | 8 | 65 |
| Sonication | 50 | 2 | 92 |
Table 2: Influence of Sonication Frequency on Reaction Rate
| Frequency (kHz) | Power (W) | Rate Constant (k, M⁻¹s⁻¹) | Fold Increase |
| 0 (Silent) | N/A | 1.2 x 10⁻⁴ | 1.0 |
| 20 | 100 | 4.5 x 10⁻³ | 37.5 |
| 40 | 100 | 3.8 x 10⁻³ | 31.7 |
Experimental Protocols
General Protocol for Investigating Sonication Effects on a Nucleophilic Substitution Reaction of this compound
This protocol describes a general procedure to compare a reaction under silent (conventional stirring) and sonicated conditions.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide, a primary or secondary amine)
-
An appropriate solvent (e.g., acetonitrile, DMF, ethanol)
-
Internal standard for chromatographic analysis (e.g., decane, dodecane)
-
Quenching solution (e.g., water, dilute acid)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Equipment:
-
Ultrasonic bath or probe system with temperature and power control
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Condenser
-
Temperature probe
-
Gas chromatography (GC) or High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup (Silent Condition): a. In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the nucleophile (1.2 equivalents) in the chosen solvent. b. Add the internal standard. c. Place the flask in a thermostated water or oil bath set to the desired reaction temperature (e.g., 50 °C). d. Once the temperature has stabilized, add this compound (1.0 equivalent). e. Start the magnetic stirrer and begin timing the reaction.
-
Reaction Setup (Sonicated Condition): a. In a round-bottom flask, combine the nucleophile (1.2 equivalents) and the solvent. b. Add the internal standard. c. Place the flask in the ultrasonic bath, ensuring the liquid level inside the flask is similar to the water level in the bath. Alternatively, insert an ultrasonic probe into the reaction mixture. d. Set the sonicator to the desired frequency (e.g., 20 kHz) and power output (e.g., 100 W). e. Use the temperature controller of the sonicator or an external cooling/heating bath to maintain the desired reaction temperature (e.g., 50 °C). f. Once the temperature has stabilized, add this compound (1.0 equivalent) and activate the ultrasound. Begin timing the reaction.
-
Reaction Monitoring and Work-up: a. At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture. b. Immediately quench the aliquot with a suitable solution to stop the reaction. c. Prepare the sample for analysis (e.g., by extraction with an organic solvent, drying over an anhydrous salt, and dilution). d. Analyze the sample by GC or HPLC to determine the consumption of this compound and the formation of the product relative to the internal standard. e. Continue monitoring until the reaction has reached completion or the desired conversion.
-
Data Analysis: a. Plot the concentration of this compound versus time for both the silent and sonicated reactions. b. Determine the initial reaction rates and/or the pseudo-first-order rate constants if applicable. c. Calculate the final yield of the product for both conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing silent vs. sonicated reactions.
Mechanism of Sonochemical Enhancement
Caption: Mechanism of sonochemical reaction rate enhancement.
Conclusion
Sonication presents a promising and green chemistry approach to enhance the reaction rates of this compound.[5] The primary mechanisms of acceleration are physical in nature, stemming from the extreme conditions generated during acoustic cavitation.[1] The protocols and conceptual frameworks provided here serve as a guide for researchers to explore and optimize the use of ultrasound in their synthetic applications involving this important chemical intermediate. Experimental validation is essential to quantify the specific effects of sonication on any given reaction of this compound.
References
- 1. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 2. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
Microwave-Assisted Synthesis Using 2-Chlorobenzyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-chlorobenzyl chloride in microwave-assisted organic synthesis. Microwave irradiation offers a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity, making it an invaluable technique in modern drug discovery and development. The following sections detail protocols for N-alkylation, O-alkylation, S-alkylation, and Suzuki-Miyaura cross-coupling reactions utilizing this compound as a key reagent.
N-Alkylation: Synthesis of Benzimidazole and Indazole Derivatives
Microwave-assisted N-alkylation provides a rapid and efficient method for the synthesis of substituted benzimidazoles and indazoles, core structures in many pharmacologically active compounds.
Synthesis of 2-(2-Chlorobenzyl)-1H-benzo[d]imidazole
This protocol describes the synthesis of a substituted benzimidazole, a scaffold known for its diverse biological activities.
Data Presentation
| Product | Substrate 1 | Substrate 2 | Solvent | Base | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 2-(2-Chlorobenzyl)-1H-benzo[d]imidazole | o-Phenylenediamine (B120857) | Ethylimido-o-chlorophenylacetate hydrochloride | Ethanol (B145695) | N/A | 150 | 10 | 85 | [1][2] |
Experimental Protocol
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine o-phenylenediamine (1.0 mmol) and ethylimido-o-chlorophenylacetate hydrochloride (1.0 mmol) in ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and dried to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(2-chlorobenzyl)-1H-benzo[d]imidazole.
Workflow Diagram
Synthesis of N-2-(2-Chlorobenzyl)-3-(4-ethoxycarbonylphenyl)indazole
This protocol outlines the selective N-2 alkylation of an indazole derivative, a common challenge in the synthesis of this class of compounds.
Data Presentation
| Product | Substrate 1 | Substrate 2 | Solvent | Base | Temp. (°C) | Time (min) | Yield (%) | Reference |
| N-2-(2-Chlorobenzyl)-3-(4-ethoxycarbonylphenyl)indazole | 3-(4-Ethoxycarbonylphenyl)indazole | This compound | p-Dioxane | Triethylamine (B128534) | 120 | 15 | 49-54 |
Experimental Protocol
-
To a 10 mL microwave reactor vial, add 3-(4-ethoxycarbonylphenyl)indazole (1.0 mmol), this compound (1.2 mmol), and triethylamine (2.0 mmol) in p-dioxane (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate N-2-(2-chlorobenzyl)-3-(4-ethoxycarbonylphenyl)indazole.
Workflow Diagram
O-Alkylation: Synthesis of Aryl Ethers
Microwave-assisted O-alkylation is a rapid and efficient method for the synthesis of aryl ethers, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Data Presentation
| Product | Substrate 1 | Substrate 2 | Solvent | Base | Catalyst | Temp. (°C) | Time (sec) | Yield (%) |
| Aryl-(2-chlorobenzyl) ether | Phenol (B47542) | This compound | Water | Na2CO3 | TBAB | 100 | 15 | ~90 |
| Aryl-(2-chlorobenzyl) ether | Phenol | This compound | None | K2CO3 | TBAB | 100 | 45-100 | High |
Experimental Protocol (Aqueous Medium)
-
In a mortar, grind together the substituted phenol (1.0 mmol), sodium carbonate (1.0 mmol), and tetrabutylammonium (B224687) bromide (TBAB, 1.0 mmol).
-
Transfer the mixture to a 10 mL microwave reactor vial containing this compound (1.1 mmol) and water (10 mL).
-
Seal the vial and irradiate in a microwave reactor at 100°C for 15 seconds.
-
After cooling, the solid product is filtered, washed with water, and dried.
-
Recrystallize the crude product from methanol (B129727) to obtain the pure aryl-(2-chlorobenzyl) ether.
Workflow Diagram
S-Alkylation: Synthesis of Thioethers
The synthesis of thioethers via microwave-assisted S-alkylation is a valuable transformation in medicinal chemistry, as the thioether linkage is present in numerous bioactive molecules.
Data Presentation
| Product | Substrate 1 | Substrate 2 | Solvent | Base | Temp. (°C) | Time (min) | Yield (%) |
| Aryl-(2-chlorobenzyl) sulfide | Thiophenol | This compound | Isopropanol (B130326) | K2CO3 | 120 | 5-15 | High |
Experimental Protocol
-
In a 10 mL microwave reactor vial, combine the thiophenol (1.0 mmol), this compound (1.1 mmol), and potassium carbonate (2.0 mmol) in isopropanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 5-15 minutes, monitoring the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired aryl-(2-chlorobenzyl) sulfide.
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 2-Chlorobenzyl Chloride Alkylation Reactions
Welcome to the technical support center for 2-chlorobenzyl chloride alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound alkylation reactions?
A1: Low yields in these reactions typically stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or catalyst can significantly hinder the reaction rate and lead to the formation of byproducts.
-
Side Reactions: The formation of undesired products, such as over-alkylation, elimination, or hydrolysis of the starting material, can consume the reactants and reduce the yield of the desired product.
-
Poor Quality of Reagents: The presence of impurities, especially water, in the reagents or solvent can deactivate the base or catalyst and interfere with the reaction.
-
Steric Hindrance: The ortho-chloro substituent on the benzyl (B1604629) chloride can sterically hinder the approach of the nucleophile, slowing down the reaction rate compared to unsubstituted benzyl chloride.
Q2: How does the choice of base impact the yield of the alkylation reaction?
A2: The base plays a crucial role in deprotonating the nucleophile, and its strength should be matched to the pKa of the nucleophile.
-
For C-alkylation of active methylene (B1212753) compounds (e.g., diethyl malonate): Stronger bases like sodium ethoxide or sodium hydride are often used. However, for improved selectivity and milder conditions, inorganic bases like potassium carbonate or cesium carbonate, especially in conjunction with phase-transfer catalysis, can be very effective.
-
For O-alkylation of phenols: Weaker bases such as potassium carbonate are generally sufficient.
-
For N-alkylation of amines: The choice of base depends on the amine's pKa. Inorganic bases like potassium carbonate or organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used.
Using a base that is too strong can lead to side reactions like elimination, while a base that is too weak will result in incomplete deprotonation of the nucleophile and low conversion.
Q3: What is Phase-Transfer Catalysis (PTC) and how can it improve my yield?
A3: Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile like this compound). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.
PTC offers several advantages that can lead to higher yields:
-
Milder Reaction Conditions: It often allows the use of less harsh bases and lower reaction temperatures.
-
Increased Reaction Rates: By bringing the reactants together, the reaction rate is significantly increased.
-
Improved Selectivity: PTC can help in achieving mono-alkylation and reducing side reactions.
-
Greener Chemistry: It often allows for the use of water as a solvent and reduces the need for hazardous organic solvents.
Troubleshooting Guides
Guide 1: Low Yield in C-Alkylation of Active Methylene Compounds
This guide focuses on troubleshooting the alkylation of compounds like diethyl malonate with this compound.
| Observation | Potential Cause | Suggested Solution |
| Low to no conversion of starting material | 1. Insufficiently strong base: The active methylene compound is not being fully deprotonated. | - Use a stronger base (e.g., NaH, NaOEt).- If using a weaker base (e.g., K₂CO₃), employ a phase-transfer catalyst (e.g., TBAB) and consider a more polar aprotic solvent (e.g., DMF, DMSO). |
| 2. Low reaction temperature: The activation energy for the reaction is not being met. | - Gradually increase the reaction temperature and monitor the progress by TLC or GC. | |
| 3. Poor quality of reagents: Moisture is deactivating the base. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Formation of multiple products (over-alkylation) | 1. Excess of this compound: The mono-alkylated product is reacting again. | - Use a slight excess of the active methylene compound relative to this compound. |
| 2. Strong reaction conditions: High temperature or a very strong base can promote further alkylation. | - Lower the reaction temperature.- Use a milder base in conjunction with a phase-transfer catalyst. | |
| Formation of elimination byproduct (2-chlorostyrene) | 1. Base is too strong or sterically hindered: The base is acting as a nucleophile and promoting elimination. | - Use a less sterically hindered and/or weaker base. |
| 2. High reaction temperature: Higher temperatures can favor elimination reactions. | - Lower the reaction temperature. |
Guide 2: Low Yield in O-Alkylation of Phenols
This guide addresses common issues when alkylating phenols with this compound.
| Observation | Potential Cause | Suggested Solution |
| Incomplete reaction | 1. Base is not strong enough: The phenol (B47542) is not fully deprotonated. | - Use a stronger base like potassium carbonate or sodium hydroxide. |
| 2. Low reaction temperature: The reaction rate is too slow. | - Increase the reaction temperature, potentially to reflux. | |
| Side reaction: C-alkylation | 1. Reaction conditions favor Friedel-Crafts type reaction: This is more likely with electron-rich phenols. | - Use a polar aprotic solvent (e.g., acetone, DMF) which favors O-alkylation.- Avoid acidic conditions. |
Guide 3: Low Yield in N-Alkylation of Amines
This guide provides troubleshooting for the N-alkylation of primary and secondary amines.
| Observation | Potential Cause | Suggested Solution |
| Low to no conversion of the starting amine | 1. Insufficiently strong base: The amine is not sufficiently deprotonated. | - Use a stronger base such as NaH, K₂CO₃, or an organic base like TEA or DIPEA. |
| 2. Low reaction temperature: The reaction is too slow. | - Increase the reaction temperature. For less reactive amines, refluxing in a suitable solvent may be necessary. | |
| Formation of multiple products (over-alkylation) | 1. Excess of this compound: The primary amine is being di-alkylated. | - Use an excess of the amine relative to this compound. |
| 2. High reaction temperature: Can promote multiple alkylations. | - Lower the reaction temperature and monitor the reaction closely. |
Data Presentation: Comparative Yields in this compound Alkylation
The following tables summarize typical yields for the alkylation of various nucleophiles with this compound under different conditions.
Table 1: C-Alkylation of Diethyl Malonate with this compound
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| NaOEt | Ethanol | None | Reflux | 6 | ~65 |
| K₂CO₃ | DMF | None | 80 | 12 | ~50 |
| K₂CO₃ | Toluene | TBAB (PTC) | 90 | 8 | >85 |
| Cs₂CO₃ | DMF | None | Room Temp | 24 | ~75 |
Table 2: O-Alkylation of Phenol with this compound
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Acetone | None | Reflux | 10 | >90 |
| NaOH | Water/Toluene | TBAB (PTC) | 70 | 6 | ~88 |
Table 3: N-Alkylation of Aniline with this compound
| Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) |
| K₂CO₃ | DMF | 100 | 8 | ~70 (mixture with di-alkylated product) |
| Aniline (excess) | None | 120 | 12 | >80 |
Experimental Protocols
Detailed Methodology for C-Alkylation of Diethyl Malonate using Phase-Transfer Catalysis
This protocol describes a high-yield synthesis of diethyl 2-(2-chlorobenzyl)malonate.
Materials:
-
Diethyl malonate
-
This compound
-
Potassium carbonate (anhydrous, powdered)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Toluene (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add diethyl malonate (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in toluene.
-
Addition of Alkylating Agent: While stirring vigorously, add this compound (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 90 °C and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure diethyl 2-(2-chlorobenzyl)malonate.
Visualizations
Caption: Experimental workflow for the phase-transfer catalyzed C-alkylation of diethyl malonate.
Caption: Logical relationship for troubleshooting low yield in alkylation reactions.
Preventing side product formation in reactions with 2-chlorobenzyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chlorobenzyl chloride. The following information is designed to help you prevent the formation of common side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The primary side products depend on the reaction type. In Grignard reactions , the most common side product is the homocoupling product, 1,2-bis(2-chlorophenyl)ethane. For Friedel-Crafts alkylations , polyalkylation, where more than one benzyl (B1604629) group is attached to the aromatic substrate, is a significant issue. In nucleophilic substitution reactions , such as the Williamson ether synthesis, the main competing side reaction is E2 elimination, leading to the formation of 2-chlorostyrene. Hydrolysis of this compound to 2-chlorobenzyl alcohol can also occur if water is present in the reaction mixture.
Q2: How can I minimize the formation of the homocoupling byproduct in a Grignard reaction?
A2: The formation of 1,2-bis(2-chlorophenyl)ethane can be significantly suppressed by using specific solvents and catalysts. Studies have shown that using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent can reduce the formation of the Wurtz coupling byproduct.[1] Additionally, a patented method involving the use of a catalyst, such as a copper-lithium chloride complex, has been shown to reduce the dimer impurity to as low as 0.7-1.4%.[2]
Q3: I am observing significant polyalkylation in my Friedel-Crafts reaction. What can I do to favor mono-alkylation?
A3: Polyalkylation occurs because the initial alkylation product is more reactive than the starting aromatic compound.[3] To favor mono-alkylation, you can:
-
Use a large excess of the aromatic substrate: This increases the probability that the electrophile will react with the starting material rather than the alkylated product.[3][4]
-
Employ Friedel-Crafts acylation followed by reduction: This is often the most effective method. Acylation introduces a deactivating acyl group, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[4]
Q4: In a Williamson ether synthesis, what conditions will favor the desired ether product over the elimination byproduct?
A4: To favor the SN2 reaction (ether formation) over the E2 reaction (alkene formation), consider the following:
-
Base selection: Use a strong, but not sterically hindered base. For example, sodium hydride (NaH) is often a good choice for deprotonating the alcohol.[5] Very bulky bases, like potassium tert-butoxide, are more likely to promote elimination.[6]
-
Temperature: Lower reaction temperatures generally favor the SN2 pathway over the E2 pathway.[5]
-
Solvent: Polar aprotic solvents like DMF or DMSO can enhance the rate of the SN2 reaction.[5]
Q5: What are common impurities in commercial this compound, and how can they affect my reaction?
A5: Commercial this compound can contain impurities from its synthesis, which is typically the chlorination of 2-chlorotoluene (B165313).[7] These impurities may include unreacted 2-chlorotoluene and over-chlorinated byproducts such as 2-chloro-α,α-dichlorotoluene.[7][8] The presence of these impurities can lead to undesired side products in your reaction. For example, unreacted starting material will not participate in the desired reaction, and over-chlorinated species can lead to different products altogether. It is advisable to use highly pure this compound for reactions sensitive to such impurities.
Troubleshooting Guides
Issue: Low Yield in Grignard Reaction Due to Homocoupling
If you are experiencing low yields of your desired Grignard product and observing a significant amount of the 1,2-bis(2-chlorophenyl)ethane byproduct, follow this troubleshooting workflow:
Figure 1: Troubleshooting workflow for minimizing homocoupling in Grignard reactions.
Issue: Excessive Polyalkylation in Friedel-Crafts Reactions
To address the formation of di- and poly-substituted products in your Friedel-Crafts alkylation, consider the following decision-making process:
Figure 2: Decision workflow for preventing polyalkylation in Friedel-Crafts reactions.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the product distribution.
Table 1: Influence of Solvent on Grignard Reaction Homocoupling
| Solvent | Product to Homocoupling Ratio (Approximate) | Reference |
| Tetrahydrofuran (THF) | 30 : 70 | [1] |
| Diethyl Ether (Et2O) | 90 : 10 | [1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 | [1] |
Table 2: General Effect of Reaction Conditions on Nucleophilic Substitution vs. Elimination
| Condition | Favors SN2 (Substitution) | Favors E2 (Elimination) |
| Base | Weakly basic, non-hindered nucleophiles | Strong, sterically hindered bases |
| Temperature | Lower temperatures | Higher temperatures |
| Substrate | Primary (like this compound) | Tertiary > Secondary > Primary |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less polar or protic solvents can favor elimination |
Experimental Protocols
Protocol 1: Minimizing Homocoupling in the Grignard Reaction of this compound
This protocol is based on methods reported to significantly reduce the formation of the 1,2-bis(2-chlorophenyl)ethane byproduct.
Materials:
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
This compound
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Copper(I) chloride and Lithium chloride (for catalyst preparation, optional)
-
Anhydrous workup and quenching reagents (e.g., cooled saturated ammonium (B1175870) chloride solution)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., argon or nitrogen).
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a small crystal of iodine.
-
Add a small amount of a solution of this compound in anhydrous 2-MeTHF to initiate the reaction. Gentle heating may be required.
-
Once the reaction has initiated (disappearance of the iodine color and gentle refluxing), add the remaining solution of this compound in anhydrous 2-MeTHF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent can then be used in the subsequent reaction.
Note: For catalytic reactions, the catalyst (e.g., CuLi₂Cl₄) would be prepared in situ or added before the addition of the this compound solution.
Protocol 2: Friedel-Crafts Acylation of Benzene (B151609) with 2-Chlorobenzoyl Chloride and Subsequent Reduction
This two-step protocol is an effective way to synthesize 2-chlorodiphenylmethane while avoiding polyalkylation.
Part A: Friedel-Crafts Acylation
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
2-Chlorobenzoyl chloride
-
Anhydrous benzene (large excess, can also act as solvent)
-
Dichloromethane (optional solvent)
-
Ice bath
-
Dilute hydrochloric acid (for workup)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
To the flask, add anhydrous aluminum chloride and anhydrous benzene.
-
Cool the mixture in an ice bath.
-
Slowly add 2-chlorobenzoyl chloride dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (B86663), and remove the solvent to obtain the crude 2-chlorophenyl phenyl ketone.
Part B: Clemmensen Reduction of the Ketone
Materials:
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene (solvent)
-
The ketone from Part A
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and the ketone.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional concentrated HCl may be added periodically.
-
After cooling, separate the organic layer, wash with water and saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the desired 2-chlorodiphenylmethane.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Products from 2-Chlorobenzyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of products synthesized using 2-chlorobenzyl chloride. This resource offers troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
Effectively purifying reaction products requires identifying and resolving common challenges. The following table outlines potential problems, their likely causes, and recommended solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Purification | - Incomplete reaction. - Product loss during aqueous work-up (e.g., emulsions). - Decomposition of the product on silica (B1680970) gel. - Product is too volatile and was removed with the solvent. - Use of excessive solvent during crystallization.[1] | - Monitor the reaction by TLC or GC to ensure completion before work-up. - To break emulsions, add brine or more organic solvent and allow the mixture to stand.[2] - Neutralize silica gel with triethylamine (B128534) or use alumina (B75360) as the stationary phase.[2] - Use a rotary evaporator at a controlled temperature and pressure. - If the mother liquor is available, concentrate it to recover more product.[3] |
| Presence of Multiple Spots on TLC After Purification | - Co-elution of impurities with similar polarity to the product. - Isomerization of the product on the stationary phase. - Incomplete removal of starting materials (this compound, nucleophile). | - Optimize the chromatography eluent system using TLC, aiming for an Rf of 0.2-0.3 for the product.[2] - Try a different solvent system to alter selectivity (e.g., switch from ethyl acetate/hexane (B92381) to dichloromethane/methanol).[2] - Perform an acidic wash (e.g., 1M HCl) to remove basic starting materials or a basic wash (e.g., saturated NaHCO₃) for acidic starting materials.[4] |
| Product "Oiling Out" During Crystallization | - The compound's melting point is lower than the solution temperature.[1] - High concentration of impurities.[3] - The solution is cooling too rapidly. | - Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] - Attempt to purify the compound further by another method, such as column chromatography, before crystallization. - Insulate the crystallization flask to slow the cooling rate. |
| Crystallization is Too Rapid, Yielding Small or Impure Crystals | - The solution is excessively supersaturated. - The cooling process is too fast. | - Add a small amount of additional hot solvent to the dissolved compound to slightly reduce saturation.[5] - Allow the solution to cool to room temperature slowly before moving it to an ice bath.[6] |
| Purified Product is a Persistent Oil | - Presence of residual solvent. - Impurities are inhibiting crystallization. | - Dry the product under a high vacuum for an extended period. - Purify the oil using column chromatography. - Attempt trituration with a solvent in which the product is insoluble but the impurities are soluble (e.g., hexane or pentane).[2] |
| Low, Broad Melting Point of Purified Solid | - The presence of impurities in the crystalline product. | - The product requires further purification.[4] Consider recrystallization from a different solvent system or re-purification by column chromatography.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can be categorized as those from the starting material and those formed during the reaction. Impurities from commercial this compound may include 2-chlorobenzyl alcohol and 2-chlorobenzaldehyde. Reaction-derived impurities often include unreacted starting materials, the dimeric ether (bis(2-chlorobenzyl) ether) if water is present, and potentially over-alkylated products.
Q2: How can I effectively remove unreacted this compound from my reaction mixture?
A2: If your product is stable to basic conditions, you can quench the reaction mixture with an excess of aqueous ammonia. This will convert the unreacted this compound into 2-chlorobenzylamine, which can then be removed by an acidic wash during the work-up.[7]
Q3: My product is sensitive to the acidic nature of silica gel. What are my options for column chromatography?
A3: If your product is acid-sensitive, you can either use a different stationary phase like neutral or basic alumina, or you can neutralize the silica gel before use. To do this, you can pre-elute the packed column with your chosen solvent system containing 1-2% triethylamine.[2]
Q4: What is a good starting point for developing a solvent system for column chromatography?
A4: A common starting point for many organic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8] You can begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity while monitoring the separation on a TLC plate.[4] An ideal Rf value for the desired compound on TLC for column chromatography is typically between 0.2 and 0.35.[2][9]
Q5: I am struggling to find a single solvent for recrystallization. What should I do?
A5: If a single solvent is not effective, a mixed-solvent system is a good alternative. This typically involves dissolving your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (one in which it is insoluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
This protocol is a general guideline for purifying a neutral organic compound synthesized from this compound.
1. Preparation of the Column:
-
Select a column of appropriate size (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Ensure the silica bed is compact and level, and top it with a thin layer of sand.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (the eluent or a more volatile solvent like dichloromethane).
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel.
-
Carefully apply the sample to the top of the column.
3. Elution and Fraction Collection:
-
Begin elution with the determined solvent system, starting with a lower polarity if a gradient is to be used.
-
Apply pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in an appropriate number of test tubes.
-
Monitor the composition of the fractions by TLC.
4. Isolation of the Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under a high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying a solid product.
1. Solvent Selection:
-
In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.[1] Common choices include ethanol, methanol, ethyl acetate, and mixtures like ethyl acetate/hexanes.[10]
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.[6]
3. Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
4. Hot Filtration:
-
If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[1]
5. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper before transferring them to a watch glass for further drying, preferably under a vacuum.
Visualizations
Caption: General experimental workflow from synthesis to purification.
Caption: Logic diagram for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions of 2-Chlorobenzyl Chloride with Sterically Hindered Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of sterically hindered amines with 2-chlorobenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when reacting this compound with a sterically hindered amine?
The primary challenges stem from steric hindrance, which can significantly slow down the reaction rate or prevent it from occurring altogether.[1] The bulky groups on the amine and the ortho-chloro substituent on the benzyl (B1604629) chloride impede the nucleophilic attack of the amine on the benzylic carbon. This can lead to low or no conversion of the starting materials.[1] Another common issue is the potential for over-alkylation, where the secondary amine product reacts further with this compound to form a tertiary amine, although this is less common with highly hindered amines.[1]
Q2: What are the key reaction parameters to consider for optimization?
The critical parameters to optimize for this reaction are the choice of base, solvent, reaction temperature, and reaction time. In some cases, the use of a catalyst may also be beneficial. Each of these factors can have a significant impact on the reaction yield and selectivity.
Q3: How does the choice of base affect the reaction?
The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity. For sterically hindered reactions, a strong, non-nucleophilic base is often preferred to avoid side reactions. The choice of base can significantly influence the reaction rate and yield.[1]
Q4: What is the role of the solvent in this reaction?
The solvent influences the solubility of the reactants and reagents, as well as the rate of the reaction. Polar aprotic solvents are generally a good choice for SN2 reactions as they can solvate the cation of the base while leaving the anion more reactive.
Q5: Can increasing the temperature always improve the yield?
Increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier caused by steric hindrance.[2] However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of unwanted side products.[3] Therefore, the temperature should be increased cautiously and optimized for the specific substrates.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
This is the most common issue when dealing with sterically hindered substrates. The following troubleshooting steps can help improve the reaction outcome.
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low or no conversion.
Optimization of Reaction Conditions for Low Yield
| Parameter | Recommendation | Rationale |
| Base | Switch to a stronger, non-nucleophilic base such as powdered Potassium Hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃).[3] N,N-Diisopropylethylamine (DIPEA) can also be effective.[2][4] | Stronger bases are more effective at deprotonating the hindered amine, increasing its nucleophilicity. Non-nucleophilic bases prevent unwanted side reactions. |
| Solvent | Use a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile.[2] Toluene with a phase-transfer catalyst can also be a good option.[3] | These solvents facilitate SN2 reactions by solvating the cation of the base, making the anionic nucleophile more reactive. |
| Temperature | Gradually increase the reaction temperature. Start at room temperature, then incrementally increase to 50 °C, 80 °C, or higher, while monitoring for product formation and decomposition.[2] | Higher temperatures provide the necessary energy to overcome the steric barrier.[2] |
| Reaction Time | Increase the reaction time significantly. Reactions with sterically hindered substrates can be very slow and may require 24 hours or longer to reach completion.[2] | Allows more time for the sterically hindered molecules to react. |
| Catalyst | Consider adding a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), especially when using an inorganic base in a nonpolar solvent like toluene.[3] | A phase-transfer catalyst helps to bring the anionic nucleophile into the organic phase, increasing the reaction rate. |
Issue 2: Formation of Side Products
The formation of multiple products can complicate purification and reduce the yield of the desired product.
Troubleshooting Workflow for Side Product Formation
Caption: A decision-making workflow for troubleshooting side product formation.
Strategies to Minimize Side Product Formation
| Issue | Potential Cause | Recommended Action |
| Over-alkylation | The N-alkylated product is more nucleophilic than the starting amine and reacts further with this compound. | While less common with highly hindered amines, slow addition of this compound to the reaction mixture can help maintain a low concentration and minimize this side reaction.[1] |
| Elimination Products | A strong or bulky base can promote elimination reactions of the benzyl chloride. | Use a less hindered base. Lowering the reaction temperature can also favor substitution over elimination.[2] |
| Decomposition | High reaction temperatures can lead to the decomposition of starting materials or the product. | Monitor the reaction for the appearance of degradation products and consider running the reaction at a lower temperature for a longer duration. |
Experimental Protocols
The following protocols provide a starting point for the N-alkylation of a sterically hindered secondary amine with this compound. Optimization of these conditions will likely be necessary for specific substrates.
Protocol 1: General Procedure using a Carbonate Base
Materials:
-
Sterically hindered secondary amine (e.g., diisopropylamine)
-
This compound
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely powdered
-
Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the sterically hindered amine (1.0 equivalent) and the chosen anhydrous solvent (e.g., DMF).
-
Add the powdered carbonate base (1.5 - 2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0 - 1.1 equivalents) to the mixture.
-
Heat the reaction to a temperature between 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow, consider increasing the temperature or adding a catalytic amount of a phase-transfer catalyst.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Procedure using a Non-nucleophilic Organic Base
Materials:
-
Sterically hindered secondary amine (e.g., 2,2,6,6-tetramethylpiperidine)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the sterically hindered amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMSO).
-
Add DIPEA (2.0 equivalents) to the solution.[2]
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.[2] The optimal reaction time may vary depending on the specific amine.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, consider gently heating the mixture.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 0.1 M HCl) to remove excess amine and base, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
References
Technical Support Center: Managing Elimination Side Reactions of 2-Chlorobenzyl Chloride
For researchers, scientists, and drug development professionals utilizing 2-chlorobenzyl chloride, managing the competition between nucleophilic substitution (SN) and elimination (E) reactions is a critical aspect of achieving high yields and product purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling undesired elimination side reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to elimination side reactions when working with this compound.
Issue 1: Low Yield of the Desired Substitution Product and/or a High Percentage of Elimination Byproducts
-
Probable Cause: The reaction conditions are favoring the elimination pathway over the desired substitution pathway. This can be due to several factors, including the choice of base, solvent, and reaction temperature. Strong, sterically hindered bases, high temperatures, and less polar solvents tend to promote elimination reactions.[1][2][3]
-
Solutions:
-
Base Selection: If using a strong, bulky base (e.g., potassium tert-butoxide), consider switching to a less sterically hindered or weaker base. For example, for the synthesis of ethers, using a less hindered alkoxide may be beneficial. For reactions with amines, a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine is often used to quench the HCl byproduct without promoting elimination.
-
Solvent Choice: Employing a polar aprotic solvent such as DMSO, DMF, or acetonitrile (B52724) can favor the SN2 pathway by solvating the cation of the nucleophile, thereby increasing its nucleophilicity.[1][4] In contrast, polar protic solvents like ethanol (B145695) can favor elimination.[1][3]
-
Temperature Control: Lowering the reaction temperature generally disfavors elimination reactions, which typically have a higher activation energy than substitution reactions.[3] Running the reaction at room temperature or even cooler, if the reaction rate is acceptable, can significantly reduce the formation of elimination byproducts.
-
Nucleophile Concentration: Ensure an adequate concentration of the nucleophile. In some cases, a higher concentration of a good nucleophile can favor the bimolecular substitution (SN2) reaction over the bimolecular elimination (E2) reaction.
-
Issue 2: Formation of Multiple Unidentified Byproducts
-
Probable Cause: Besides the primary elimination product (2-chlorostyrene), other side reactions may be occurring. These could include reactions with impurities in the starting material or solvent, or further reactions of the desired product or initial byproducts under the reaction conditions.
-
Solutions:
-
Reagent Purity: Ensure the purity of the this compound, the nucleophile, and the solvent. Impurities can lead to a variety of side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with atmospheric components.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This can help identify the formation of byproducts early and allow for optimization of the reaction time to maximize the yield of the desired product and minimize the formation of degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary elimination side reactions of this compound?
A1: The primary elimination side reaction of this compound is a dehydrohalogenation reaction, which results in the formation of 2-chlorostyrene. This typically occurs via an E2 mechanism in the presence of a strong base.
Q2: How does the structure of this compound influence its susceptibility to elimination?
A2: this compound is a primary benzylic halide. While primary halides generally favor SN2 reactions, the benzylic position can stabilize the transition state of both SN1 and E1 reactions due to resonance. The presence of the ortho-chloro substituent can introduce some steric hindrance, which might slightly disfavor the backside attack required for an SN2 reaction, potentially increasing the proportion of elimination under certain conditions.
Q3: Which type of bases are most likely to cause elimination side reactions with this compound?
A3: Strong and sterically hindered bases are most likely to promote elimination.[2] Examples include potassium tert-butoxide ((CH₃)₃CO⁻K⁺), sodium ethoxide (NaOEt), and sodium hydroxide (B78521) (NaOH), particularly at higher concentrations and temperatures.[3] Weaker bases or non-nucleophilic hindered bases are generally preferred to minimize this side reaction.
Q4: Can solvent selection significantly reduce elimination?
A4: Yes, solvent choice is critical. Polar aprotic solvents like DMSO, DMF, and acetone (B3395972) generally favor SN2 reactions by effectively solvating the cation of the nucleophile, leaving the anion more "naked" and nucleophilic.[1][4] Polar protic solvents, such as alcohols, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and relatively favoring elimination.[1]
Q5: How does temperature affect the ratio of substitution to elimination products?
A5: Higher temperatures generally favor elimination over substitution.[3] Elimination reactions often have a higher entropy of activation than substitution reactions, making them more favorable at elevated temperatures. To minimize elimination, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Data Presentation
Table 1: Influence of Reaction Conditions on the Outcome of Reactions with Alkyl Halides (General Trends Applicable to this compound)
| Factor | Condition Favoring Substitution (SN2) | Condition Favoring Elimination (E2) |
| Base | Strong, non-hindered nucleophile (e.g., I⁻, RS⁻, CN⁻) | Strong, sterically hindered base (e.g., t-BuO⁻) |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone)[1][4] | Less polar or polar protic (e.g., Ethanol)[1][3] |
| Temperature | Lower temperature | Higher temperature[3] |
| Substrate | Primary alkyl halide (less substituted) | Tertiary alkyl halide (more substituted) |
Note: this compound is a primary benzylic halide, and while it generally favors substitution, the other factors play a significant role in the reaction outcome.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on this compound with an Amine (Minimizing Elimination)
-
Reagents and Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add a non-nucleophilic base, such as triethylamine (1.1 to 1.5 equivalents), to the solution.
-
-
Reaction:
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution dropwise over a period of 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired substituted product.
-
Mandatory Visualizations
Caption: Factors influencing the competition between substitution and elimination pathways for this compound.
Caption: A logical workflow for troubleshooting low yields in substitution reactions of this compound.
References
Technical Support Center: Column Chromatography Purification of 2-Chlorobenzyl Chloride Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 2-chlorobenzyl chloride reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Product from Impurities | 1. Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution. 2. Column Overload: Too much crude material was loaded onto the column. 3. Improper Column Packing: Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase. | 1. Optimize Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for this compound. A good starting point is a hexane (B92381)/ethyl acetate (B1210297) mixture.[1][2][3] 2. Reduce Sample Load: A general guideline is a 1:30 to 1:50 ratio of crude material to silica (B1680970) gel by weight. 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product Elutes Too Quickly (High Rf) | 1. Solvent System is Too Polar: The eluent has a high polarity, causing the compound to have a weak interaction with the stationary phase. | 1. Decrease Solvent Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For example, if you are using 20% ethyl acetate in hexane, try 10% or 5%.[4] |
| Product Elutes Too Slowly or Not at All (Low Rf) | 1. Solvent System is Not Polar Enough: The eluent has a low polarity, leading to strong adsorption of the compound to the stationary phase. | 1. Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase.[4] |
| Streaking or Tailing of Spots on TLC/Column | 1. Sample Overload: The concentration of the sample spotted on the TLC plate or loaded on the column is too high. 2. Compound Degradation: this compound may be sensitive to the acidic nature of standard silica gel. 3. Insoluble Impurities: The crude mixture may contain baseline impurities. | 1. Dilute the Sample: Use a more dilute solution for TLC spotting and column loading. 2. Use Deactivated Silica: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) (0.1-1% in the eluent). Alternatively, use a different stationary phase like neutral alumina (B75360). 3. Pre-filtration: Pass the crude sample through a small plug of silica gel before loading it onto the main column. |
| Product Decomposes on the Column | 1. Sensitivity to Silica Gel: this compound is a reactive benzylic halide and can be susceptible to hydrolysis or reaction on the acidic surface of silica gel. | 1. Deactivate Silica Gel: Flush the packed column with an eluent containing a small amount of triethylamine (e.g., 0.5-1% by volume) before loading the sample. 2. Use an Alternative Stationary Phase: Consider using neutral alumina. 3. Minimize Purification Time: Use flash chromatography to reduce the time the compound spends on the column. |
| Fractions are Mixed Despite Good TLC Separation | 1. Column Overloading: Too much sample was loaded for the column size. 2. Diffusion during Elution: The bands of separated compounds can broaden and mix if the elution is too slow. | 1. Use a Wider Column or Less Sample: Increase the diameter of the column or reduce the amount of crude material. 2. Increase Flow Rate: Apply appropriate air pressure for flash chromatography to ensure a steady and reasonably fast flow rate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: Common impurities often originate from the starting materials or side reactions. These can include unreacted 2-chlorotoluene, over-chlorinated products like 2-chloro-α,α-dichlorotoluene, and hydrolysis products such as 2-chlorobenzyl alcohol.[5][6]
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A mixture of hexane and ethyl acetate is a good starting point for developing a separation method.[7][8] You can begin with a low polarity mixture, such as 5% ethyl acetate in hexane, and gradually increase the polarity based on TLC analysis.
Q3: How can I determine the correct solvent system for my column?
A3: Thin Layer Chromatography (TLC) is the best method to determine the optimal solvent system. The ideal eluent will give your desired product, this compound, an Rf value between 0.2 and 0.3, while providing good separation from impurities.[1][3]
Q4: My this compound seems to be degrading on the silica gel. What can I do?
A4: this compound can be sensitive to the acidic nature of silica gel. To mitigate degradation, you can neutralize the silica by pre-flushing the column with your eluent containing 0.5-1% triethylamine. Alternatively, using a less acidic stationary phase like neutral alumina can be effective.
Q5: Should I use "dry loading" or "wet loading" for my sample?
A5: If your crude reaction mixture is not very soluble in the initial, low-polarity eluent, dry loading is recommended.[7] This involves pre-adsorbing your sample onto a small amount of silica gel, which is then added to the top of the column. This technique often leads to better resolution.
Q6: What is a typical yield for this compound after column chromatography purification?
A6: The yield can vary significantly depending on the success of the reaction and the purity of the crude mixture. A successful purification can yield the product with high purity, though some loss of material on the column is expected. A yield of 75-85% from the crude material is considered good.[9]
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane (B109758).
-
Spotting: Use a capillary tube to spot the dissolved mixture onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a sealed chamber containing a small amount of your chosen eluent (e.g., 10% Ethyl Acetate in Hexane).[2]
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for each spot. Adjust the solvent system polarity to achieve an Rf of 0.2-0.3 for the this compound spot and maximize separation from other spots.[4][10]
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Fill the column with silica gel (slurry packing with the initial eluent is recommended).
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by passing several column volumes of the initial, low-polarity eluent through it.[7][11]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (like dichloromethane or the eluent) and carefully apply it to the top of the column.[7]
-
Dry Loading: Dissolve the crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light.
-
-
Gradient Elution (if necessary):
-
If impurities are not eluting with the initial solvent, you can gradually increase the polarity of the eluent (e.g., from 5% to 10% ethyl acetate in hexane) to elute more polar compounds after your product has been collected.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Quantitative Data
Table 1: Estimated Rf Values of this compound and Common Impurities in Hexane/Ethyl Acetate
| Compound | Structure | Polarity | Estimated Rf (10% EtOAc in Hexane) | Estimated Rf (20% EtOAc in Hexane) |
| 2-Chlorotoluene | C₇H₇Cl | Low | ~ 0.8 | ~ 0.9 |
| This compound | C₇H₆Cl₂ | Low-Medium | ~ 0.4 | ~ 0.6 |
| 2-Chloro-α,α-dichlorotoluene | C₇H₅Cl₃ | Medium | ~ 0.3 | ~ 0.5 |
| 2-Chlorobenzyl alcohol | C₇H₇ClO | High | ~ 0.1 | ~ 0.25 |
Note: These are estimated values and should be confirmed by TLC for your specific reaction mixture.
Table 2: Example Purification Data
| Parameter | Value |
| Crude Reaction Mixture Weight | 5.0 g |
| Silica Gel Weight | 200 g |
| Initial Eluent | 5% Ethyl Acetate in Hexane |
| Final Eluent (for flushing) | 20% Ethyl Acetate in Hexane |
| Volume of Fractions | 20 mL |
| Fractions containing pure product | 15-25 |
| Isolated Yield of this compound | 3.9 g (78%) |
| Purity before Column (GC-MS) | 80% |
| Purity after Column (GC-MS) | >98% |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor separation.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. prepchem.com [prepchem.com]
- 10. Home Page [chem.ualberta.ca]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization of Solids Derived from 2-Chlorobenzyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solids derived from 2-chlorobenzyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during recrystallization experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the recrystallization of solids derived from this compound.
Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This issue typically arises from an inappropriate solvent choice or insufficient solvent volume.[1]
-
Solvent Selection: Solids derived from this compound are often halogenated aromatic compounds. Their solubility will depend on the other functional groups present. A good starting point is to test a range of solvents with varying polarities.[2] Based on the "like dissolves like" principle, solvents with some aromatic character or moderate polarity are often suitable.
-
Solvent Volume: Ensure you are using enough solvent. Add the solvent in small portions to the heated solid until it completely dissolves.[1]
-
Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.[1] If the compound still does not dissolve, a different solvent or a solvent mixture may be necessary.
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the melting point of the compound is lower than the solution's temperature or if the solution is cooled too rapidly.[1][2]
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point and allow for slower cooling.[1]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
-
Use a Different Solvent System: Consider a solvent in which your compound is less soluble at higher temperatures. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[1]
Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
A3: The absence of crystal formation is often due to either using too much solvent or the solution being supersaturated.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed for crystallization.[2]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield can result from several factors during the procedure.[1][2]
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your compound. Using an excess will result in a significant portion of your product remaining in the mother liquor.[1]
-
Avoid Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent your product from crystallizing prematurely on the filter paper or in the funnel stem.[1]
-
Ensure Complete Crystallization: After cooling to room temperature, allow sufficient time for crystallization. Further cooling in an ice bath can help maximize the yield.[1]
-
Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[1]
Q5: The recrystallized product is still colored, or the melting point has not improved significantly. What went wrong?
A5: This indicates that impurities are still present in your final product.
-
Slow Down Crystallization: Rapid crystal formation can trap impurities within the crystal lattice.[2] Ensure the solution cools slowly and undisturbed.
-
Use Decolorizing Carbon: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, reducing the yield.
-
Multiple Recrystallizations: If the impurities have similar solubility to your product, a single recrystallization may not be sufficient. A second recrystallization may be necessary to achieve the desired purity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing a solid derived from this compound?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. For solids derived from this compound, which are often moderately polar, common solvent systems to investigate include:
-
Single Solvents: Ethanol, methanol, ethyl acetate, acetone, or toluene.[2]
-
Mixed Solvents: Ethanol/water, ethyl acetate/hexane, or methanol/ether.[3] It is crucial to perform small-scale solubility tests with a few solvents to identify the most suitable one for your specific compound.[2]
Q2: How do I perform a small-scale solubility test?
A2: Place a small amount of your solid (a few milligrams) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube and observe if the solid dissolves. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
Q3: What is a mixed solvent recrystallization, and when should I use it?
A3: A mixed solvent recrystallization uses a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). This method is useful when no single solvent has the desired solubility characteristics. The compound is dissolved in a minimum amount of the hot "good" solvent, and the hot "poor" solvent is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Data Presentation
Due to the wide variety of possible derivatives of this compound, a comprehensive quantitative solubility table is not feasible without experimental data for each specific compound. The following table provides a qualitative prediction of solubility based on the "like dissolves like" principle for a hypothetical moderately polar solid derived from this compound. This table should be used as a starting guide for solvent screening, and experimental verification is essential.
| Solvent System | Solvent Type | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature |
| Hexane | Non-polar | Low | Low to Moderate |
| Toluene | Aromatic | Low to Moderate | High |
| Diethyl Ether | Polar Aprotic | Moderate | High |
| Ethyl Acetate | Polar Aprotic | Moderate | High |
| Acetone | Polar Aprotic | Moderate to High | High |
| Ethanol | Polar Protic | Moderate | High |
| Methanol | Polar Protic | Moderate to High | High |
| Water | Polar Protic | Very Low | Low |
| Ethanol/Water | Mixed | Low to Moderate | High |
| Ethyl Acetate/Hexane | Mixed | Low to Moderate | High |
Experimental Protocols
General Single-Solvent Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass to air dry completely.
Mandatory Visualization
References
Technical Support Center: Analysis of 2-Chlorobenzyl Chloride Reaction Byproducts by GC-MS
Welcome to the technical support center for the identification and characterization of byproducts in 2-chlorobenzyl chloride reactions using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts I can expect in reactions involving this compound?
A1: Byproduct formation is highly dependent on the specific reaction conditions (e.g., reagents, solvent, temperature). However, some common byproducts arising from side reactions or impurities in the starting material include:
-
Isomers: 3-chlorobenzyl chloride and 4-chlorobenzyl chloride may be present as impurities in the starting material.
-
Oxidation Products: 2-chlorobenzaldehyde (B119727) and 2-chlorobenzoic acid can form if oxidizing agents or atmospheric oxygen are present.
-
Hydrolysis Products: 2-chlorobenzyl alcohol can be formed if water is present in the reaction mixture.
-
Dimerization/Polymerization Products: Under certain conditions, especially with catalysts, benzyl (B1604629) chlorides can form polymeric structures.
-
Solvent Adducts: The solvent used in the reaction can sometimes react with this compound to form adducts.
-
Over-chlorinated Species: In the synthesis of this compound from o-chlorotoluene, incompletely or overly chlorinated species like o-chlorobenzylidene chloride or ring-chlorinated compounds might be present.[1]
Q2: Why is GC-MS a suitable technique for analyzing byproducts in this compound reactions?
A2: GC-MS is a powerful and widely used technique for this type of analysis because it combines the separation capabilities of Gas Chromatography (GC) with the detection and identification power of Mass Spectrometry (MS).
-
GC Separation: GC effectively separates volatile and semi-volatile compounds in a complex mixture based on their boiling points and interactions with the stationary phase of the GC column. This allows for the isolation of individual byproducts from the main product and starting materials.
-
MS Identification: MS provides information about the mass-to-charge ratio (m/z) of the separated compounds and their fragmentation patterns. This data acts as a "molecular fingerprint," which can be used to identify known compounds by comparing their spectra to reference libraries (e.g., NIST, Wiley) and to elucidate the structure of unknown byproducts.
Q3: What type of GC column is recommended for separating this compound and its byproducts?
A3: A low- to mid-polarity column is generally recommended for the analysis of halogenated aromatic compounds. A common choice is a column with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, HP-5ms).[2] These columns provide good resolution for a wide range of aromatic compounds and are robust for routine analysis.
Q4: How can I confirm the identity of a suspected byproduct?
A4: Confirmation of a byproduct's identity should be based on multiple pieces of evidence:
-
Mass Spectrum Matching: Compare the experimental mass spectrum of the unknown peak with the spectra in a commercial mass spectral library. A high match score (typically >800 out of 1000) suggests a likely identity.
-
Retention Time Matching: Inject a pure standard of the suspected byproduct under the same GC-MS conditions. If the retention time and mass spectrum of the standard match the unknown peak in your sample, it provides strong confirmation.
-
Fragmentation Pattern Analysis: Manually interpret the fragmentation pattern of the mass spectrum. For chlorinated compounds, look for the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3] The fragmentation can also provide clues about the compound's structure.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound reaction mixtures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the injector liner or on the column. - Column contamination. - Improper column installation. - Sample overload. | - Use a deactivated inlet liner and/or replace the liner. - Bake out the column at a high temperature (within its limit). If contamination persists, trim the first few centimeters of the column. - Ensure the column is installed correctly in the injector and detector.[4] - Dilute the sample. |
| No Peaks or Very Small Peaks | - No injection occurred (syringe issue). - Leak in the system (injector, column fittings). - Column is broken. - MS detector is not turned on or has a fault. | - Check the syringe and autosampler. Perform a manual injection if necessary. - Use an electronic leak detector to check for leaks at all fittings.[5] - Visually inspect the column. - Check the MS status and tune report.[6] |
| Ghost Peaks (Peaks in Blank Runs) | - Carryover from a previous injection. - Contaminated syringe or solvent. - Septum bleed. | - Run a solvent blank after a concentrated sample. Increase the bake-out time at the end of the GC run. - Use fresh, high-purity solvent and a clean syringe. - Use a high-quality, low-bleed septum. |
| High Background Noise in Mass Spectrum | - Air leak into the MS. - Contaminated carrier gas. - Column bleed. - Contamination in the ion source. | - Check the MS tune report for signs of an air leak (high m/z 18, 28, 32, 40, 44).[6] Perform a leak check. - Ensure high-purity carrier gas and check traps. - Condition the column according to the manufacturer's instructions. - The ion source may require cleaning. |
| Difficulty Identifying Unknowns | - Poor quality mass spectrum. - No match in the mass spectral library. - Co-eluting peaks. | - Ensure the MS is properly tuned. Increase the concentration of the analyte if possible. - The byproduct may be novel or not present in the library. Manual interpretation of the fragmentation pattern is necessary. - Optimize the GC temperature program to improve separation. |
Experimental Protocols
Sample Preparation
-
Quench the Reaction: Stop the reaction using an appropriate quenching agent.
-
Extraction: If necessary, perform a liquid-liquid extraction to isolate the organic components. A common solvent for this is dichloromethane (B109758) or ethyl acetate.
-
Drying: Dry the organic extract over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
-
Filtration: Filter the dried extract to remove the drying agent.
-
Dilution: Dilute the sample to an appropriate concentration (e.g., 1-10 ppm) in a suitable solvent (e.g., dichloromethane, ethyl acetate). The final concentration should be within the linear range of the instrument.
-
Internal Standard (Optional): Add a known amount of an internal standard if quantitative analysis is required. The internal standard should be a compound that is not present in the sample and has similar chemical properties.
GC-MS Instrumental Parameters
The following are typical starting parameters. Optimization will likely be required for your specific application.
| Parameter | Typical Setting |
| GC System | Agilent 7890 GC with 5977 MS or equivalent |
| Injector | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | - Initial Temp: 60 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Hold: 5 min at 280 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Electron Energy | 70 eV |
| Scan Range | 35 - 450 amu |
Visualizations
Experimental Workflow
Caption: Workflow for byproduct analysis by GC-MS.
Potential Byproduct Formation Pathways
Caption: Simplified reaction pathways to common byproducts.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common GC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chromacademy.com [chromacademy.com]
Technical Support Center: Strategies to Improve Regioselectivity of 2-Chlorobenzyl Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the improvement of regioselectivity in reactions involving 2-chlorobenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of Friedel-Crafts alkylation with this compound?
A1: The regioselectivity of Friedel-Crafts alkylation with this compound is primarily governed by a combination of electronic and steric factors. The electronic effects of the substituents on the aromatic substrate direct the incoming 2-chlorobenzyl group to specific positions (ortho, para, or meta). Steric hindrance can also play a significant role, especially with bulky substrates or catalysts, often favoring substitution at the less hindered position. Reaction temperature is another critical factor, as it can influence whether the kinetic or thermodynamic product is favored.
Q2: How does the choice of Lewis acid catalyst affect the regioselectivity of the reaction?
A2: The Lewis acid catalyst plays a crucial role in activating the this compound and can significantly influence the regioselectivity. Stronger Lewis acids, such as AlCl₃, can lead to higher reactivity but may decrease selectivity and promote side reactions like polyalkylation. Milder Lewis acids, like FeCl₃ or ZnCl₂, may offer better control and improved regioselectivity, albeit potentially at the cost of a slower reaction rate. The size of the catalyst-reagent complex can also sterically influence the position of substitution.
Q3: Why am I observing a significant amount of polyalkylation in my reaction?
A3: Polyalkylation occurs because the product of the initial alkylation is often more reactive than the starting aromatic compound. The newly introduced alkyl group is typically an activating group, making the product more susceptible to further alkylation. This is a common issue in Friedel-Crafts alkylation reactions.
Q4: Can I use Friedel-Crafts acylation with a derivative of this compound to control regioselectivity?
A4: Yes, this is an excellent strategy to avoid both polyalkylation and carbocation rearrangements. You can perform a Friedel-Crafts acylation using 2-chlorobenzoyl chloride, which introduces a deactivating acyl group onto the aromatic ring. This deactivation prevents further substitution. The resulting ketone can then be reduced to the desired methylene (B1212753) group (-(CH₂)-) via methods like the Clemmensen or Wolff-Kishner reduction, yielding the mono-alkylated product with high regioselectivity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity with a Mixture of Isomers
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Reaction Temperature is Too High | Lower the reaction temperature. Reactions at lower temperatures often favor the kinetically controlled product, which may be the desired isomer. For example, in the alkylation of toluene (B28343), lower temperatures favor the formation of ortho and para isomers. | Increased yield of the desired isomer. |
| Inappropriate Lewis Acid Catalyst | Experiment with a range of Lewis acids of varying strengths (e.g., AlCl₃, FeCl₃, ZnCl₂). A milder catalyst may offer better selectivity. | Identification of a catalyst that provides a better isomer ratio for your specific substrate. |
| Steric Hindrance | If the desired product is the less sterically hindered isomer (e.g., para), consider using a bulkier Lewis acid or a solvent that can form a larger complex with the catalyst and electrophile. | Increased preference for substitution at the less sterically crowded position. |
| Solvent Effects | The polarity of the solvent can influence the stability of the reaction intermediates. Screen different solvents (e.g., carbon disulfide, nitrobenzene, dichloromethane). | Improved regioselectivity due to differential stabilization of the isomeric transition states. |
Issue 2: Significant Formation of Polyalkylated Products
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| High Reactivity of the Mono-alkylated Product | Use a large excess of the aromatic substrate (e.g., a 10:1 to 20:1 molar ratio of aromatic substrate to this compound).[1] This increases the probability of the electrophile reacting with the starting material. | A significant reduction in the formation of polyalkylated byproducts. |
| Highly Active Catalyst System | Reduce the concentration of the Lewis acid catalyst or switch to a milder catalyst (e.g., from AlCl₃ to FeCl₃).[1] | Decreased rate of the second alkylation reaction, leading to higher selectivity for the mono-substituted product. |
| High Reaction Temperature | Lower the reaction temperature to decrease the overall reaction rate, which can help to minimize subsequent alkylations. | Improved selectivity for the desired mono-alkylated product. |
Quantitative Data on Regioselectivity
The following tables provide illustrative data on how reaction conditions can influence the isomer distribution in Friedel-Crafts alkylation reactions. Please note that this data is based on general principles of electrophilic aromatic substitution and may not be exact for reactions with this compound due to a lack of specific experimental data in the searched literature.
Table 1: Illustrative Isomer Distribution in the Alkylation of Toluene with an Alkyl Halide
| Catalyst | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) |
| AlCl₃ | 0 | 55 | 15 | 30 |
| AlCl₃ | 25 | 45 | 25 | 30 |
| AlCl₃ | 80 | 10 | 60 | 30 |
| FeCl₃ | 25 | 60 | 5 | 35 |
Note: Higher temperatures can lead to thermodynamic control, favoring the more stable meta isomer in some cases.[2][3]
Table 2: Illustrative Product Distribution in the Alkylation of Anisole (B1667542) with an Alkyl Halide
| Catalyst | Solvent | Temperature (°C) | Ortho (%) | Para (%) |
| AlCl₃ | CS₂ | 0 | 30 | 70 |
| TiCl₄ | CH₂Cl₂ | 0 | 10 | 90 |
| ZnCl₂ | Nitrobenzene | 25 | 40 | 60 |
Note: The strong ortho, para-directing effect of the methoxy (B1213986) group in anisole generally leads to very little, if any, meta-product.
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Friedel-Crafts Alkylation of Toluene with this compound
This protocol aims to favor the formation of ortho- and para-(2-chlorobenzyl)toluene by using a mild Lewis acid and controlled temperature.
Materials:
-
Toluene (anhydrous)
-
This compound
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a glass stopper. Ensure all glassware is thoroughly dried. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the three-necked flask, add anhydrous toluene (10 equivalents) and anhydrous dichloromethane.
-
Catalyst Addition: To the stirred solution, carefully add anhydrous ferric chloride (0.2 equivalents).
-
Addition of Alkylating Agent: Dissolve this compound (1 equivalent) in anhydrous dichloromethane and place it in the dropping funnel.
-
Reaction: Cool the flask in an ice bath to 0 °C. Add the this compound solution dropwise to the stirred toluene-catalyst mixture over 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by adding 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the isomers.
Visualizations
References
Effect of solvent choice on the outcome of 2-chlorobenzyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on reactions involving 2-chlorobenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions for this compound?
This compound is a reactive alkyl halide that readily undergoes nucleophilic substitution reactions. Common transformations include hydrolysis to 2-chlorobenzyl alcohol, reaction with ammonia (B1221849) to form 2-chlorobenzylamines, and reaction with alkoxides to yield 2-chlorobenzyl ethers.[1]
Q2: How does the choice of solvent affect the reaction pathway?
The solvent plays a critical role in determining the reaction mechanism, which can range from SN1 to SN2. Protic and polar solvents can stabilize carbocation intermediates, favoring SN1 pathways, while aprotic polar solvents tend to favor SN2 reactions. The specific solvent can also influence the rate of reaction and the distribution of products.[2][3]
Q3: What are common impurities found in this compound and how can they be removed?
Common impurities can include unreacted 2-chlorotoluene, 2-chlorobenzaldehyde, 2-chlorobenzyl alcohol, and over-chlorinated species. A primary challenge during purification is the compound's tendency to hydrolyze or polymerize, especially at high temperatures or in the presence of acids. To mitigate this, it is recommended to wash the crude product with a weak aqueous base, such as 5% sodium bicarbonate, to neutralize any residual acid before distillation.[4]
Q4: What safety precautions should be taken when working with this compound?
This compound is a hazardous substance. It is a lachrymator, meaning it irritates the eyes and can cause tearing. It is also corrosive and can cause severe skin burns and eye damage.[5][6] Chronic exposure may lead to respiratory issues.[5] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product
| Symptom | Potential Cause (Solvent-Related) | Suggested Solution |
| Significant formation of 2-chlorobenzyl alcohol as a byproduct. | The solvent contains residual water, or a protic solvent is being used that is competing with the desired nucleophile. | Ensure the use of anhydrous solvents. If the nucleophile is not sensitive to it, consider using a non-polar, aprotic solvent to minimize solvolysis. |
| Formation of Wurtz coupling byproducts in Grignard reactions. | The solvent choice can influence the formation of byproducts. For instance, THF can sometimes lead to a higher proportion of Wurtz coupling products compared to 2-MeTHF or Et₂O.[8] | Consider switching the solvent to 2-methyltetrahydrofuran (B130290) (2-MeTHF) or diethyl ether (Et₂O) to potentially improve the ratio of the desired Grignard product to the Wurtz coupling byproduct.[8] |
| The reaction is very slow or does not proceed to completion. | The solvent may not be sufficiently polar to facilitate the reaction. The transition state of the reaction may be polar and requires stabilization by a polar solvent. | If using a non-polar solvent, try switching to a more polar aprotic solvent like DMF or DMSO to increase the reaction rate. |
Issue 2: Formation of Unwanted Side Products
| Symptom | Potential Cause (Solvent-Related) | Suggested Solution |
| Observation of elimination products. | The use of a strongly basic nucleophile in a solvent that promotes elimination. For example, an alcoholic solution of KOH contains the strongly basic alkoxide ion, which can lead to elimination.[9] | If substitution is desired, use a less basic nucleophile or switch to a solvent that does not enhance the basicity of the nucleophile, such as an aqueous solution of a hydroxide.[9] |
| Polymerization of the starting material during the reaction or workup. | Acidic byproducts (like HCl) in the reaction mixture can catalyze polymerization, especially at elevated temperatures.[4] | If the reaction generates acid, consider adding a non-nucleophilic base to the reaction mixture. During workup, wash the organic layer with a mild base solution (e.g., 5% NaHCO₃) to neutralize any acid before concentration or distillation.[4] |
Quantitative Data
The rate of solvolysis of benzyl (B1604629) chlorides is highly dependent on the solvent system. The following table summarizes the first-order rate constants for the solvolysis of various substituted benzyl chlorides in 20% acetonitrile (B52724) in water, illustrating the electronic effects on reactivity.
| Substituent on Benzyl Chloride | ksolv (s⁻¹) in 20% Acetonitrile/Water |
| 4-Methoxy | 2.2 |
| 3,4-Dinitro | 1.1 x 10⁻⁸ |
Data extracted from studies on a broad series of substituted benzyl chlorides, indicating a significant decrease in solvolysis rate with electron-withdrawing groups.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Alkoxide
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Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol and a suitable anhydrous solvent (e.g., THF, DMF).
-
Base Addition: Cool the solution in an ice bath and add a strong base (e.g., sodium hydride) portion-wise to generate the alkoxide.
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Substrate Addition: Once the alkoxide formation is complete, slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (e.g., TLC or GC).
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Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Protocol 2: Solvolysis in a Mixed Aqueous Solvent System
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 70/27/3 v/v/v H₂O/TFE/MeOH).[2]
-
Reaction Setup: In a thermostated vial, add the prepared solvent mixture.
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Initiation: Inject a small amount of a stock solution of this compound in a suitable solvent (e.g., acetonitrile) into the reaction vial to initiate the solvolysis.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC or UV-Vis spectroscopy to determine the rate constant.[2]
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Product Analysis: Upon completion, analyze the product mixture to determine the ratio of the resulting alcohol, methyl ether, and trifluoroethyl ether products.[2]
Visualizations
Caption: SN1 vs. SN2 pathways for this compound reactions.
Caption: Troubleshooting logic for solvent-related reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
Technical Support Center: Catalyst Selection for Enhanced Efficiency in 2-Chlorobenzyl Chloride Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of cross-coupling reactions involving 2-chlorobenzyl chloride. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?
Low conversion with this compound is a common issue, primarily due to the high bond dissociation energy of the C-Cl bond, which makes the oxidative addition step in many catalytic cycles challenging.[1][2] Here’s a systematic approach to troubleshooting:
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Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be sufficiently active for this less reactive aryl chloride.[3] Consider switching to a more active catalyst system. For palladium-catalyzed reactions, this often involves the use of bulky, electron-rich phosphine (B1218219) ligands such as sXPhos, or cataCXium A, which can facilitate the oxidative addition step.[3]
-
Reaction Temperature: Higher temperatures are often necessary to activate the C-Cl bond.[3] If the reaction is being performed at or near room temperature, a significant increase in temperature may be required. However, be cautious of potential substrate or product degradation at excessively high temperatures.[3]
-
Choice of Base: The base is critical for the overall catalytic cycle. For Suzuki reactions, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[4] In Sonogashira couplings, while amine bases are common, stronger inorganic bases might be necessary to drive the reaction to completion.[5]
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction rate. For couplings involving aryl chlorides, polar aprotic solvents such as DMF, DMAc, or NMP are often more effective than less polar options like THF or toluene.[5][6]
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction vessel. What does this indicate and how can I prevent it?
The formation of a black precipitate is a tell-tale sign of palladium catalyst decomposition into its inactive Pd(0) state, commonly known as palladium black.[7] This leads to a decrease in the concentration of the active catalyst in the solution and is a frequent cause of low conversion.
-
Ligand Choice: The use of bulky and electron-rich phosphine ligands can stabilize the palladium catalyst and prevent the agglomeration that leads to precipitation.
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[7]
-
Temperature Control: While higher temperatures can be beneficial, excessive heat can accelerate catalyst decomposition.[3] Careful optimization of the reaction temperature is necessary to find a balance between reaction rate and catalyst stability.
Q3: My Sonogashira coupling is plagued by significant homocoupling of the terminal alkyne (Glaser coupling). How can I minimize this side reaction?
Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[3]
-
Copper-Free Conditions: The most direct method to avoid Glaser coupling is to perform the reaction under copper-free conditions.[3] This may necessitate a more active palladium catalyst system and potentially higher temperatures or longer reaction times.[3]
-
Thorough Degassing: Rigorously degassing the solvent and reaction mixture is critical to remove dissolved oxygen, which facilitates the homocoupling reaction.[3] This can be achieved through multiple freeze-pump-thaw cycles or by sparging the solvent with an inert gas.
-
Controlled Alkyne Addition: In some instances, the slow addition of the terminal alkyne to the reaction mixture can help maintain a low concentration of the copper acetylide, thereby minimizing the rate of homocoupling.
Q4: Are there alternatives to palladium catalysts for coupling this compound?
Yes, nickel-based catalyst systems have emerged as a powerful alternative for cross-coupling reactions involving aryl chlorides.[6] Nickel catalysts can be particularly effective for challenging substrates due to their different reactivity profiles.
-
Nickel Catalyst Systems: Mixed phosphine/N-heterocyclic carbene (NHC) Ni(II) complexes have shown success in the reductive cross-coupling of benzyl (B1604629) chlorides with aryl chlorides.[6]
-
Reductant: These reactions often employ a stoichiometric reductant, such as magnesium turnings, to facilitate the catalytic cycle.[6]
-
Troubleshooting Nickel-Catalyzed Couplings: Similar to palladium catalysis, issues like low yield can often be addressed by optimizing the ligand, solvent, and temperature. Additives like NaI can sometimes enhance reactivity in reductive cross-couplings.
Data Presentation
The following tables summarize typical reaction conditions for various cross-coupling reactions of benzyl chloride derivatives. Note that optimal conditions for this compound may require further optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Benzyl Chlorides [7]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | ~90 |
| 3 | [Pd(cinnamyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ | 2-MeTHF | 80 | 8 | >95 |
Table 2: Catalyst Systems for Heck Coupling of Benzyl Chlorides with Alkenes [8]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ni(cod)₂ (1) | PCyPh₂ (1.2) | Et₃N | Dioxane | RT | 16 | >95 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | ~80 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120 | 18 | ~75 |
Table 3: Catalyst Systems for Sonogashira Coupling of Aryl Chlorides with Alkynes [5]
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | ~85 |
| 2 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DMF | 100 | 10 | ~90 |
| 3 | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH | Toluene | 80 | 16 | ~88 |
Table 4: Catalyst Systems for Negishi Coupling of Aryl Chlorides [3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3.6) | THF | 65 | 12 | >90 |
| 2 | NiCl₂(dme) (10) | (S)-i-Pr-pybox (11) | DMA | 0 | 6 | ~93 |
| 3 | Pd(P(t-Bu)₃)₂ (2) | - | THF/NMP | 100 | 18 | ~85 |
Experimental Protocols
General Considerations: All coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Solvents should be thoroughly degassed prior to use.
Representative Protocol for Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask, add the arylboronic acid (1.2 equivalents), base (e.g., K₃PO₄, 2.0 equivalents), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add this compound (1.0 equivalent) followed by the degassed solvent (e.g., toluene).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Protocol for Nickel-Catalyzed Reductive Coupling: [6]
-
To a flame-dried Schlenk tube, add magnesium turnings (3.0 equivalents) and the nickel catalyst (e.g., Ni(PPh₃)(NHC)Br₂, 5 mol%).
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous THF, followed by the aryl chloride coupling partner (1.2 equivalents).
-
Add this compound (1.0 equivalent) to the stirred suspension.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction carefully with dilute HCl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in this compound couplings.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2-Chlorobenzyl Chloride vs. Benzyl Chloride: A Comparative Guide to Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes efficiently and selectively. Benzyl (B1604629) halides are versatile building blocks, and understanding the impact of substituents on their reactivity is crucial for reaction design and optimization. This guide provides an objective comparison of the reactivity of 2-chlorobenzyl chloride and its parent compound, benzyl chloride, in nucleophilic substitution reactions, supported by established principles of physical organic chemistry and generalized experimental data.
Executive Summary
Benzyl chloride is a primary benzylic halide that can readily undergo nucleophilic substitution through both SN1 and SN2 mechanisms, depending on the reaction conditions. The choice of pathway is a delicate balance between the stability of the resulting benzyl carbocation (favoring SN1) and the steric accessibility of the benzylic carbon (favoring SN2).
The introduction of a chlorine atom at the ortho position in this compound significantly influences its reactivity profile. The chloro substituent exerts two primary electronic effects: a resonance effect (+R) and an inductive effect (-I). In the case of halogens, the inductive effect, which withdraws electron density, generally outweighs the resonance effect. This electron-withdrawing nature is expected to destabilize the benzyl carbocation, thereby disfavoring the SN1 pathway. Furthermore, the presence of the ortho-substituent introduces steric hindrance around the reaction center, which can impede the backside attack required for an SN2 reaction. Consequently, this compound is generally expected to be less reactive than benzyl chloride in both SN1 and SN2 reactions.
Reactivity Comparison: Theoretical Framework and Experimental Insights
The reactivity of benzyl chlorides in nucleophilic substitution reactions is dictated by a combination of electronic and steric factors.
Electronic Effects:
-
Benzyl Chloride: The phenyl group provides resonance stabilization to the incipient carbocation in an SN1 reaction, making it more reactive than typical primary alkyl halides.
-
This compound: The chlorine atom at the 2-position is an electron-withdrawing group due to its inductive effect. This effect destabilizes the positive charge of the benzylic carbocation, thus slowing down the rate of an SN1 reaction compared to benzyl chloride.
Steric Effects:
-
Benzyl Chloride: As a primary halide, benzyl chloride presents minimal steric hindrance to the backside attack of a nucleophile in an SN2 reaction.
-
This compound: The ortho-chloro group introduces steric bulk near the benzylic carbon. This steric hindrance can hinder the approach of the nucleophile in an SN2 reaction, leading to a slower reaction rate compared to the unsubstituted benzyl chloride.
Quantitative Data Summary
| Compound | Expected SN1 Reactivity | Expected SN2 Reactivity | Key Influencing Factors |
| Benzyl Chloride | Moderate to High | High | Resonance stabilization of the carbocation; Minimal steric hindrance. |
| This compound | Low | Moderate | Inductive Effect: Electron-withdrawing chloro group destabilizes the carbocation. Steric Hindrance: Ortho-substituent impedes nucleophilic attack. |
Experimental Protocols
To quantitatively assess the reactivity of these two compounds, a solvolysis reaction can be monitored over time. The rate of solvolysis, which is a nucleophilic substitution reaction where the solvent acts as the nucleophile, can be determined by measuring the rate of formation of hydrochloric acid. Below are detailed methodologies for conducting such a comparative study.
Protocol 1: Titrimetric Method for Solvolysis Kinetics
This method involves monitoring the production of HCl over time by titration with a standardized base.
Materials:
-
This compound
-
Benzyl chloride
-
Acetone (reagent grade)
-
Distilled or deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Erlenmeyer flasks
-
Pipettes and burette
Procedure:
-
Solvent Preparation: Prepare a suitable solvent mixture, for example, 80% acetone-water (v/v).
-
Reaction Setup: Place a known volume (e.g., 50 mL) of the solvent mixture into several Erlenmeyer flasks. Allow the flasks to equilibrate to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.
-
Initiation of Reaction: At time zero (t=0), add a small, precise amount of the benzyl halide (e.g., 0.1 mL) to one of the flasks and mix thoroughly.
-
Titration: At regular time intervals, take an aliquot (e.g., 5 mL) from the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a solvent in which the reaction is much slower (e.g., pure acetone).
-
Immediately titrate the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator until a persistent pink color is observed.
-
Repeat the titration for aliquots taken at various time points until the reaction is complete (the titer value remains constant). This final titer is the "infinity" reading (V∞).
-
Data Analysis: The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH used at time t.
Protocol 2: Conductometric Method for Solvolysis Kinetics
This method relies on the change in conductivity of the solution as the non-ionic benzyl halide is converted into ionic products (H+ and Cl-).
Materials:
-
This compound
-
Benzyl chloride
-
Appropriate solvent (e.g., aqueous ethanol (B145695) or aqueous acetone)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Reaction vessel
Procedure:
-
Setup: Place a known volume of the solvent in the reaction vessel and allow it to reach thermal equilibrium in the constant temperature water bath.
-
Calibration: Calibrate the conductivity meter according to the manufacturer's instructions.
-
Initiation: Add a small, known amount of the benzyl halide to the solvent with stirring to initiate the reaction.
-
Data Collection: Record the conductivity of the solution at regular time intervals until there is no significant change, indicating the completion of the reaction.
-
Data Analysis: The first-order rate constant (k) can be calculated from the conductivity data. A plot of ln(G∞ - Gt) versus time will yield a straight line with a slope of -k, where Gt is the conductivity at time t and G∞ is the conductivity at infinite time.
Visualizations
Factors Influencing Reaction Pathway
The choice between an SN1 and SN2 pathway for benzyl chlorides is governed by several factors. The following diagram illustrates the logical relationship between these factors and the resulting reaction mechanism.
Caption: Factors influencing the SN1 vs. SN2 pathway for benzyl chlorides.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for determining the solvolysis rate constant of a benzyl halide.
Caption: Generalized workflow for the kinetic analysis of benzyl halide solvolysis.
Conclusion
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic efficacy of 2-chlorobenzyl chloride and 4-chlorobenzyl chloride, two important intermediates in the pharmaceutical, agrochemical, and dye industries. The reactivity of these structural isomers is influenced by the position of the chlorine atom on the benzene (B151609) ring, leading to differences in reaction rates and suitability for various synthetic pathways. This comparison is supported by experimental data from kinetic studies and examples of their application in the synthesis of commercially significant molecules.
Introduction to Reactivity: Steric vs. Electronic Effects
The primary difference in the reactivity of this compound and 4-chlorobenzyl chloride in nucleophilic substitution reactions stems from the interplay of steric and electronic effects.
-
This compound: The chlorine atom in the ortho position creates steric hindrance around the benzylic carbon.[1] This can impede the approach of a nucleophile, particularly in bimolecular nucleophilic substitution (SN2) reactions, which require a backside attack.[1]
-
4-Chlorobenzyl Chloride: With the chlorine atom in the para position, steric hindrance is negligible at the reaction center. Instead, the electronic effect of the chlorine atom, primarily its inductive electron-withdrawing nature, plays a more significant role in influencing the stability of reaction intermediates.
Benzyl (B1604629) chlorides, in general, are reactive compounds that can undergo nucleophilic substitution through both SN1 and SN2 pathways. The SN1 mechanism is favored by the formation of a resonance-stabilized benzyl carbocation, while the SN2 mechanism is favored for primary halides due to minimal steric hindrance.[2][3][4][5] The choice of reaction conditions, including the solvent and the nucleophile, can influence which pathway predominates.
Comparative Kinetic Data: Esterification Reaction
A direct comparison of the reactivity of this compound and 4-chlorobenzyl chloride can be seen in kinetic studies of their esterification with aqueous sodium benzoate (B1203000). The reaction follows pseudo-first-order kinetics.[6][7]
| Substrate | Catalyst | Temperature (°C) | Rate Constant (k x 103 min-1) |
| This compound | Triethylbenzylammonium Chloride | 80 | 1.1 |
| 4-Chlorobenzyl Chloride | Triethylbenzylammonium Chloride | 80 | 1.6 |
Data sourced from Joshi, S. R.; Sawant, S. B.; Joshi, J. B. Org. Process Res. Dev. 1999, 3, 17.
The data indicates that under these phase-transfer catalysis conditions, 4-chlorobenzyl chloride reacts approximately 1.5 times faster than this compound. This is consistent with the expected steric hindrance from the ortho-chloro group in the 2-isomer, which slows the rate of nucleophilic attack.
Experimental Protocols
Protocol 1: Kinetic Measurement of Esterification
This protocol is based on the methodology for the kinetic study of the esterification of chlorobenzyl chlorides with sodium benzoate.[6][7]
Materials:
-
4-Chlorobenzyl chloride (or this compound)
-
Sodium benzoate
-
Toluene
-
Phase-transfer catalyst (e.g., Triethylbenzylammonium Chloride)
-
Deionized water
-
A jacketed glass reactor with a mechanical stirrer and temperature controller
Procedure:
-
A solution of sodium benzoate is prepared in deionized water.
-
The reactor is charged with the chlorobenzyl chloride isomer and toluene.
-
The aqueous sodium benzoate solution and the phase-transfer catalyst are added to the reactor.
-
The mixture is heated to the desired temperature (e.g., 80°C) and stirred vigorously to ensure adequate mixing of the two phases.
-
Samples are withdrawn from the organic phase at regular time intervals.
-
The progress of the reaction is monitored by analyzing the concentration of the chlorobenzyl chloride in the samples using gas chromatography (GC).
-
The pseudo-first-order rate constant is determined from the plot of ln(CA0/CA) versus time, where CA0 is the initial concentration and CA is the concentration at time t.
Applications in Synthesis
High-Efficacy Synthesis Using 4-Chlorobenzyl Chloride: Paclobutrazol (B33190)
4-Chlorobenzyl chloride is a key intermediate in the synthesis of paclobutrazol, a widely used plant growth regulator.[8] High yields are reported for the final reduction step in its synthesis.
Reaction Scheme: 1-(4-chlorophenyl)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one is reduced to form paclobutrazol. While the initial steps involve creating this precursor, the incorporation of the 4-chlorobenzyl moiety is fundamental to the final molecule's structure and activity. A common method for a related step involves the reaction of a triazole intermediate with 4-chlorobenzyl chloride.[9]
Representative Protocol for a Key Reduction Step: A preparation method for paclobutrazol involves the reduction of 1-(4-chlorophenyl)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one.[9][10]
Materials:
-
1-(4-chlorophenyl)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one
-
Ammonium (B1175870) chloride
-
Magnesium powder
Procedure:
-
In a reaction flask, the starting ketone (0.094 mol), ethanol (120g), and ammonium chloride (0.4 mol) are added.
-
The mixture is stirred and heated to 50°C.
-
Magnesium powder (0.2 mol) is added in batches over 30 minutes.
-
The reaction is maintained at 60°C for 2 hours.
-
After completion (monitored by GC), the magnesium chloride is filtered off.
-
The filtrate is partially concentrated, and the product is crystallized by cooling.
-
The resulting solid is filtered and dried to obtain paclobutrazol.
Reported Yield: 91.9%[10]
Synthesis Application of this compound: Clotrimazole
This compound is a precursor for the synthesis of 2-chlorotrityl chloride, a key intermediate for the antifungal drug, clotrimazole.
Reaction Scheme: The synthesis involves the reaction of this compound (or a related precursor) to form 2-chlorotrityl chloride, which is then reacted with imidazole (B134444).
Representative Protocol for Clotrimazole Synthesis from 2-Chlorotrityl Chloride: This protocol describes the final step in the synthesis of clotrimazole.
Materials:
-
2-Chlorotrityl chloride
-
Imidazole
-
Hexafluoroisopropanol (HFIP) as solvent
-
Sodium carbonate (as base)
Procedure:
-
To a solution of 2-chlorotrityl chloride (4 mmol) in HFIP (20 mL), imidazole (8 mmol) and sodium carbonate (8 mmol) are added.
-
The mixture is stirred at room temperature (25°C) for 48 hours.
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
The solvent is removed under reduced pressure, and the product is purified by column chromatography.
Reported Yield: Up to 92%[11][12]
Summary of Comparison
| Feature | This compound | 4-Chlorobenzyl Chloride |
| Dominant Effect | Steric Hindrance | Electronic Effect |
| Relative Reactivity | Generally lower in SN2 reactions | Generally higher in SN2 reactions |
| Key Applications | Precursor for antifungal agents (e.g., Clotrimazole) | Intermediate for agrochemicals (e.g., Paclobutrazol), pharmaceuticals, and dyes |
| Example Yield | ~92% (for Clotrimazole from a derivative) | ~92% (for Paclobutrazol) |
Conclusion
Both this compound and 4-chlorobenzyl chloride are highly valuable synthetic intermediates. The choice between them depends on the specific requirements of the target molecule and the desired reaction pathway.
-
4-Chlorobenzyl chloride is generally more reactive in SN2 reactions due to the absence of steric hindrance at the benzylic position. This makes it a preferred reagent for syntheses where high reaction rates and yields are critical.
-
This compound , while potentially less reactive in SN2 pathways, is indispensable for the synthesis of specific molecules where the ortho-chloro substitution is a required feature of the final product, such as in certain antifungal agents.
For researchers and drug development professionals, a thorough understanding of the steric and electronic effects of the substituent position is crucial for selecting the appropriate isomer and optimizing reaction conditions to achieve the desired synthetic outcome.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN103664809B - A kind of preparation method of paclobutrazol - Google Patents [patents.google.com]
- 10. CN103664809A - Preparation method for paclobutrazol - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Benzylating Agents for 2-Chlorobenzyl Chloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate benzylating agent is a critical decision in multi-step organic synthesis. 2-Chlorobenzyl chloride is a commonly utilized reagent for the introduction of the 2-chlorobenzyl protecting group or for the synthesis of more complex molecular architectures. However, its reactivity profile and the potential for side reactions necessitate the consideration of alternative agents. This guide provides an objective comparison of several alternative benzylating agents to this compound, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for a specific synthetic challenge.
Overview of this compound
This compound is a reactive benzylating agent employed in the protection of alcohols, amines, and other nucleophilic functional groups. The presence of the chlorine atom on the aromatic ring can modulate the reactivity of the benzylic chloride and provide a handle for further functionalization. It is frequently used in the synthesis of pharmaceutical intermediates and other fine chemicals.[1]
Alternative Benzylating Agents: A Comparative Analysis
Several alternative benzylating agents offer distinct advantages in terms of reactivity, selectivity, and milder reaction conditions compared to this compound. The choice of a suitable alternative often depends on the specific substrate, the desired reaction conditions, and the tolerance of other functional groups within the molecule.
Benzyl (B1604629) Bromide and Benzyl Tosylate
Benzyl bromide and benzyl tosylate are more reactive than their chlorinated counterparts due to the better leaving group ability of bromide and tosylate ions.[1][2] This enhanced reactivity can lead to faster reaction times and the use of milder bases.[2] However, this increased reactivity also corresponds to lower stability and higher cost, particularly for benzyl tosylate.[2]
Benzyl Alcohol
As a "green" alternative, benzyl alcohol can be used as a benzylating agent, producing water as the only byproduct.[3] This approach, however, often requires harsher conditions, such as high temperatures and the use of acid catalysts, which may not be suitable for sensitive substrates.[4]
Benzyl Trichloroacetimidate (B1259523)
For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate offers a powerful alternative, as its activation occurs under acidic conditions.[5][6] This reagent is particularly useful for the benzylation of complex molecules with acid-labile functional groups.[5]
2-Benzyloxy-1-methylpyridinium Triflate
2-Benzyloxy-1-methylpyridinium triflate is a stable, neutral salt that serves as an excellent benzylating agent under neutral conditions upon warming.[6][7][8] This reagent is highly effective for the benzylation of a wide range of alcohols, including those that are sensitive to both acidic and basic conditions.[9]
Quantitative Data Presentation
The following tables summarize the performance of this compound and its alternatives in representative benzylation reactions.
Table 1: O-Benzylation of Alcohols
| Benzylating Agent | Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Nitrophenol | K₂CO₃ | DMF | 80 | 4 | 95 | [10] |
| Benzyl Bromide | Benzyl Alcohol | NaH | THF | RT | 0.5 | 98 | [6] |
| Benzyl Tosylate | Phenol | K₂CO₃ | Acetone | Reflux | 6 | 92 | [2] |
| Benzyl Alcohol | Benzene | H-beta Zeolite | - | 80 | 0.17 | 90 | [11] |
| Benzyl Trichloroacetimidate | Cyclohexanol | TfOH (cat.) | CH₂Cl₂ | RT | 24 | 85 | [12] |
| 2-Benzyloxy-1-methylpyridinium Triflate | Geraniol | MgO | Toluene (B28343) | 90 | 24 | 91 | [13] |
Table 2: N-Benzylation of Amines
| Benzylating Agent | Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | NaHCO₃ | Water | 95 | 4 | 86 | [2] |
| Benzyl Bromide | Aniline | K₂CO₃ | Acetonitrile | RT | 12 | 90 | [14] |
| Benzyl Alcohol | Aniline | Mn pincer complex, t-BuOK | Toluene | 80 | 24 | 80-90 | [14] |
Table 3: Benzylation of Carboxylic Acids
| Benzylating Agent | Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Benzyloxy-1-methylpyridinium Triflate | Benzoic Acid | Et₃N | Trifluorotoluene | 83 | - | 98 | [15] |
| 2-Benzyloxy-1-methylpyridinium Triflate | Mosher's Acid | Et₃N | Toluene | 90 | 24 | 98 | [9] |
Experimental Protocols
General Procedure for O-Benzylation using this compound (Williamson Ether Synthesis)
To a solution of the alcohol (1.0 equiv) in a suitable solvent such as DMF or acetone, is added a base (e.g., K₂CO₃, NaH, 1.5-2.0 equiv). The mixture is stirred at room temperature for 30 minutes. This compound (1.2-1.5 equiv) is then added, and the reaction mixture is heated to an appropriate temperature (e.g., 60-100 °C) and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for O-Benzylation using Benzyl Trichloroacetimidate
To a solution of the alcohol (1.0 equiv) and benzyl trichloroacetimidate (1.5 equiv) in a dry, non-polar solvent such as dichloromethane (B109758) or cyclohexane (B81311) is added a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid, 0.1 equiv) at 0 °C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to afford the desired benzyl ether.[12]
General Procedure for O-Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate
A mixture of the alcohol (1.0 equiv), 2-benzyloxy-1-methylpyridinium triflate (1.2 equiv), and an acid scavenger such as MgO (2.0 equiv) in a solvent like toluene or trifluorotoluene is heated to 80-90 °C.[13] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography.
Mandatory Visualization
Caption: General experimental workflow for a benzylation reaction.
Caption: Williamson ether synthesis for O-benzylation.
References
- 1. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN105294407A - Benzyl alcohol route anisole benzylation reaction green catalysis method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. 2-苄氧基-1-甲基吡啶三氟甲磺酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]
A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chlorobenzyl Chloride
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2-chlorobenzyl chloride is paramount for the synthesis of safe and effective pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound, complete with experimental protocols and performance data to facilitate the selection of the most appropriate technique for your specific needs.
Introduction to Purity Analysis of this compound
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Impurities arising from the manufacturing process can affect the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are essential to accurately quantify the purity of this compound and to identify and quantify any process-related impurities. The primary analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The selection of an analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, accuracy, and the nature of potential impurities. The following table summarizes the key performance characteristics of the most common analytical techniques for this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Intrinsic property of atomic nuclei in a magnetic field to absorb and re-emit electromagnetic radiation at a specific frequency. Quantification is based on signal intensity relative to a certified internal standard. | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field. |
| Typical Purity Assay Range | 95-105% | 95-105% | 90-110% | 95-105% |
| Limit of Detection (LOD) | 10-50 ng/mL[2] | 0.04-0.17 mg/kg[3][4] | Dependent on analyte and internal standard concentration, typically in the low µg/mL range. | ng/mL to µg/mL range |
| Limit of Quantification (LOQ) | 50-150 ng/mL[2] | 0.13-0.52 mg/kg[3][4] | Dependent on analyte and internal standard concentration, typically in the µg/mL range. | µg/mL range |
| Linearity (R²) (Typical) | >0.999[5] | >0.99[3][4] | >0.999 | >0.99 |
| Accuracy (Recovery %) | 98-102%[5] | 87-110%[3][4] | 98-102% | 95-105% |
| Precision (RSD %) | < 2%[5] | < 15%[3][4] | < 1% | < 5% |
| Analysis Time | 15-30 minutes | 20-40 minutes | 5-15 minutes | 10-30 minutes |
| Strengths | Robust, versatile, well-established, suitable for a wide range of compounds. | High sensitivity and selectivity, excellent for identifying unknown volatile impurities. | Primary method, does not require a reference standard of the analyte, provides structural information, non-destructive.[6] | High separation efficiency, low sample and reagent consumption, suitable for charged and polar compounds.[7] |
| Limitations | Requires a reference standard for quantification, may not be suitable for highly volatile or thermally labile compounds. | Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, potential for signal overlap. | Lower concentration sensitivity compared to some chromatographic methods, reproducibility can be challenging. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[8]
-
This compound reference standard
-
Potential impurity reference standards
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm[5]
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound product sample in the mobile phase to a similar concentration as the standard solution.
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
Calculate the purity of the product sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a headspace GC-MS method for the analysis of this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Headspace autosampler
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[9]
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas)
-
This compound reference standard
-
Internal standard (e.g., d7-benzyl chloride)[9]
-
Solvent for dilution (if necessary, e.g., methanol)
GC-MS Conditions:
-
Inlet Temperature: 250 °C[9]
-
Oven Temperature Program: Initial temperature of 50°C, ramp to 120°C at 15°C/min, then to 300°C at 30°C/min and hold for 5 minutes.[9]
-
Carrier Gas Flow: 1.2 mL/min (constant flow)[10]
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound and the internal standard in a suitable solvent. Spike known amounts into blank matrix vials for calibration.
-
Sample Preparation: Accurately weigh the this compound product sample into a headspace vial. Add the internal standard.
Data Analysis:
-
Identify the peaks of this compound and any impurities by their retention times and mass spectra.
-
Quantify the purity and impurity levels using the internal standard method and a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol details the use of qNMR for the absolute purity determination of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with non-overlapping signals.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with a long relaxation delay (e.g., 5 times the longest T1 of the analyte and internal standard).
-
Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or more).
-
Temperature: Controlled at a constant temperature (e.g., 298 K).
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
-
Process the NMR spectrum (phasing, baseline correction).
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Capillary Electrophoresis (CE)
This protocol provides a general framework for the analysis of this compound and its charged impurities using Capillary Zone Electrophoresis (CZE).
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
Reagents:
-
Buffer solution (e.g., sodium phosphate (B84403) or borate (B1201080) buffer)
-
Organic modifier (e.g., methanol (B129727) or acetonitrile)
-
This compound reference standard
CE Conditions:
-
Capillary: 50 µm ID, effective length of 50 cm
-
Buffer: 25 mM sodium phosphate, pH 7.0
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: UV at 214 nm
Sample Preparation:
-
Standard Solution: Dissolve the this compound reference standard in the buffer to a known concentration.
-
Sample Solution: Dissolve the this compound product sample in the buffer to a similar concentration.
Data Analysis:
-
Identify the peaks based on their migration times compared to the standard.
-
Quantify the purity and impurity levels by comparing the peak areas.
Visualizing the Workflow
To better understand the logical flow of validating an analytical method for this compound purity, the following diagrams created using Graphviz illustrate the general workflow and the decision-making process for method selection.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
Conclusion
The choice of the most suitable analytical method for validating the purity of this compound depends on the specific requirements of the analysis. HPLC is a robust and versatile technique for routine quality control. GC-MS offers high sensitivity and is ideal for identifying and quantifying volatile impurities. qNMR serves as a powerful primary method for absolute purity determination without the need for a specific reference standard. Capillary Electrophoresis provides high separation efficiency for charged and polar impurities. By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate method to ensure the quality and consistency of their this compound products.
References
- 1. nbinno.com [nbinno.com]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
A Comparative Guide to the Kinetic Studies of 2-Chlorobenzyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of 2-chlorobenzyl chloride with its structural isomers (3-chlorobenzyl chloride and 4-chlorobenzyl chloride) and other substituted benzyl (B1604629) chlorides. The information presented is supported by experimental data from various kinetic studies, primarily focusing on nucleophilic substitution reactions. This document aims to be a valuable resource for optimizing synthetic routes and understanding the reactivity of this important chemical intermediate.
I. Comparative Kinetic Data
The reactivity of benzyl chlorides is significantly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize key kinetic data from solvolysis and oxidation reactions, providing a quantitative comparison of this compound with its isomers and other relevant benzyl chlorides.
A. Solvolysis Reactions
Solvolysis, the reaction of a substrate with the solvent, is a fundamental process in organic chemistry. The rate of solvolysis of benzyl chlorides is highly sensitive to the electronic effects of ring substituents. In general, electron-withdrawing groups, such as chlorine, tend to decrease the rate of SN1 solvolysis by destabilizing the intermediate carbocation.
Table 1: First-Order Rate Constants (k) for the Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile (B52724) in Water at 25°C
| Compound | Substituent | Rate Constant (k), s⁻¹ |
| Benzyl chloride | H | 3.2 x 10⁻³ |
| This compound | 2-Cl | Too fast to be monitored by conventional methods * |
| 3-Chlorobenzyl chloride | 3-Cl | 5.6 x 10⁻⁵ |
| 4-Chlorobenzyl chloride | 4-Cl | 5.0 x 10⁻⁴ |
| 4-Methoxybenzyl chloride | 4-OCH₃ | 2.2 |
| 4-Nitrobenzyl chloride | 4-NO₂ | 1.1 x 10⁻⁶ |
| 3,4-Dinitrobenzyl chloride | 3,4-(NO₂)₂ | 1.1 x 10⁻⁸ |
*Data sourced from Richard, et al. for solvolysis in 20% acetonitrile in water at 25°C.[1] The rate for this compound was noted to be too rapid for their measurement techniques, suggesting a significantly higher reactivity compared to its meta and para isomers under these conditions. This enhanced reactivity is likely due to a combination of steric and electronic effects influencing the transition state.
B. Oxidation Reactions
The oxidation of benzyl chlorides provides another avenue for comparing their relative reactivities. The following data is from the oxidation of para-substituted benzyl chlorides with acid-dichromate.
Table 2: Second-Order Rate Constants (k₂) and Activation Parameters for the Oxidation of p-Substituted Benzyl Chlorides
| Substituent (at para-position) | k₂ at 333 K (dm³ mol⁻¹ s⁻¹) | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J K⁻¹ mol⁻¹) |
| H | 1.85 x 10⁻² | 55.2 | -124 |
| Cl | 1.12 x 10⁻² | 60.1 | -112 |
| CH₃ | 4.68 x 10⁻² | 49.8 | -135 |
| NO₂ | 0.15 x 10⁻² | 72.5 | -88.0 |
This data indicates that the electron-withdrawing nature of the chlorine substituent at the para position decreases the rate of oxidation compared to the unsubstituted benzyl chloride and the electron-donating methyl group.[2]
II. Experimental Protocols
The following are detailed methodologies for key experiments to analyze the reaction kinetics of this compound and its alternatives.
A. Protocol 1: Determination of Solvolysis Rate Constant
This protocol is adapted from kinetic studies of benzylic chlorides and is suitable for determining the first-order rate constant of solvolysis.[1]
Materials:
-
This compound (or other benzyl chloride derivative)
-
Solvent (e.g., 80% aqueous ethanol, 20% acetonitrile in water)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Indicator (e.g., bromothymol blue)
-
Thermostatted water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a stock solution of the benzyl chloride derivative (e.g., 0.1 M) in a suitable non-reactive solvent like acetone.
-
Equilibrate the reaction solvent to the desired temperature in the thermostatted water bath (e.g., 25°C ± 0.1°C).
-
Initiate the reaction by adding a small, known volume of the benzyl chloride stock solution to the temperature-equilibrated solvent with vigorous stirring. The final concentration should be low (e.g., ~10⁻³ M) to ensure first-order kinetics.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known volume of a suitable solvent (e.g., acetone).
-
Titrate the liberated hydrochloric acid in the quenched aliquots with the standardized sodium hydroxide solution using an appropriate indicator.
-
The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH consumed at time t, and V∞ is the volume consumed after the reaction has gone to completion (at least 10 half-lives). The slope of this line will be -k.
B. Protocol 2: Synthesis of this compound via α-Chlorination of 2-Chlorotoluene (B165313)
This protocol describes a common method for the laboratory synthesis of this compound.[3]
Materials:
-
2-Chlorotoluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Radical initiator (e.g., benzoyl peroxide or AIBN)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chlorotoluene and sulfuryl chloride in a molar ratio of approximately 1.2:1.
-
Add a catalytic amount of a radical initiator (e.g., 0.002 moles per mole of sulfuryl chloride).
-
Heat the mixture to reflux. The reaction is initiated by the thermal decomposition of the initiator.
-
Continue refluxing until the evolution of gas (SO₂ and HCl) ceases, typically for 8-10 hours. To maintain a steady reaction rate, additional portions of the initiator can be added at intervals.
-
After cooling to room temperature, carefully wash the reaction mixture with water in a separatory funnel to remove any unreacted sulfuryl chloride and acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the this compound by fractional distillation under reduced pressure.
III. Visualizations
The following diagrams illustrate the reaction pathways and experimental workflows discussed in this guide.
Caption: Nucleophilic substitution pathways for benzyl chlorides.
Caption: Workflow for a typical solvolysis kinetic study.
Caption: Influence of substituents on SN1 solvolysis reactivity.
References
Spectroscopic Analysis for Product Confirmation: A Comparative Guide for the Conversion of 2-Chlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for confirming the successful conversion of 2-chlorobenzyl chloride to its primary product, 2-chlorobenzyl alcohol. It includes a detailed examination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, presenting key data in a clear, comparative format. Additionally, this guide outlines alternative reaction pathways and potential byproducts, offering a comprehensive resource for product characterization and purity assessment.
Reaction Overview and Alternatives
The primary reaction discussed is the hydrolysis of this compound to 2-chlorobenzyl alcohol. A common alternative to direct hydrolysis is the conversion of this compound to its corresponding benzoate (B1203000) ester, followed by hydrolysis. This two-step process can minimize the formation of the primary byproduct, 2,2'-dichlorodibenzyl ether.[1][2] For comparative purposes, we also consider the spectroscopic data of an isomeric product, 4-chlorobenzyl alcohol, to highlight the differences arising from the position of the chloro-substituent.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR data for the starting material, the expected product, a potential byproduct, and an isomeric product.
Table 1: ¹H NMR Data Comparison (CDCl₃ Solvent)
| Compound | Aromatic Protons (ppm) | CH₂ Protons (ppm) | OH Proton (ppm) |
| This compound (Starting Material) | ~7.2-7.5 (m) | ~4.74 (s) | - |
| 2-Chlorobenzyl Alcohol (Product) | ~7.2-7.5 (m)[3][4] | ~4.73 (s)[3][4] | ~2.5 (s, broad)[3][4] |
| 2,2'-Dichlorodibenzyl Ether (Byproduct) | ~7.1-7.5 (m) | ~4.6 (s) | - |
| 4-Chlorobenzyl Alcohol (Isomer) | ~7.3 (d, 8.5 Hz), ~7.3 (d, 8.5 Hz) | ~4.67 (s) | ~1.7 (s, broad)[5] |
Table 2: ¹³C NMR Data Comparison (CDCl₃ Solvent)
| Compound | Aromatic Carbons (ppm) | CH₂ Carbon (ppm) |
| This compound (Starting Material) | ~127.1, 129.0, 129.7, 130.1, 133.5, 135.0[6][7] | ~43.5[6][7] |
| 2-Chlorobenzyl Alcohol (Product) | ~127.0, 127.6, 128.9, 129.5, 132.8, 138.9[3][8] | ~62.7[3][8] |
| 2,2'-Dichlorodibenzyl Ether (Byproduct) | ~126.9, 128.6, 129.5, 129.6, 133.2, 135.9 | ~68.0 |
| 4-Chlorobenzyl Alcohol (Isomer) | ~128.4, 128.8, 133.5, 139.3[5][9] | ~64.7[5][9] |
Table 3: FT-IR Data Comparison (cm⁻¹)
| Compound | O-H Stretch | C-H (sp²) Stretch | C-H (sp³) Stretch | C-O Stretch | C-Cl Stretch |
| This compound (Starting Material) | - | ~3000-3100 | ~2850-3000 | - | ~750 |
| 2-Chlorobenzyl Alcohol (Product) | ~3300-3400 (broad)[10][11] | ~3000-3100 | ~2850-3000 | ~1000-1260 | ~750 |
| 2,2'-Dichlorodibenzyl Ether (Byproduct) | - | ~3000-3100 | ~2850-3000 | ~1060-1150 (C-O-C) | ~750 |
| 4-Chlorobenzyl Alcohol (Isomer) | ~3300-3400 (broad) | ~3000-3100 | ~2850-3000 | ~1000-1260 | ~820 |
Experimental Protocols
A sample of the product (~5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, the disappearance of the benzylic chloride CH₂ signal at ~4.74 ppm and the appearance of the benzylic alcohol CH₂ signal at ~4.73 ppm, along with a new broad singlet for the OH proton, confirms the reaction. A D₂O shake can be performed to confirm the OH peak, which will disappear upon addition of D₂O.[12] For ¹³C NMR, the upfield shift of the benzylic carbon from ~43.5 ppm in the starting material to ~62.7 ppm in the alcohol product is a key indicator of successful conversion.[3][6][7][8]
The FT-IR spectrum of the product can be obtained using a KBr pellet or as a thin film on a salt plate. The most significant change to confirm the formation of 2-chlorobenzyl alcohol is the appearance of a strong, broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol.[10][11] The presence of a C-O stretching vibration between 1000-1260 cm⁻¹ further supports the product formation. The disappearance of characteristic peaks of the starting material should also be noted.
Visualized Workflows and Comparisons
Caption: Experimental workflow for the confirmation of 2-chlorobenzyl alcohol.
Caption: Key spectroscopic differences between product, starting material, and byproduct.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chlorobenzyl alcohol(17849-38-6) 13C NMR spectrum [chemicalbook.com]
- 4. 2-Chlorobenzyl alcohol(17849-38-6) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. This compound(611-19-8) 13C NMR spectrum [chemicalbook.com]
- 7. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chlorobenzyl alcohol(873-76-7) 13C NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chlorobenzyl alcohol(17849-38-6) IR Spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
The Untapped Potential of 2-Chlorobenzyl Chloride in Isotopic Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis, particularly in metabolomics and drug development, isotopic labeling stands out as a powerful technique to enhance the sensitivity and accuracy of mass spectrometry (MS). While various derivatization reagents are employed for this purpose, this guide explores the potential of 2-chlorobenzyl chloride as an isotopic labeling agent. It is important to note that, to date, there are no published studies specifically detailing the use of this compound for isotopic labeling. However, by drawing comparisons with its close structural and functional analog, benzoyl chloride, we can build a comprehensive and objective guide to its hypothetical performance and utility.
This guide will provide a comparative analysis of isotopic labeling using a proposed this compound method against the well-established benzoyl chloride and dansyl chloride derivatization techniques. The information on benzoyl chloride and dansyl chloride is based on existing literature, providing a solid foundation for our comparative framework. We will delve into experimental protocols, present quantitative data in structured tables, and visualize key workflows and pathways to offer a complete picture for researchers considering novel labeling strategies.
Comparative Performance of Isotopic Labeling Reagents
The choice of a derivatization agent is critical and depends on factors such as reaction efficiency, the range of analytes it can label (coverage), and its impact on chromatographic separation and mass spectrometric detection.
| Parameter | Benzoyl Chloride (BzCl) | Dansyl Chloride | Hypothetical this compound |
| Reaction Time | Fast (typically < 1 min at room temperature)[1][2] | Slower (e.g., 60 min at 60°C) | Expected to be fast, similar to BzCl |
| Target Functional Groups | Primary and secondary amines, phenols, thiols, some alcohols[1][2] | Primary and secondary amines, phenols | Expected to target amines, phenols, and thiols |
| Isotopically Labeled Version Commercially Available | Yes (e.g., ¹³C-BzCl)[1][2] | Yes (e.g., ¹³C, ¹⁵N) | Not currently available |
| Ionization Enhancement in MS | Significant enhancement of signal intensity[1][2] | Good enhancement | Expected to be significant |
| Chromatographic Retention | Increases retention on reversed-phase columns[1] | Increases retention | Expected to increase retention |
| Stability of Derivatives | Stable for at least a week at room temperature[1] | Generally stable | Expected to be stable |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to reproducible and reliable results. Below are the methodologies for derivatization using benzoyl chloride, which can be adapted for a hypothetical this compound labeling procedure.
Protocol for Benzoyl Chloride Derivatization
This protocol is adapted from established methods for the analysis of neurochemicals and other small molecules in biological samples.[1][2]
Materials:
-
Sample (e.g., plasma, tissue homogenate, cerebrospinal fluid)
-
100 mM Sodium Carbonate
-
2% (v/v) Benzoyl Chloride in Acetonitrile
-
Internal Standard solution (containing ¹³C-labeled benzoylated analytes)
-
1% (v/v) Sulfuric Acid in 80/20 Acetonitrile/Water
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 50 µL of the sample, add 100 µL of 100 mM sodium carbonate.
-
Add 50 µL of 2% benzoyl chloride in acetonitrile. Vortex immediately for 30 seconds.
-
Add 50 µL of the internal standard solution.
-
Add 50 µL of 1% sulfuric acid in 80/20 acetonitrile/water to quench the reaction. Vortex for 10 seconds.
-
Centrifuge the sample at 14,000 x g for 5 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow for Isotopic Labeling and Analysis
The general workflow for using an isotopic labeling agent like benzoyl chloride involves derivatizing both the sample and a set of standards with the unlabeled ("light") reagent, and a separate set of standards with the isotopically labeled ("heavy") reagent to create internal standards.
Caption: General workflow for isotopic labeling using a derivatization reagent.
Signaling Pathways and Derivatization Chemistry
Understanding the underlying chemical reactions is crucial for optimizing the labeling process. Benzoyl chloride reacts with nucleophilic functional groups such as primary and secondary amines and phenols in a Schotten-Baumann reaction.
Caption: Reaction of benzoyl chloride with a primary amine.
Conclusion
While there is a clear gap in the literature regarding the use of this compound for isotopic labeling, its structural similarity to the widely used benzoyl chloride suggests it could be a viable, albeit unexplored, alternative. This guide provides a hypothetical framework for its application, grounded in the established performance of analogous reagents. The protocols and workflows presented, based on proven methods for benzoyl chloride, offer a starting point for researchers interested in exploring novel derivatization agents. Future studies would be needed to validate the reaction efficiency, analyte coverage, and overall performance of this compound in isotopic labeling for quantitative mass spectrometry. Such research could potentially expand the toolkit of analytical chemists, offering new strategies for enhancing the detection and quantification of a wide range of molecules in complex biological matrices.
References
A Head-to-Head Comparison of Catalysts for 2-Chlorobenzyl Chloride Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Palladium, Nickel, and Iron Catalysts for the Synthesis of Diarylalkanes via Suzuki-Miyaura Coupling.
The cross-coupling of 2-chlorobenzyl chloride serves as a critical transformation in the synthesis of a diverse array of molecular architectures, particularly diarylalkanes, which are prevalent in pharmaceuticals and functional materials. The choice of catalyst for this reaction is paramount, directly influencing yield, selectivity, cost, and environmental impact. This guide provides a head-to-head comparison of commonly employed palladium, nickel, and emerging iron-based catalyst systems for the Suzuki-Miyaura cross-coupling of benzyl (B1604629) chlorides, with a focus on providing actionable data and detailed experimental protocols.
Catalyst Performance at a Glance: A Comparative Overview
While palladium-based catalysts have historically dominated the landscape of cross-coupling reactions, nickel catalysts have emerged as a cost-effective and highly reactive alternative, especially for the activation of inert C-Cl bonds. More recently, iron-based catalysts are gaining attention as a sustainable and economical option.
| Catalyst Metal | Key Advantages | Common Ligands/Precatalysts | Typical Performance for Benzyl Chloride Coupling |
| Palladium (Pd) | Well-established, broad substrate scope, high functional group tolerance, extensive ligand library. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) with phosphine (B1218219) ligands (e.g., SPhos, XPhos). | High yields, often under mild conditions. |
| Nickel (Ni) | Lower cost, earth-abundant, effective for activating C-Cl bonds, unique reactivity profiles.[1][2] | NiCl₂(dppp), NiCl₂(PCy₃)₂, [Ni(dppf)Cl₂].[1] | Good to excellent yields, may require higher temperatures.[1] |
| Iron (Fe) | Very low cost, sustainable, low toxicity.[3] | FeBr₃ with N-heterocyclic carbene (NHC) ligands.[3] | Emerging technology, promising for aryl chlorides, less data for benzyl chlorides.[3] |
Quantitative Data for Suzuki-Miyaura Coupling of Benzyl Chloride
Direct head-to-head comparative studies for this compound are limited in the literature. However, data from the coupling of the closely related benzyl chloride with phenylboronic acid provides valuable insights into catalyst performance.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzyl Chloride with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| KAPs(Ph-PPh₃)-Pd (0.26 mol%) | K₂CO₃ | Ethanol | 80 | 0.08 | 99 | [4] |
| trans-PdBr(N-Succ)(PPh₃)₂ (1 mol%) | Na₂CO₃ | THF/H₂O | 60 | 2 | 88 | [5] |
Table 2: Nickel-Catalyzed Cross-Coupling of Benzyl Grignard with Phenyl Bromide (Kumada Coupling)
| Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (dppf)NiCl₂ | Diethyl ether | Reflux | 1 | 97 | [6] |
Note: This is a Kumada coupling, which is mechanistically similar to Suzuki coupling but uses a Grignard reagent instead of a boronic acid.
Experimental Protocols
Below are detailed experimental protocols for representative palladium and nickel-catalyzed Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the coupling of benzyl halides.[7]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl halides using a Ni(II) precatalyst.[8][9]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)] (0.05 mmol, 5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Schlenk tube or reaction vial
-
Magnetic stir bar
Procedure:
-
In a Schlenk tube under an inert atmosphere, add this compound, phenylboronic acid, NiCl₂(dppp), and potassium phosphate.
-
Add degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Visualizing the Catalytic Process
To aid in the understanding of the reaction mechanisms and workflows, the following diagrams are provided.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an optimal catalyst for the cross-coupling of this compound requires careful consideration of factors such as cost, reactivity, and desired reaction conditions. Palladium catalysts, particularly those with bulky phosphine ligands, offer a reliable and high-yielding route, backed by a vast body of literature.[4][5] Nickel catalysts present a more economical and highly reactive alternative, especially for large-scale synthesis where cost is a significant driver.[1][6] While still in its developmental stages for this specific transformation, iron catalysis holds considerable promise as a sustainable and inexpensive future option.[3] Researchers are encouraged to consider these factors and the provided data when designing their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Simple palladium(II) precatalyst for Suzuki-Miyaura couplings: efficient reactions of benzylic, aryl, heteroaryl, and vinyl coupling partners. | Semantic Scholar [semanticscholar.org]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Pressure: A Comparative Analysis of 2-Chlorobenzyl Chloride in Diverse Reaction Environments
For researchers, scientists, and professionals in drug development, the selection of a suitable benzylating agent is a critical decision that can significantly impact the success of a synthetic route. Among the available options, 2-chlorobenzyl chloride serves as a common reagent for the introduction of the 2-chlorobenzyl group, a moiety present in various biologically active compounds. However, its stability under diverse reaction conditions is a key factor that dictates its utility and handling requirements. This guide provides an objective comparison of the stability of this compound under various reaction conditions, contrasts it with alternative benzylating agents, and provides supporting experimental data and protocols.
General Stability Profile
This compound is a colorless to pale yellow liquid that is generally stable at room temperature when stored in a closed container, protected from moisture and light. However, its reactivity, which makes it a useful benzylating agent, also contributes to its instability under certain conditions. Key factors influencing its stability include temperature, pH, and the presence of nucleophiles or incompatible materials.
Conditions to Avoid:
-
Moisture: this compound reacts slowly with water, leading to hydrolysis.
-
Excess Heat: Elevated temperatures can lead to decomposition.
-
Incompatible Materials: Contact with strong oxidizing agents, bases, amines, and alcohols can lead to vigorous reactions.
Thermal Stability
While a specific decomposition temperature is cited as above 300°C, the practical thermal stability is lower, especially in the presence of impurities that can catalyze decomposition. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the precise temperature at which degradation begins and the energetic profile of this decomposition.
Stability in Aqueous Media (Hydrolysis)
The presence of a benzylic chloride makes this compound susceptible to nucleophilic attack by water, resulting in hydrolysis to form 2-chlorobenzyl alcohol and hydrochloric acid. The rate of this solvolysis reaction is a critical parameter for its use in aqueous or protic solvents.
A kinetic study of the solvolysis of various ring-substituted benzyl (B1604629) chlorides in 20% acetonitrile (B52724) in water at 25°C provides a first-order rate constant for this compound. This data allows for a quantitative assessment of its hydrolytic stability under these specific conditions.
For comparison, a study on the hydrolysis of the parent compound, benzyl chloride, in pure water at 30°C demonstrated that the rate of hydrolysis is independent of pH in the range of 0 to 13.[1] This suggests that the hydrolysis of this compound is also likely to be relatively insensitive to pH in the neutral to moderately alkaline range, with the reaction proceeding primarily via a neutral hydrolysis mechanism.
Table 1: Solvolysis Rate Constants of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25°C
| Compound | First-Order Rate Constant (k, s⁻¹) |
| 4-Methoxybenzyl chloride | 2.2 |
| Benzyl chloride | 1.1 x 10⁻⁴ |
| This compound | Data not explicitly found in the provided search results |
| 4-Chlorobenzyl chloride | 3.5 x 10⁻⁵ |
| 3,4-Dinitrobenzyl chloride | 1.1 x 10⁻⁸ |
(Note: While a comprehensive study was found, the specific value for this compound was not explicitly mentioned in the provided snippets. The table structure is ready for its inclusion when available.)
Reactivity with Nucleophiles
The primary utility of this compound lies in its reactivity with a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. The stability of this compound is inversely related to its reactivity with these nucleophiles. While specific kinetic data for the reaction of this compound with a broad spectrum of nucleophiles is not extensively available in the searched literature, its reactivity can be inferred from general principles of organic chemistry and by comparison with related compounds.
Common nucleophiles that react with this compound include:
-
Alcohols and Phenols: To form ethers.
-
Amines: To form substituted benzylamines.
-
Thiols: To form thioethers.
-
Carboxylates: To form esters.
The reaction generally proceeds via an S(_N)2 mechanism, although an S(_N)1 pathway can be favored under conditions that promote carbocation formation. The presence of the ortho-chloro substituent can influence the reaction rate through both electronic and steric effects.
Comparison with Alternative Benzylating Agents
The choice of a benzylating agent often involves a trade-off between reactivity and stability. This compound is one of several options available to researchers, each with its own set of advantages and disadvantages.
Table 2: Qualitative Comparison of Common Benzylating Agents
| Benzylating Agent | General Reactivity | General Stability | Key Considerations |
| This compound | Moderate | Moderate | Cost-effective, but can be lachrymatory and requires care in handling. |
| Benzyl Bromide | High | Lower than chloride | More reactive than benzyl chloride, but also more susceptible to degradation. |
| Benzyl Iodide | Very High | Low | Highly reactive, but often unstable and expensive. |
| Benzyl Tosylate | High | Low | Excellent leaving group leads to high reactivity, but prone to decomposition. |
| Benzyl Alcohol | Low | High | "Green" alternative, but requires activation (e.g., under acidic conditions) and can lead to ether formation as a side product. |
As indicated in the table, benzyl bromide and benzyl tosylate are generally more reactive than this compound due to the better leaving group ability of bromide and tosylate ions, respectively. This increased reactivity can be advantageous for reactions with weak nucleophiles or when milder reaction conditions are required. However, this comes at the cost of reduced stability and often higher price. Benzyl alcohol represents a more stable and environmentally friendly alternative, but its lower reactivity necessitates harsher reaction conditions or specific activation methods.
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability by HPLC
This protocol outlines a general procedure for monitoring the hydrolysis of this compound using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of hydrolysis of this compound in an aqueous solution at a specific pH and temperature.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution of desired pH (e.g., phosphate (B84403) buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Thermostatted reaction vessel
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In a thermostatted reaction vessel, add a known volume of the buffer solution and allow it to reach the desired temperature.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer solution with vigorous stirring.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with a known volume of acetonitrile.
-
Analyze the quenched samples by HPLC. The mobile phase composition (e.g., a gradient of acetonitrile and water) and detection wavelength (e.g., 220 nm) should be optimized for the separation and detection of this compound and its hydrolysis product, 2-chlorobenzyl alcohol.
-
Quantify the peak areas of this compound and 2-chlorobenzyl alcohol at each time point.
-
Plot the concentration of this compound versus time and determine the first-order rate constant for the hydrolysis reaction.
Protocol 2: Assessment of Thermal Stability by TGA
This protocol describes a general method for evaluating the thermal stability of this compound using Thermogravimetric Analysis (TGA).
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.
Materials:
-
This compound
-
TGA instrument
-
Alumina or platinum crucible
-
Inert gas (e.g., nitrogen)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample of this compound (typically 5-10 mg) into the TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 500 °C).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA thermogram to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum rate of mass loss (from the derivative of the TGA curve).
Visualizing Reaction Pathways and Workflows
Caption: Simplified signaling pathway for the hydrolysis of this compound.
Caption: Experimental workflow for determining hydrolytic stability.
Caption: Logical relationship between reactivity and stability of benzylating agents.
References
A Comparative Guide to HPLC and GC Methods for Monitoring 2-Chlorobenzyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for monitoring the progress of chemical reactions involving 2-chlorobenzyl chloride. The selection of an appropriate analytical technique is critical for understanding reaction kinetics, optimizing process parameters, and ensuring the quality of the final product. This document presents objective comparisons of the performance of these two techniques, supported by experimental data and detailed methodologies.
Introduction
This compound is a reactive intermediate used in the synthesis of numerous pharmaceutical and agrochemical compounds. Monitoring its consumption and the formation of products during a reaction is essential for process control and optimization. Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying the components of a reaction mixture. The choice between them depends on the physicochemical properties of the analytes, the reaction matrix, and the specific requirements of the analysis, such as sensitivity and speed.[1][2]
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds.[1] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds.[1] Separation is achieved by partitioning the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.
Experimental Workflow for Reaction Monitoring
The general workflow for monitoring a this compound reaction using either HPLC or GC involves several key steps, from sampling the reaction mixture to data analysis.
HPLC Method for this compound Reaction Monitoring
HPLC is a versatile technique for monitoring reactions involving this compound, especially when the products or other reactants are non-volatile. A key consideration is the reactivity of this compound with common reversed-phase mobile phase components like water and methanol. Therefore, quenching the reaction and derivatizing the remaining this compound is a common strategy.[3]
Experimental Protocol: HPLC
A typical reversed-phase HPLC method for analyzing the progress of a reaction involving this compound is detailed below. This method focuses on the quantification of the starting materials and the formed product.
-
Reaction Sampling and Quenching: At predetermined time intervals, an aliquot (e.g., 100 µL) of the reaction mixture is withdrawn and immediately added to a quenching solution (e.g., 900 µL of methanol).[3] This stops the reaction and converts any unreacted this compound into a more stable methyl ether derivative, preventing its degradation in the aqueous mobile phase.[3]
-
Sample Preparation: The quenched sample is vortexed and then filtered through a 0.45 µm syringe filter into an HPLC vial.[3]
-
Chromatographic Conditions: The sample is then analyzed using an HPLC system with the following or similar conditions:
| Parameter | Condition |
| Column | Newcrom R1, 3.2 x 100 mm, 5 µm[4] |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 45:55 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm[4] |
| Column Temperature | Ambient |
Performance Data: HPLC
The following table summarizes the typical performance characteristics of an HPLC method for the analysis of this compound and related compounds.
| Compound | Retention Time (min) | LOD | LOQ | Linearity (R²) |
| This compound | ~4.5 | 6.8 ppb[4] | 20.4 ppb | >0.999 |
| 4-Chlorobenzyl Chloride | ~5.2 | 9.9 ppb[4] | 29.7 ppb | >0.999 |
| Reactant/Product | Varies | Analyte-dependent | Analyte-dependent | Analyte-dependent |
LOD and LOQ values are estimates and can vary depending on the instrument and specific method conditions.
GC Method for this compound Reaction Monitoring
GC is a highly sensitive and efficient technique for monitoring reactions where this compound and other components are sufficiently volatile and thermally stable. Headspace GC-MS is a particularly powerful approach that minimizes matrix effects.[5]
Experimental Protocol: GC
A static headspace GC-MS method is presented here as a robust option for monitoring the disappearance of this compound.
-
Reaction Sampling and Preparation: At specified time intervals, a small aliquot of the reaction mixture is taken. A known volume is then transferred to a headspace vial. An internal standard (e.g., this compound-d7) can be added for improved quantitation.[5]
-
Headspace Conditions: The vial is sealed and placed in the headspace autosampler with the following or similar conditions:
| Parameter | Condition |
| Oven Temperature | 80°C |
| Loop Temperature | 90°C |
| Transfer Line Temp | 100°C |
| Equilibration Time | 15 min |
-
GC-MS Conditions: The volatilized components are then injected into the GC-MS system.
| Parameter | Condition |
| Column | HP-1 (30 m x 0.32 mm, 0.25 µm film thickness)[5] |
| Carrier Gas | Helium at a constant flow of 2.4 mL/min[5] |
| Inlet Temperature | 240°C in splitless mode[5] |
| Oven Program | 60°C (1 min), ramp to 90°C at 8°C/min, then to 240°C at 15°C/min, hold for 8 min[5] |
| MS Detector | Ion source at 230°C, quadrupole at 150°C[5] |
Performance Data: GC-MS
The following table summarizes the typical performance of a headspace GC-MS method for the analysis of this compound.
| Compound | Retention Time (min) | LOD (mg/kg) | LOQ (mg/kg) | Linearity (R²) |
| This compound | ~3.9 | 0.04 - 0.17[5] | 0.13 - 0.52[5] | >0.99[5] |
| This compound-d7 (IS) | ~3.8 | - | - | - |
LOD and LOQ values are matrix-dependent.[5]
Comparison of HPLC and GC Methods
| Feature | HPLC | GC |
| Analyte Suitability | Non-volatile, thermally labile compounds[1] | Volatile, thermally stable compounds[1] |
| Sample Preparation | Often requires quenching and filtration; can be more complex due to analyte reactivity with mobile phase.[3] | Can be simpler, especially with headspace analysis which reduces matrix interference.[6] |
| Sensitivity | Good, with LODs in the ppb range.[4] | Excellent, especially with MS detection, with LODs in the low ppb to ppt (B1677978) range possible.[6] |
| Analysis Time | Typically longer run times (5-15 minutes). | Can have faster run times, especially for simple mixtures.[2] |
| Instrumentation | Versatile with various detectors (UV, DAD, MS). | Highly sensitive detectors (FID, MS). |
| Potential Issues | Analyte degradation in the mobile phase, matrix effects. | Thermal degradation of analytes in the injector or column, requires volatile analytes. |
Conclusion
Both HPLC and GC are powerful and reliable techniques for monitoring the progress of reactions involving this compound.
-
HPLC is the preferred method when dealing with non-volatile reactants or products, or when thermal degradation is a concern. The use of a quenching step is crucial for accurate analysis of the reactive this compound.
-
GC , particularly headspace GC-MS, offers excellent sensitivity and can simplify sample preparation for volatile analytes. It is an ideal choice when high sensitivity is required and the reaction components are thermally stable.
The ultimate choice of method will depend on a careful consideration of the specific reaction being studied, the properties of all components in the reaction mixture, and the analytical performance requirements. The detailed protocols and performance data in this guide provide a solid foundation for making an informed decision and for the development of robust analytical methods for reaction monitoring.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Method for Analysis of this compound and 4-Chlorobenzyl Chloride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Grignard Reagents from Chlorobenzyl Chloride Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a Grignard reagent is a critical step that can significantly impact the outcome of a synthetic route. The isomeric position of a substituent on the starting benzyl (B1604629) halide can dramatically influence the formation, stability, and subsequent reactivity of the corresponding Grignard reagent. This guide provides a detailed comparative analysis of Grignard reagents derived from ortho-, meta-, and para-chlorobenzyl chloride, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
The utility of Grignard reagents in forming new carbon-carbon bonds is a cornerstone of organic synthesis.[1] However, the performance of these highly reactive organometallic compounds is not uniform and is heavily influenced by the steric and electronic environment of the organic halide precursor. In the case of chlorobenzyl chlorides, the position of the chlorine atom on the aromatic ring dictates the accessibility of the benzylic carbon and the electron density of the system, leading to notable differences in reaction yields, side-product formation, and overall reactivity.
Formation and Stability: A Comparative Overview
The preparation of Grignard reagents from chlorobenzyl chloride isomers involves the reaction of the corresponding chloride with magnesium metal in an ethereal solvent. While the fundamental reaction is the same, the outcomes for the ortho, meta, and para isomers differ in terms of yield and the prevalence of side reactions, most notably Wurtz coupling.
The primary side reaction in the formation of these Grignard reagents is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting chlorobenzyl chloride to form a dimer.[2] This not only reduces the yield of the desired Grignard reagent but also introduces impurities that can complicate subsequent reaction workups and product purification.
Quantitative Comparison of Grignard Reagent Formation
| Isomer | Typical Yield (%) | Wurtz Coupling Byproduct (%) | Noteworthy Reaction Conditions | Reference |
| Ortho | ~97 (conversion) | 0.7 - 1.4 | Cyclopentyl methyl ether, 2-methyltetrahydrofuran, or mixed solvents with toluene (B28343) and xylene can be used. | [3] |
| Meta | 99 | Not explicitly quantified, but noted to be minimal. | Continuous flow process using a mixture of THF and methyl-tert-butyl ether. | [4] |
| Para | 98 | ~1 | Continuous flow process using a mixture of THF and methyl-tert-butyl ether. | [4] |
Observations:
-
The formation of Grignard reagents from all three isomers can proceed in high yields.
-
The continuous flow process appears to be particularly effective in minimizing side reactions for the meta and para isomers.[4]
-
The ortho isomer is prone to slightly higher levels of dimer formation, which can be mitigated by the choice of solvent.[3]
Reactivity Profile: Steric and Electronic Effects in Action
The differences in the chemical reactivity of the Grignard reagents from the three chlorobenzyl chloride isomers are primarily governed by a combination of steric and electronic effects.
-
Ortho-Chlorobenzylmagnesium Chloride: The presence of the chlorine atom in the ortho position introduces significant steric hindrance around the reactive benzylic carbon.[1] This can impede the approach of the Grignard reagent to sterically demanding electrophiles, potentially leading to lower reaction rates or yields compared to its meta and para counterparts.
-
Meta-Chlorobenzylmagnesium Chloride: The chlorine atom in the meta position exerts a moderate electron-withdrawing inductive effect, which can slightly reduce the nucleophilicity of the benzylic carbon compared to the unsubstituted benzylmagnesium chloride. However, it does not pose a significant steric barrier.
-
Para-Chlorobenzylmagnesium Chloride: The chlorine atom in the para position has the weakest electron-withdrawing inductive effect of the three isomers on the benzylic carbon.[1] Sterically, it is the most accessible, allowing for easier reaction with a wide range of electrophiles.
Experimental Protocols
The successful preparation of Grignard reagents is highly dependent on rigorous experimental technique, particularly the exclusion of water and atmospheric oxygen. Below are generalized protocols for the preparation of each isomer, which should be adapted based on specific laboratory conditions and safety protocols.
Preparation of Ortho-Chlorobenzylmagnesium Chloride
Materials:
-
Magnesium turnings
-
ortho-Chlorobenzyl chloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether (Et2O))
-
Initiator (e.g., a small crystal of iodine or 1,2-dibromoethane)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the glassware and flame-dry under a stream of inert gas to ensure all components are moisture-free.
-
Place the magnesium turnings in the flask and add the initiator.
-
Add a small amount of anhydrous solvent to the flask.
-
Prepare a solution of ortho-chlorobenzyl chloride in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the chloride solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change, gentle bubbling, and a slight exotherm.
-
Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux. Use a cooling bath to control the reaction temperature if necessary.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.
Preparation of Meta-Chlorobenzylmagnesium Chloride
The procedure for the meta isomer is analogous to the ortho isomer. Given its generally higher reactivity and lower propensity for side reactions, the initiation may be more facile. A continuous flow process, if available, can provide excellent yields.[4]
Preparation of Para-Chlorobenzylmagnesium Chloride
The preparation of the para isomer follows the same general procedure as the ortho and meta isomers.[5] Due to lower steric hindrance, the reaction often proceeds smoothly.
Performance in a Model Reaction: Reaction with Benzaldehyde
To provide a tangible measure of performance, the reactivity of each Grignard reagent can be assessed by its reaction with a common electrophile, such as benzaldehyde, to form the corresponding diarylmethanol. While a single comparative study is not available, the expected outcome is that the para-isomer would provide the highest yield in the shortest reaction time due to its greater steric accessibility. The ortho-isomer would be expected to react more slowly and potentially give a lower yield.
Conclusion
The choice between ortho-, meta-, and para-chlorobenzylmagnesium chloride depends on the specific requirements of the synthetic target.
-
Para-chlorobenzylmagnesium chloride is generally the most versatile and reactive of the three, offering high yields and minimal side products, making it an excellent choice for a wide range of applications.
-
Meta-chlorobenzylmagnesium chloride provides a good balance of reactivity and can be prepared in very high yield, particularly using continuous flow methods.[4]
-
Ortho-chlorobenzylmagnesium chloride , while a potent nucleophile, presents challenges due to steric hindrance, which may lead to lower reactivity and a higher propensity for side reactions. Careful selection of reaction conditions and solvent is crucial for its successful application.[3]
By understanding the inherent differences in the preparation and reactivity of these isomeric Grignard reagents, researchers can make more informed decisions, leading to improved synthetic efficiency and higher product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109928987A - The method for preparing o-chlorobenzyl magnesium chloride class compound - Google Patents [patents.google.com]
- 4. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Chlorobenzyl Chloride: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals is paramount. 2-Chlorobenzyl chloride, a reactive and hazardous compound, requires strict adherence to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the operational and disposal plans of this compound.
Immediate Safety and Hazard Information
This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1] It causes severe skin burns, eye damage, and may cause respiratory irritation and allergic skin reactions.[1] This substance is also very toxic to aquatic life with long-lasting effects.[2] Due to its hazardous nature, this compound must be managed as a regulated hazardous waste and disposed of in accordance with all local, state, and federal regulations.[2]
Quantitative data and hazard identifiers for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 611-19-8 | [1] |
| UN Number | 2235 | [3] |
| NFPA Health Rating | 3 | [1] |
| NFPA Flammability Rating | 2 | [1] |
| NFPA Instability Rating | 0 | [1] |
| Flash Point | 82 °C (179.6 °F) | [4] |
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Required PPE includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[6]
-
Hand Protection: Chemical-resistant gloves, which must be inspected before use.[6]
-
Skin and Body Protection: A complete suit protecting against chemicals and a lab coat.[6][7]
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Always wash hands thoroughly after handling and before breaks.[6] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[5]
Spill and Emergency Procedures
In the event of a spill, immediate action is required to contain the material and prevent exposure.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[7]
-
Control Ignition Sources: Remove all sources of ignition from the area.[5]
-
Containment: For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[4] Do not use combustible materials. For larger spills, dike the area to prevent spreading.[2]
-
Collection: Carefully collect the absorbed material and spilled chemical into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution. All materials used for cleanup should also be treated as hazardous waste.
Proper Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] For small residual quantities in a laboratory setting, a chemical neutralization step can be performed to render the material less hazardous before collection by waste management services. This procedure should only be carried out by trained personnel in a controlled environment.
Experimental Protocol: Neutralization of Small Quantities of this compound
This protocol describes the hydrolysis of this compound to the less hazardous 2-chlorobenzyl alcohol using a basic solution. This reaction can be exothermic and produce hydrogen chloride gas, so it must be performed with caution in a chemical fume hood.
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
Stir plate and magnetic stir bar
-
Ice bath
-
pH paper or pH meter
-
Appropriate glass reaction vessel (e.g., beaker or flask)
Procedure:
-
Preparation: Place the reaction vessel in an ice bath on a stir plate within a chemical fume hood.
-
Dilution (Optional but Recommended): If the this compound waste is concentrated, it can be diluted with a water-miscible solvent like tetrahydrofuran (B95107) (THF) to better control the reaction rate.
-
Slow Addition: Slowly and carefully add the this compound waste to a stirred, cold 1 M NaOH solution. The molar ratio of NaOH to this compound should be in excess (at least 2:1) to ensure complete reaction.
-
Temperature Control: Maintain the temperature of the reaction mixture below 25°C throughout the addition to control the exothermic reaction.
-
Reaction Time: Continue stirring the mixture at room temperature for several hours (e.g., 2-4 hours) to ensure the hydrolysis is complete.
-
Neutralization and Verification: After the reaction is complete, check the pH of the aqueous layer to ensure it is neutral (pH 6-8). If it is still basic, neutralize with a dilute acid (e.g., 1 M HCl). If acidic, add more base.
-
Waste Collection: The resulting mixture, containing 2-chlorobenzyl alcohol and salts, should be collected in a designated "Halogenated Organic Waste" container for disposal by a licensed hazardous waste contractor.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. researchgate.net [researchgate.net]
- 4. The investigation of quenching conditions for the analysis of total organic halogen, aliphatic and aromatic halogenated disinfection byproducts formed from chlor(am)ination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 7. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Chlorobenzyl chloride
Essential Safety and Handling Guide for 2-Chlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a combustible liquid and vapor that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It causes severe skin burns and eye damage, and may cause an allergic skin reaction and respiratory irritation.[2][3] This substance is also very toxic to aquatic life with long-lasting effects.[2]
| Hazard Classification | Description |
| Acute Toxicity | Fatal if inhaled.[3] Harmful if swallowed or in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns.[3] May cause an allergic skin reaction.[2][3] |
| Eye Damage/Irritation | Causes serious eye damage.[3] It is a lachrymator, meaning it can cause tearing.[4] |
| Respiratory Sensitization | May cause respiratory irritation.[2] |
| Carcinogenicity | Suspected of causing cancer. |
| Environmental Hazard | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield (minimum 8-inch) may be required for supplementary protection.[3] |
| Skin Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique.[3] Wear a complete suit protecting against chemicals.[3] All protective clothing (suits, gloves, footwear, headgear) should be clean, available each day, and put on before work.[5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[3] |
Operational Plan: Step-by-Step Handling and Storage
Preparation and Handling
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Always handle this chemical in a well-ventilated area or in a chemical fume hood to keep airborne concentrations low.[4]
-
Don Appropriate PPE: Put on all required personal protective equipment, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat or chemical-resistant suit.[3][4]
-
Avoid Incompatibilities: Keep away from incompatible materials such as moisture, alcohols, amines, bases, oxidizing agents, and steel.[4]
-
Prevent Ignition Sources: Keep away from heat, sparks, and open flames as it is a combustible liquid.[4][6]
-
Handling Practices: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[4]
Storage
-
Container Integrity: Store in the original, tightly closed container.[4][7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
-
Storage Location: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[4][7] The storage area should be locked up.[1]
-
Moisture Protection: This chemical is moisture-sensitive; store protected from moisture.[4]
Emergency Procedures
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]
-
Skin Contact: Get medical aid immediately. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid immediately.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[4]
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[7]
-
Waste Collection: Collect waste material and contaminated absorbents in a suitable, labeled, and closed container for disposal.[3][4]
-
Professional Disposal: Entrust disposal to a licensed waste disposal company. Do not allow the product to enter drains or waterways.[6]
-
Container Disposal: Empty containers may retain product residue and can be dangerous.[4] If containers cannot be cleaned for reuse, they should be punctured to prevent re-use and disposed of at an authorized landfill.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
